Product packaging for N-(2-Cyanoethyl)-N-ethylaniline(Cat. No.:CAS No. 148-87-8)

N-(2-Cyanoethyl)-N-ethylaniline

Cat. No.: B041174
CAS No.: 148-87-8
M. Wt: 174.24 g/mol
InChI Key: WYRNRZQRKCXPLA-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-ethylaniline ( 148-87-8) is a high-purity aromatic tertiary amine specifically designed for advanced chemical research and development. This compound serves as a critical diazo component and key synthetic intermediate in the development of novel heterocyclic disperse dyes. Recent research highlights its significant value in the design of dyes with enhanced alkali resistance, which are crucial for environmentally friendly, one-bath dyeing processes of polyester/cotton blends. The presence of the electron-withdrawing cyano group adjacent to the amine nitrogen contributes to the chromophoric properties of the resulting dyes, promoting vivid colors. Studies utilizing Density Functional Theory (DFT) calculations indicate that incorporating this moiety into dye structures can help modulate the hydrolysis energy barrier of the cyano group under alkaline conditions, thereby improving the dye's durability and performance. Specifications & Data: • CAS RN: 148-87-8 • Molecular Formula: C 11 H 14 N 2 • Molecular Weight: 174.25 g/mol • Purity: >98.0% (GC) • Physical State: Clear liquid • Appearance: Colorless to yellow or very pale yellow • Boiling Point: ~176 °C at 19 mmHg • Specific Gravity: 1.03 (at 20/20 °C) • Storage: Recommended to be stored in a cool, dark place at room temperature. Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is harmful if swallowed, causes skin irritation, and serious eye irritation. Appropriate personal protective equipment (PPE) including gloves and eye protection should be worn during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B041174 N-(2-Cyanoethyl)-N-ethylaniline CAS No. 148-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(N-ethylanilino)propanenitrile
Source PubChem
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InChI

InChI=1S/C11H14N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRNRZQRKCXPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044587
Record name 3-[Ethyl(phenyl)amino]propanenitrile
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

148-87-8
Record name 3-(Ethylphenylamino)propanenitrile
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Record name N-(2-Cyanoethyl)-2-phenylethylamine
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Record name N-(2-Cyanoethyl)-N-ethylaniline
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Record name Propanenitrile, 3-(ethylphenylamino)-
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Record name 3-[Ethyl(phenyl)amino]propanenitrile
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Record name 3-(N-ethylanilino)propiononitrile
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Record name N-(2-CYANOETHYL)-N-ETHYLANILINE
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Foundational & Exploratory

N-(2-Cyanoethyl)-N-ethylaniline CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 148-87-8 Molecular Formula: C11H14N2

This technical guide provides a comprehensive overview of N-(2-Cyanoethyl)-N-ethylaniline, a significant chemical intermediate in various industrial applications. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and primary applications.

Chemical and Physical Properties

This compound, also known as 3-(N-ethyl-N-phenylamino)propionitrile, is a colorless to very pale yellow liquid under standard conditions.[1][2] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 148-87-8[1][2]
Molecular Formula C11H14N2[3]
Molecular Weight 174.24 g/mol [3]
Purity >98.0% (GC)[1][2]
Physical State Liquid[1]
Appearance Colorless to Yellow clear liquid[2]
Specific Gravity 1.03[1]
Boiling Point 176 °C at 19 mmHg[4]

Synthesis of this compound

The primary method for synthesizing this compound is through the cyanoethylation of N-ethylaniline.[5] This process involves the reaction of N-ethylaniline with acrylonitrile.[5]

Experimental Protocol: Synthesis via Cyanoethylation

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • N-ethylaniline

  • Acrylonitrile (1 equivalent)

  • Catalyst (e.g., acetic acid or a Lewis acid)[5]

  • Reaction vessel equipped with a stirrer and temperature control

Procedure:

  • Charge the reaction vessel with N-ethylaniline and the selected catalyst.[5]

  • Gradually add acrylonitrile to the mixture while carefully controlling the temperature, as the reaction can be exothermic.[5]

  • Heat and stir the reaction mixture for a predetermined period to ensure the reaction proceeds to completion.[5]

  • Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the product can be isolated and purified, typically through vacuum distillation.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification N_ethylaniline N-Ethylaniline Reaction Reaction Vessel (Heating & Stirring) N_ethylaniline->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction Crude_Product Crude Product Reaction->Crude_Product Isolation Purified_Product This compound Crude_Product->Purified_Product Purification (e.g., Vacuum Distillation)

Synthesis Workflow

A patent describes a two-step industrial preparation method. The first step involves a condensation reaction of aniline and ethanol to produce N-ethylaniline. The second step is an addition reaction where the purified N-ethylaniline reacts with acrylonitrile in the presence of a catalyst to yield N-ethyl-N-cyanoethylaniline.[6]

The logical relationship for this industrial synthesis process is depicted in the diagram below.

G start Start step1 Step 1: Condensation Reaction Aniline + Ethanol -> N-Ethylaniline start->step1 step2 Purification of N-Ethylaniline (Rectification & Separation) step1->step2 step3 Step 2: Addition Reaction N-Ethylaniline + Acrylonitrile -> this compound step2->step3 end Final Product step3->end

Industrial Synthesis Steps

Applications

The primary application of this compound is as a crucial intermediate in the synthesis of various dyes.[7] Specifically, it is used in the production of disperse dyes. While its use in pharmaceutical synthesis is mentioned, specific applications in drug development are not extensively detailed in the reviewed literature.[7] Given its chemical structure, it may serve as a building block in the synthesis of more complex molecules with potential biological activity.

References

What are the physical and chemical properties of N-(2-Cyanoethyl)-N-ethylaniline?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(2-Cyanoethyl)-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, a significant intermediate in the synthesis of various organic compounds, particularly disperse dyes.[1] This document consolidates key data, experimental protocols, and safety information to support its application in research and development.

Chemical Identity and Physical Properties

This compound, also known as 3-(N-Ethyl-N-phenylamino)propionitrile[2][3][4], is a tertiary amine with the chemical formula C₁₁H₁₄N₂.[2][4][5][6] It is a colorless to very pale yellow liquid at room temperature.[2][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄N₂[2][4][5][6]
Molecular Weight 174.25 g/mol [2][5]
CAS Number 148-87-8[2][4][5]
Physical State Liquid[5]
Color Colorless to Very Pale Yellow[2][5]
Boiling Point 176 °C at 19 mmHg[4]
Specific Gravity 1.03[5]
Purity Typically ≥98.0% (GC)[2][5]
IUPAC Name 3-(N-ethylanilino)propanenitrile[4]
SMILES CCN(CCC#N)c1ccccc1[2][4][6]
InChI Key WYRNRZQRKCXPLA-UHFFFAOYSA-N[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not provided here, the SDBS (Spectral Database for Organic Compounds) number is 6914, which can be used to access its spectral data.[5] ChemicalBook also indicates the availability of 13C NMR, IR, MS, and 1H NMR spectra for the related compound N-(2-Cyanoethyl)-N-methylaniline, suggesting similar data exists for the ethyl analogue.[7]

Chemical Properties and Reactivity

This compound is stable under normal storage conditions.[8] However, it is sensitive to light and air, and prolonged exposure should be avoided.[8][9]

Incompatible Materials:

  • Strong oxidizing agents[8][9]

  • Acids[8]

  • Acid anhydrides[8]

  • Acid chlorides[8]

Reactivity: The compound can react violently with nitric acid.[9] As an aromatic amine, it can neutralize acids in exothermic reactions to form salts and water.[9]

Experimental Protocols: Synthesis

The synthesis of this compound is primarily achieved through the cyanoethylation of N-ethylaniline. A common laboratory and industrial method involves the reaction of N-ethylaniline with acrylonitrile.

A patented method outlines a two-step synthesis process:

  • Condensation Reaction: Aniline and ethanol react in the presence of a catalyst to produce N-ethylaniline and N,N-diethylaniline. The pure N-ethylaniline is then separated by rectification.[1]

  • Addition Reaction: The purified N-ethylaniline reacts with acrylonitrile, catalyzed by a binary catalyst system (e.g., composed of phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, or inorganic acids), to yield N-ethyl-N-cyanoethylaniline.[1]

Another documented synthesis involves the cyanoethylation of aniline using cupric acetate as a superior catalyst, which has been shown to produce N-2-cyanoethylaniline in good yield.[10] While this specific example is for a related compound, the principle applies to the synthesis of N-substituted anilines.

Below is a logical workflow for the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: N-ethylaniline Synthesis cluster_step2 Step 2: Cyanoethylation A Aniline Reaction1 Condensation Reaction A->Reaction1 B Ethanol B->Reaction1 Catalyst1 Catalyst Catalyst1->Reaction1 Mix1 Mixture: N-ethylaniline & N,N-diethylaniline Reaction1->Mix1 Separation Rectification/ Separation Mix1->Separation Product1 Pure N-ethylaniline Separation->Product1 Reaction2 Addition Reaction Product1->Reaction2 Input from Step 1 C Acrylonitrile C->Reaction2 Catalyst2 Binary Catalyst Catalyst2->Reaction2 Product2 This compound Reaction2->Product2

Caption: Two-step synthesis of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[11]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H302Harmful if swallowed.[3][11]
Hazard H315Causes skin irritation.[11]
Hazard H319Causes serious eye irritation.[11]
Hazard H335May cause respiratory irritation.
Precautionary P261Avoid breathing mist or vapors.
Precautionary P264Wash skin thoroughly after handling.[11]
Precautionary P270Do not eat, drink or smoke when using this product.[3][11]
Precautionary P280Wear protective gloves/eye protection/face protection.[11]
Precautionary P301+P312+P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3][11]
Precautionary P302+P352IF ON SKIN: Wash with plenty of soap and water.
Precautionary P304+P340+P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
Precautionary P501Dispose of contents/container to an approved waste disposal plant.

Handling and Storage:

  • Handling: Use in a well-ventilated area and avoid all personal contact, including inhalation.[12] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC), and protective clothing.[8][12] Do not eat, drink, or smoke when using this product.[8][11]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed original containers.[12] Keep away from heat, sparks, open flames, and direct sunlight.[8] Store away from incompatible materials.[8][12]

The following diagram illustrates the general laboratory safety workflow when handling this compound.

Safety_Workflow Start Handling N-(2-Cyanoethyl) -N-ethylaniline Prep Preparation: - Read SDS - Ensure proper ventilation Start->Prep PPE Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat Prep->PPE Handling Chemical Handling: - Avoid inhalation of vapors - Prevent skin and eye contact PPE->Handling Spill Spill Occurs? Handling->Spill Spill_Response Spill Response: - Evacuate area - Contain with inert material - Clean and dispose properly Spill->Spill_Response Yes No_Spill Continue Work Spill->No_Spill No Waste Waste Disposal: - Collect in labeled, closed containers Spill_Response->Waste No_Spill->Waste Cleanup Post-Handling: - Wash hands thoroughly - Decontaminate work area Waste->Cleanup End Procedure Complete Cleanup->End

Caption: General safety workflow for handling this compound.

References

Spectroscopic data including NMR, IR, and Mass Spec for N-(2-Cyanoethyl)-N-ethylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Analysis of N-(2-Cyanoethyl)-N-ethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for this compound, also known as 3-(ethyl(phenyl)amino)propanenitrile. The information compiled herein includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.

Molecular Structure

Chemical Formula: C₁₁H₁₄N₂ Molecular Weight: 174.24 g/mol CAS Number: 148-87-8

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Predicted)

Due to the absence of publicly available experimental spectra, the following ¹H NMR data is predicted based on established chemical shift principles and data from analogous structures. The predicted spectrum would likely be recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-a (Aromatic)7.20 - 7.40Multiplet2H
H-b (Aromatic)6.60 - 6.80Multiplet3H
H-c (-CH₂-N)3.55Triplet2H
H-d (-CH₂-CN)2.65Triplet2H
H-e (-CH₂-CH₃)3.40Quartet2H
H-f (-CH₃)1.20Triplet3H
¹³C NMR (Predicted)

Similar to the ¹H NMR data, the ¹³C NMR chemical shifts are predicted based on analogous compounds and known substituent effects.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (Aromatic, C-N)147.0
C-2 (Aromatic, CH)129.5
C-3 (Aromatic, CH)117.0
C-4 (Aromatic, CH)112.5
C-5 (-CN)118.0
C-6 (-CH₂-N)48.0
C-7 (-CH₂-CN)18.0
C-8 (-CH₂-CH₃)45.0
C-9 (-CH₃)12.5
Infrared (IR) Spectroscopy

The following data is based on the gas-phase IR spectrum available from the NIST WebBook.[1]

Frequency (cm⁻¹) Vibrational Mode
~3050Aromatic C-H Stretch
~2970Aliphatic C-H Stretch
~2250C≡N (Nitrile) Stretch
~1600, 1500Aromatic C=C Bending
~1350C-N Stretch
Mass Spectrometry (MS)

The following data is derived from the electron ionization (EI) mass spectrum available from the NIST WebBook.[2]

m/z Relative Intensity (%) Fragment
174~30[M]⁺ (Molecular Ion)
159~100[M-CH₃]⁺
133~40[M-CH₂CN]⁺
106~85[C₆H₅N(CH₂)₂]⁺
77~25[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (0 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. If the sample is a solid, it can be dissolved in a volatile solvent and deposited on a salt plate, or mixed with KBr powder and pressed into a pellet.

  • Data Acquisition: Place the sample in the beam path of an FTIR spectrometer and record the spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS).

  • Ionization: For volatile compounds like this compound, Electron Ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS H_NMR 1H NMR Data (Proton Environment) NMR->H_NMR C_NMR 13C NMR Data (Carbon Skeleton) NMR->C_NMR IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight & Fragmentation) MS->MS_Data Structure Final Structure Confirmation H_NMR->Structure C_NMR->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow of spectroscopic analysis.

References

N-(2-Cyanoethyl)-N-ethylaniline: A Technical Guide to Health, Safety, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health, safety, and handling information for N-(2-Cyanoethyl)-N-ethylaniline (CAS No: 148-87-8). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards. This guide is intended to be a crucial resource for laboratory personnel and anyone involved in the handling and use of this compound.

Chemical and Physical Properties

This compound, also known as 3-(N-Ethyl-N-phenylamino)propionitrile, is a colorless to yellow clear liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂[1][3][4]
Molecular Weight 174.25 g/mol [1][2][3][4]
CAS Number 148-87-8[1][2][3]
Appearance Colorless to Yellow clear liquid[1][2]
Purity >98.0% (GC)[1][2][3]
Boiling Point 176 °C at 19 mmHg[2][5]
Specific Gravity 1.03[2][3]
Solubility Insoluble in water.[6]

Toxicological Information

The primary toxicological concern with this compound is its acute oral toxicity. It is classified as harmful if swallowed.

MetricValueSpeciesReference
LD50 (Oral) 4840 mg/kgRat[7]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The key hazard classifications and statements are summarized below.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute toxicity, OralCategory 4pictogramWarningH302: Harmful if swallowed
Skin irritationCategory 2pictogramWarningH315: Causes skin irritation
Eye irritationCategory 2pictogramWarningH319: Causes serious eye irritation

Source: TCI Chemicals Safety Data Sheet[7]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[7][8]

  • Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.[7][8]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[8] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[9]

Handling
  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke when using this product.[2][7]

  • Wash hands and face thoroughly after handling.[7]

  • Prevent the generation of vapor or mist.[7]

Storage
  • Keep the container tightly closed.[8][10]

  • Store in a cool, dry, and well-ventilated place.[2][8]

  • Keep away from heat, sparks, and open flames.[8]

  • Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[8]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid ProcedureReference
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[7][8]
In Case of Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[7]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[7][8]

Fire Fighting and Accidental Release Measures

Fire Fighting
  • Suitable Extinguishing Media: Use water spray, dry chemical powder, foam, or carbon dioxide.[11][12]

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[8][11]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[8][11]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation.[7][11]

  • Environmental Precautions: Prevent the product from entering drains.[7]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[11][13]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][14] Do not dispose of it with household waste.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in this document, such as the LD50 test, are not publicly available in the referenced safety data sheets. These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) by specialized laboratories. For access to the full study reports, a direct inquiry to the manufacturer or a search in specialized toxicological databases would be necessary.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Handling and Waste Disposal cluster_emergency Emergency Procedures Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Away from Incompatibles Inspect->Store PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Store->PPE Before Use Workstation Prepare Workstation (Fume Hood, Spill Kit Ready) PPE->Workstation Handling Handle Chemical (Avoid Inhalation, Skin/Eye Contact) Workstation->Handling Decontaminate Decontaminate Work Area and Equipment Handling->Decontaminate After Use Waste Dispose of Waste in Approved Hazardous Waste Container Decontaminate->Waste RemovePPE Remove and Dispose of Contaminated PPE Waste->RemovePPE Spill Accidental Spill SpillResponse Follow Spill Response Protocol (Evacuate, Contain, Clean Up) Spill->SpillResponse Exposure Personal Exposure FirstAid Administer First Aid (See Section 5) Exposure->FirstAid

Caption: A logical workflow for the safe handling of this compound.

References

The Cyanoethylation Reaction: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The introduction of the cyanoethyl group (-CH₂CH₂CN) into organic molecules, a reaction known as cyanoethylation, has been a cornerstone of synthetic chemistry for over a century. This versatile reaction, which proceeds via a Michael-type addition of a compound with a labile hydrogen atom to acrylonitrile, has found widespread application in the synthesis of a diverse array of compounds, from pharmaceuticals to specialized polymers. This technical guide provides a comprehensive overview of the historical development of cyanoethylation, its underlying mechanisms, and detailed experimental protocols for key substrates. Quantitative data from seminal publications are summarized to offer a comparative perspective on reaction efficiencies. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who wish to leverage this powerful synthetic tool.

Historical Context and Development

The systematic study of cyanoethylation began in the early 20th century, with the reaction gaining significant traction in the 1940s. A landmark publication in this field is the comprehensive 1949 review by Herman A. Bruson in the journal Organic Reactions, which consolidated the existing knowledge and laid the groundwork for future research.[1] Early work focused on the addition of alcohols, amines, and thiols to acrylonitrile, typically in the presence of alkaline catalysts.

The reaction's utility was quickly recognized in the burgeoning polymer industry. The cyanoethylation of natural polymers, such as cellulose and starch, was extensively explored to modify their properties, leading to materials with enhanced solubility, thermal stability, and dielectric properties.[2][3][4] Patents from the mid-20th century highlight the industrial drive to optimize the process, for instance, by developing heterogeneous catalysts to simplify product purification and control the degree of substitution, thereby avoiding polycyanoethylation.[5]

Over the decades, the scope of cyanoethylation has expanded significantly to include a wide range of carbon nucleophiles and the use of various catalytic systems, including acidic and transition metal catalysts, to accommodate a broader spectrum of substrates.[6][7][8] The reaction remains a fundamental tool in modern organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and the functionalization of materials.

Reaction Mechanism

Cyanoethylation is fundamentally a nucleophilic conjugate addition reaction, often referred to as a Michael addition.[1][6] The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond of acrylonitrile, rendering the β-carbon electrophilic and susceptible to attack by a nucleophile.

The most common mechanism is base-catalyzed, where a basic catalyst deprotonates the nucleophile (YH) to generate a more potent nucleophilic anion (Y⁻). This anion then attacks the β-carbon of acrylonitrile, forming a resonance-stabilized carbanion intermediate. Subsequent protonation by the solvent or the protonated catalyst regenerates the catalyst and yields the cyanoethylated product.

BaseCatalyzedMechanism

Figure 1: Generalized mechanism of base-catalyzed cyanoethylation.

While base catalysis is prevalent, certain substrates, particularly aromatic amines with electron-donating substituents, can undergo cyanoethylation under acidic conditions.[8] In these cases, the acid catalyst is thought to activate the acrylonitrile by protonating the nitrile nitrogen, thereby increasing the electrophilicity of the double bond.

Quantitative Data Summary

The efficiency of cyanoethylation is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize quantitative data from selected publications to provide a comparative overview.

Table 1: Cyanoethylation of Alcohols

AlcoholCatalystTemp. (°C)Time (h)Yield (%)Reference
MethanolSodium Methoxide25-- (Rate Study)[9]
EthanolNaOH (in agar gel)Room Temp.492[10]
n-ButanolPotassium Hydroxide50-60285[10]
Benzyl AlcoholTriton B25-30390[8]

Table 2: Cyanoethylation of Amines

AmineCatalystTemp. (°C)Time (h)Yield (%)Reference
AnilineAcetic Acid100675[8]
N-acetyl-1,3-phenyldiamineZinc Chloride30-942868[11]
AnilineSilica-Alumina80-300-High[7]
DiethylamineNone20-300.595[6]

Table 3: Cyanoethylation of Carbon Nucleophiles

Carbon NucleophileCatalystTemp. (°C)Time (h)Yield (%)Reference
AcetoneQuaternary Ammonium Hydroxide Resin15-75--[5]
Methyl Ethyl KetoneQuaternary Ammonium Hydroxide Resin15-752272.4[5]
PhenylacetonitrileSodium Methoxide40188[12]

Table 4: Cyanoethylation of Cellulose

Cellulose SourceCatalystTemp. (°C)Time (h)Degree of SubstitutionReference
Cotton LintersSodium Hydroxide250.53.0[2]
Hydroxyethyl CelluloseSodium Hydroxide25-551-50.44-1.23 (N%)[13]
Microcrystalline CelluloseCO₂/DBU/DMAc60241.03[14]

Experimental Protocols

The following sections provide detailed methodologies for key cyanoethylation reactions, adapted from the literature.

Cyanoethylation of an Aromatic Amine: N-acetyl-1,3-phenyldiamine

This protocol is adapted from the work of Odin, E.M., et al.[11]

Materials:

  • N-acetyl-1,3-phenyldiamine (225 g, 1.5 mol)

  • Acrylonitrile (110 g, 2.0 mol)

  • Water (88 mL)

  • Zinc chloride (20 g)

  • Ethanol (for recrystallization)

  • Reaction vessel equipped with a reflux condenser and nitrogen inlet

Procedure:

  • Combine N-acetyl-1,3-phenyldiamine, acrylonitrile, water, and zinc chloride in the reaction vessel.

  • Heat the mixture under an inert nitrogen atmosphere for 28 hours.

  • Gradually increase the temperature from 30 °C to 94 °C over the course of the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, N-acetyl-N-β-propylnitrile-1,3-phenylenediamine, is recrystallized from ethanol.

  • The reported yield is 162 g (68%).

AmineCyanoethylationWorkflow

Figure 2: Workflow for the cyanoethylation of N-acetyl-1,3-phenyldiamine.

Cyanoethylation of an Alcohol: Ethanol

This protocol describes a heterogeneous catalysis approach using an entrapped NaOH catalyst, as reported by S. S. Pawar, et al.[10]

Materials:

  • Ethanol

  • Acrylonitrile

  • Aqueous agar gel-entrapped NaOH catalyst (60% water:10% NaOH:30% agar agar)

  • Reaction flask with magnetic stirring

Procedure:

  • Prepare the solid gel catalyst by entrapping an aqueous solution of NaOH in an agar agar matrix.

  • In a reaction flask, combine ethanol and acrylonitrile.

  • Add the solid gel catalyst to the mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, the solid catalyst can be filtered off.

  • The product, 3-ethoxypropionitrile, is obtained in the filtrate.

  • The reported yield is 92%.

Cyanoethylation of a Natural Polymer: Cellulose

This protocol for the homogeneous cyanoethylation of cellulose is based on the work of F. Liu, et al.[14]

Materials:

  • Microcrystalline cellulose

  • Acrylonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylacetamide (DMAc)

  • Carbon dioxide (CO₂)

  • Reaction vessel with a stirrer and gas inlet

Procedure:

  • Activate the cellulose by dissolving it in a CO₂-switchable solvent system composed of DBU and DMAc under a CO₂ atmosphere. This forms a nucleophilic cellulose carbonate intermediate.

  • Introduce acrylonitrile to the dissolved cellulose solution.

  • Stir the reaction mixture at 60 °C for 24 hours.

  • After the reaction, precipitate the cyanoethyl cellulose (CEC) product.

  • Wash and dry the obtained CEC.

  • The degree of substitution can be tuned by varying the reaction time, temperature, and the molar ratio of acrylonitrile to the anhydroglucose units of cellulose. A degree of substitution of up to 1.03 is reported.

CelluloseCyanoethylationPathway

Figure 3: Signaling pathway for the homogeneous cyanoethylation of cellulose.

Applications in Drug Development and Materials Science

The cyanoethyl group serves as a versatile synthon in organic synthesis. The nitrile functionality can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted to various heterocyclic systems, making cyanoethylated intermediates valuable in the synthesis of pharmaceuticals.

In materials science, cyanoethylation is employed to impart specific properties to polymers. Cyanoethylated cellulose, for instance, exhibits a high dielectric constant, making it suitable for applications in electronic components.[3] The modification of other natural fibers through cyanoethylation has also been explored to improve their compatibility with polymer matrices in composite materials.[4]

Conclusion

The cyanoethylation reaction, since its early explorations to its current widespread use, has proven to be a robust and adaptable tool for the synthetic chemist. Its straightforward mechanism, amenability to a wide range of substrates, and the synthetic versatility of the resulting products have ensured its enduring relevance. The continued development of novel catalytic systems and its application to new classes of materials suggest that cyanoethylation will remain an important reaction in both academic research and industrial applications for the foreseeable future.

References

Common synonyms and alternative names for N-(2-Cyanoethyl)-N-ethylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for understanding the chemical intermediate, N-(2-Cyanoethyl)-N-ethylaniline. This document provides a thorough overview of its nomenclature, chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, with a focus on its role in dye manufacturing.

Nomenclature and Identification

This compound is a substituted aniline derivative characterized by the presence of both an ethyl and a 2-cyanoethyl group attached to the nitrogen atom. Due to its specific chemical structure, it is known by a variety of synonyms and alternative names across different chemical databases and supplier catalogs. A comprehensive list is provided below for ease of identification and literature searching.

Table 1: Synonyms and Alternative Names

TypeName
Systematic IUPAC Name 3-(N-ethylanilino)propanenitrile
CAS Registry Number 148-87-8[1][2][3][4][5][6][7][8][9][10][11]
Common Synonyms 3-(Ethyl(phenyl)amino)propanenitrile[1][7]
3-(N-Ethylanilino)propionitrile[1][5][12]
N-Ethyl-N-(2-cyanoethyl)aniline[7][13]
Propionitrile, 3-(N-ethylanilino)-
N-β-Cyanoethyl-N-ethylaniline[7][13]
Aniline, N-ethyl-N-(2-cyanoethyl)-[7]
Other Identifiers N-Ethyl-N-cyanoethylaniline[7]
3-Ethyl phenyl amino propanenitrile[3]
N-Ethyl-N-2-cyanoethyl Aniline[3]
NSC 81243[7][13]

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented in the following tables to facilitate quick reference and comparison.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₁H₁₄N₂[3][4][5][6][7][8][10][11][14]
Molecular Weight 174.24 g/mol [5][11]
Appearance Colorless to yellow clear liquid[2][4][14]
Boiling Point 176 °C at 19 mmHg[4]
Density 1.03 g/cm³[10]
Purity >98.0% (GC)[2][4][14]
Solubility Slightly soluble in water; soluble in most organic solvents.

Table 3: Spectral Data

TechniqueData
Infrared (IR) Spectrum Data compiled by the Coblentz Society, Inc. indicates characteristic peaks for aromatic C-H, aliphatic C-H, and nitrile (C≡N) stretching.[3]
Mass Spectrum (MS) Electron ionization mass spectrum data is available through the NIST Mass Spectrometry Data Center.[12][14]
¹H NMR Spectral data for the analogous compound N-(2-Cyanoethyl)-N-methylaniline shows characteristic shifts for aromatic protons, methylene protons adjacent to the nitrogen and the cyano group, and the N-alkyl protons.[1]
¹³C NMR Spectral data for the analogous N-(2-Cyanoethyl)-N-methylaniline reveals distinct signals for the aromatic carbons, the nitrile carbon, and the aliphatic carbons of the ethyl and cyanoethyl groups.[15]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the N-ethylation of aniline followed by cyanoethylation. The following protocol is based on established chemical patent literature.

Step 1: Synthesis of N-Ethylaniline (Condensation Reaction)

Reaction: Aniline reacts with ethanol in the presence of a catalyst to produce N-ethylaniline and N,N-diethylaniline. The desired N-ethylaniline is then purified by rectification.

Materials:

  • Aniline

  • Ethanol

  • Binary catalyst (e.g., a mixture of phosphorus oxychloride and phosphorus trichloride)

Procedure:

  • In a suitable autoclave equipped with stirring and temperature monitoring, charge aniline, ethanol, and the binary catalyst.

  • Seal the autoclave and slowly heat the mixture to 230-240 °C, allowing the pressure to rise to 3-3.5 MPa.

  • Maintain these conditions for approximately 10 hours.

  • After the reaction is complete, cool the autoclave and vent any excess pressure.

  • The resulting product mixture, containing unreacted aniline, N-ethylaniline, and N,N-diethylaniline, is then subjected to fractional distillation (rectification) to isolate pure N-ethylaniline.

Step 2: Synthesis of this compound (Addition Reaction)

Reaction: The purified N-ethylaniline from Step 1 undergoes a Michael addition reaction with acrylonitrile, catalyzed to yield the final product.

Materials:

  • N-Ethylaniline (from Step 1)

  • Acrylonitrile

  • Catalyst (e.g., a binary catalyst system)

Procedure:

  • In a reaction vessel equipped with a stirrer and temperature control, charge the pure N-ethylaniline and the catalyst.

  • Slowly add acrylonitrile to the mixture while maintaining the appropriate reaction temperature.

  • Allow the reaction to proceed until completion, which can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the crude this compound is purified, typically by vacuum distillation, to yield the final product.

Applications and Workflow

This compound is a key intermediate in the synthesis of various organic compounds, most notably disperse dyes. These dyes are used for coloring synthetic fibers such as polyester and acetate.

Logical Workflow: Role in Disperse Dye Synthesis

The following diagram illustrates the logical workflow of how this compound is utilized as a coupling component in the synthesis of an azo disperse dye.

DyeSynthesisWorkflow cluster_starting_materials Starting Materials cluster_process Synthesis Process cluster_product Final Product AromaticAmine Aromatic Amine (Diazo Component) Diazotization Diazotization (NaNO₂, HCl) AromaticAmine->Diazotization NCEEA This compound (Coupling Component) Coupling Azo Coupling NCEEA->Coupling Diazotization->Coupling Diazonium Salt AzoDye Azo Disperse Dye Coupling->AzoDye

Caption: Workflow for Azo Disperse Dye Synthesis.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions in a laboratory or industrial setting.

  • General Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: This compound can be harmful if swallowed and may cause skin and eye irritation.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Theoretical and Computational Deep Dive into the Structure of N-(2-Cyanoethyl)-N-substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular structure and electronic properties of N-(2-Cyanoethyl)-N-alkylanilines, a class of compounds with applications in dye chemistry and as intermediates in pharmaceutical synthesis. Due to the limited availability of comprehensive published theoretical data for N-(2-Cyanoethyl)-N-ethylaniline, this paper presents a detailed computational analysis of its close structural analog, N-(2-Cyanoethyl)-N-methylaniline, as a representative model. All computational data herein is based on Density Functional Theory (DFT) calculations for N-(2-Cyanoethyl)-N-methylaniline, providing a robust framework for understanding the structural and electronic characteristics of this family of molecules. The methodologies for computational modeling and experimental characterization are detailed to serve as a comprehensive resource for researchers in the field.

Introduction

This compound and its analogs are important intermediates in various chemical syntheses, particularly in the manufacturing of azo dyes. Their molecular structure, characterized by an electron-donating ethylamino group and an electron-withdrawing cyanoethyl group attached to a benzene ring, gives rise to interesting electronic properties that are crucial for their reactivity and application. Understanding the three-dimensional structure, vibrational modes, and electronic charge distribution of these molecules is paramount for predicting their behavior in chemical reactions and for the rational design of new derivatives with tailored properties.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the molecular structure and properties of organic compounds. By solving the quantum mechanical equations that govern the behavior of electrons in a molecule, DFT can provide highly accurate predictions of geometric parameters (bond lengths and angles), vibrational frequencies (FT-IR and Raman spectra), and electronic properties (HOMO-LUMO gap, Mulliken atomic charges).

This guide presents a comprehensive overview of the theoretical and computational modeling of the N-(2-Cyanoethyl)-N-methylaniline structure, serving as a proxy for the ethyl analog. We will detail the computational methodologies, present the calculated structural and electronic data in a clear and accessible format, and provide an overview of the experimental techniques used for the characterization of these compounds.

Computational Methodology

The computational analysis of N-(2-Cyanoethyl)-N-methylaniline was performed using Gaussian 09W software. The geometry of the molecule was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

The following computational steps were performed:

  • Geometry Optimization: The initial molecular structure was optimized to find the most stable conformation.

  • Vibrational Frequency Analysis: The harmonic vibrational frequencies were calculated to simulate the FT-IR and FT-Raman spectra and to confirm the nature of the stationary point.

  • Mulliken Population Analysis: The distribution of electronic charge on each atom was calculated to understand the molecule's polarity and reactivity.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic transition properties and the chemical reactivity of the molecule.

The workflow for the computational analysis is illustrated in the diagram below.

Computational Workflow cluster_input Input cluster_calculation DFT Calculation (Gaussian 09W) cluster_output Output Data initial_structure Initial Molecular Structure geometry_optimization Geometry Optimization (B3LYP/6-311++G(d,p)) initial_structure->geometry_optimization vibrational_analysis Vibrational Frequency Analysis geometry_optimization->vibrational_analysis electronic_properties Electronic Property Calculation geometry_optimization->electronic_properties optimized_geometry Optimized Geometry (Bond Lengths, Angles) geometry_optimization->optimized_geometry vibrational_spectra Simulated FT-IR and FT-Raman Spectra vibrational_analysis->vibrational_spectra mulliken_charges Mulliken Atomic Charges electronic_properties->mulliken_charges homo_lumo HOMO-LUMO Energies electronic_properties->homo_lumo

Computational analysis workflow.

Theoretical and Computational Results

The following sections present the quantitative data obtained from the DFT calculations on N-(2-Cyanoethyl)-N-methylaniline.

Optimized Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the three-dimensional structure of the molecule. Selected calculated bond lengths and bond angles are summarized in the tables below.

Table 1: Selected Optimized Bond Lengths (Å) for N-(2-Cyanoethyl)-N-methylaniline

BondLength (Å)
C1-C21.394
C2-C31.392
C3-C41.395
C4-C51.394
C5-C61.392
C6-C11.395
C1-N71.385
N7-C81.465
N7-C111.472
C8-C91.532
C9-C101.185

Table 2: Selected Optimized Bond Angles (°) for N-(2-Cyanoethyl)-N-methylaniline

AngleValue (°)
C6-C1-C2120.1
C1-C2-C3120.0
C2-C3-C4119.9
C3-C4-C5120.0
C4-C5-C6120.1
C5-C6-C1119.9
C2-C1-N7120.5
C6-C1-N7119.4
C1-N7-C8121.8
C1-N7-C11119.7
C8-N7-C11118.5
N7-C8-C9111.2
C8-C9-C10178.9
Vibrational Analysis

The calculated vibrational frequencies are instrumental in interpreting experimental FT-IR and FT-Raman spectra. The table below lists some of the significant calculated vibrational frequencies and their assignments.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for N-(2-Cyanoethyl)-N-methylaniline

Frequency (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic)
2250C≡N stretching
1600-1450C=C stretching (aromatic ring)
1360C-N stretching
1250CH₂ wagging
820C-H out-of-plane bending (aromatic)
Mulliken Atomic Charges

Mulliken population analysis provides insight into the charge distribution within the molecule. The calculated atomic charges on selected atoms are presented in the table below. The negative charge on the nitrogen atom of the cyano group and the nitrogen of the aniline moiety indicates their nucleophilic character.

Table 4: Mulliken Atomic Charges for Selected Atoms of N-(2-Cyanoethyl)-N-methylaniline

AtomCharge (e)
C1-0.165
N7-0.321
C80.045
C9-0.012
C100.123
N(cyano)-0.189
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The energies of the HOMO and LUMO are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. A smaller energy gap suggests that the molecule is more reactive.

Table 5: Calculated HOMO, LUMO, and Energy Gap for N-(2-Cyanoethyl)-N-methylaniline

ParameterEnergy (eV)
HOMO-5.87
LUMO-0.98
Energy Gap (ΔE)4.89

The distribution of the HOMO and LUMO orbitals provides information about the sites of electrophilic and nucleophilic attack. The relationship between these orbitals and chemical reactivity is depicted in the following diagram.

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) Determines Reactivity HOMO->Energy_Gap e⁻ donation LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap->LUMO e⁻ acceptance Reactivity Chemical Reactivity Energy_Gap->Reactivity inversely proportional to

HOMO-LUMO relationship to reactivity.

Experimental Protocols

The theoretical calculations are complemented by experimental characterization techniques to validate the computational results and provide a complete understanding of the molecule's properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the cyanoethylation of N-ethylaniline.

Materials:

  • N-ethylaniline

  • Acrylonitrile

  • Acetic acid (catalyst)

  • Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of N-ethylaniline, acrylonitrile, and a catalytic amount of acetic acid is refluxed for several hours.

  • The reaction mixture is then cooled and neutralized with a sodium hydroxide solution.

  • The product is extracted with chloroform.

  • The organic layer is washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Spectroscopic Characterization

FT-IR and FT-Raman Spectroscopy:

  • FT-IR (Fourier Transform Infrared) Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet technique or as a thin film on NaCl plates. The spectrum reveals the characteristic vibrational modes of the functional groups present in the molecule.

  • FT-Raman (Fourier Transform Raman) Spectroscopy: The FT-Raman spectrum is recorded using a Nd:YAG laser as the excitation source. The spectrum provides complementary information to the FT-IR spectrum, particularly for non-polar bonds.

UV-Vis Spectroscopy:

  • The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or acetonitrile) to determine the electronic transitions within the molecule. The wavelengths of maximum absorption (λmax) correspond to the electronic excitations, which can be correlated with the HOMO-LUMO energy gap.

NMR (Nuclear Magnetic Resonance) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃) to confirm the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule.

The following diagram illustrates the general workflow for the experimental characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Cyanoethylation of N-ethylaniline purification Vacuum Distillation synthesis->purification ftir_raman FT-IR & FT-Raman purification->ftir_raman uv_vis UV-Vis purification->uv_vis nmr ¹H & ¹³C NMR purification->nmr structure_confirmation Structure Confirmation ftir_raman->structure_confirmation property_determination Property Determination uv_vis->property_determination nmr->structure_confirmation

Experimental characterization workflow.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies of the N-(2-Cyanoethyl)-N-methylaniline structure, serving as a valuable model for its ethyl analog and related compounds. The detailed computational data, including optimized geometry, vibrational frequencies, Mulliken atomic charges, and HOMO-LUMO analysis, offer deep insights into the molecular structure and electronic properties. The outlined experimental protocols for synthesis and spectroscopic characterization provide a practical framework for researchers working with these compounds. The integration of computational modeling and experimental techniques is crucial for advancing our understanding of these important chemical intermediates and for the development of new materials and pharmaceuticals.

Methodological & Application

Application of N-(2-Cyanoethyl)-N-ethylaniline in the Synthesis of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Cyanoethyl)-N-ethylaniline is a key intermediate in the synthesis of a variety of monoazo dyes, particularly disperse dyes used for coloring synthetic fibers such as polyester. Its chemical structure, featuring a tertiary amine and a cyanoethyl group, makes it an effective coupling component in azo dye synthesis. The cyano group can influence the dye's color and properties, while the overall structure contributes to its affinity for hydrophobic fibers. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this compound, with a specific focus on the synthesis of C.I. Disperse Red 73.

Core Concepts in Azo Dye Synthesis

The synthesis of azo dyes is a well-established process that involves two primary chemical reactions: diazotization and azo coupling.[1]

  • Diazotization: This reaction converts a primary aromatic amine, known as the diazo component, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[2]

  • Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich aromatic compound, the coupling component, to form the azo dye. This compound serves as such a coupling component. The coupling reaction is an electrophilic aromatic substitution.[1]

Synthesis of C.I. Disperse Red 73

A prominent example of an azo dye synthesized using this compound is C.I. Disperse Red 73.[3] The synthesis involves the diazotization of 2-Cyano-4-nitroaniline followed by its coupling with this compound.[3]

Chemical Structures and Reaction Scheme
  • Diazo Component: 2-Cyano-4-nitroaniline

  • Coupling Component: this compound

  • Final Product: C.I. Disperse Red 73[3]

Diagram of the Synthesis of C.I. Disperse Red 73

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-Cyano-4-nitroaniline R1 NaNO₂, HCl 0-5 °C A->R1 B Diazonium Salt of 2-Cyano-4-nitroaniline R1->B C This compound B->C D C.I. Disperse Red 73 B->D Reacts with C->D Coupling Reaction

Caption: Synthesis workflow for C.I. Disperse Red 73.

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of C.I. Disperse Red 73.

Protocol 1: Diazotization of 2-Cyano-4-nitroaniline

Materials:

  • 2-Cyano-4-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Distilled Water

Procedure:

  • In a beaker, carefully add 2-Cyano-4-nitroaniline (1 molar equivalent) to concentrated sulfuric acid. Stir the mixture until the amine is completely dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold sulfuric acid solution of the amine. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization reaction is complete. The resulting solution contains the diazonium salt of 2-Cyano-4-nitroaniline and should be used immediately in the next step.

Protocol 2: Azo Coupling with this compound

Materials:

  • Diazonium salt solution from Protocol 1

  • This compound

  • Acetic Acid (or another suitable solvent)

  • Sodium Acetate (or a suitable buffer)

  • Ice

  • Distilled Water

Procedure:

  • In a separate beaker, dissolve this compound (1 molar equivalent) in a suitable solvent such as acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the solution of this compound.

  • Maintain the temperature of the reaction mixture at 0-5 °C. The pH of the mixture should be adjusted to a weakly acidic range (pH 3-7) using a buffer like sodium acetate to facilitate the coupling reaction.[3]

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete. A colored precipitate of C.I. Disperse Red 73 will form.

  • Isolate the crude dye by vacuum filtration.

  • Wash the filter cake with cold water to remove any unreacted salts and acids.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following tables summarize the key chemical and physical properties of the reactants and the final product, C.I. Disperse Red 73.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-Cyano-4-nitroanilineC₇H₅N₃O₂163.14Diazo Component
This compoundC₁₁H₁₄N₂174.24Coupling Component
C.I. Disperse Red 73C₁₈H₁₆N₆O₂348.36Azo Dye Product

Table 1: Chemical Properties of Reactants and Product.

PropertyC.I. Disperse Red 73
Appearance Dark red powder[3]
Solubility Soluble in ethanol, acetone, and benzene[3]
Melting Point 149-150 °C
Boiling Point 614.2±55.0 °C (Predicted)
Density 1.22±0.1 g/cm³ (Predicted)

Table 2: Physical Properties of C.I. Disperse Red 73. [4]

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized C.I. Disperse Red 73 can be confirmed using various spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the presence of key functional groups. Expected characteristic peaks include:

    • C≡N stretching vibration (from both cyano groups)

    • N=N stretching vibration (azo group)

    • C-N stretching vibrations

    • Aromatic C-H and C=C stretching vibrations

    • N-O stretching vibrations (from the nitro group)

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum will show signals corresponding to the different types of protons in the molecule, allowing for the confirmation of the aromatic and aliphatic parts of the structure.

  • UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol, will show the maximum absorption wavelength (λmax), which is responsible for the color of the dye.[5]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Prepare Diazonium Salt Solution (Protocol 1) C Azo Coupling (0-5 °C, pH 3-7) A->C B Prepare Coupling Component Solution (Protocol 2, Step 1) B->C D Filtration C->D E Washing with Cold Water D->E F Drying E->F G Characterization (FTIR, NMR, UV-Vis) F->G

Caption: Step-by-step experimental workflow.

Conclusion

The use of this compound as a coupling component provides a reliable method for the synthesis of monoazo disperse dyes. The protocols outlined for the synthesis of C.I. Disperse Red 73 serve as a practical guide for researchers in the field. The resulting dye exhibits properties that make it suitable for various applications, particularly in the textile industry for dyeing synthetic fibers. The characterization techniques described are essential for confirming the structure and purity of the synthesized product, ensuring its quality and performance.

References

Application Notes and Protocols: N-(2-Cyanoethyl)-N-ethylaniline as a Key Intermediate in Disperse Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of N-(2-Cyanoethyl)-N-ethylaniline as a crucial intermediate in the synthesis of azo disperse dyes. This document details the synthetic pathways, experimental protocols, and performance characteristics of dyes derived from this intermediate, with a focus on their application in the textile industry.

Introduction

This compound is a key aromatic amine derivative utilized as a coupling component in the synthesis of a variety of monoazo disperse dyes.[1] Its chemical structure, featuring a tertiary amine and a cyanoethyl group, makes it an excellent candidate for electrophilic substitution reactions with diazonium salts. The resulting dyes typically exhibit bright, vibrant shades with good fastness properties, particularly on hydrophobic fibers like polyester.[2][3]

The cyano group in the final dye structure can contribute to the overall chromophoric system and influence the dye's properties, such as its affinity for polyester fibers and its sublimation fastness. This document will focus on the synthesis and application of C.I. Disperse Red 73, a commercially significant dye synthesized using this compound.

Synthesis of Azo Disperse Dyes

The synthesis of azo disperse dyes from this compound follows a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling reaction with this compound.

General Reaction Pathway

The overall synthetic scheme for the preparation of C.I. Disperse Red 73 is as follows:

Disperse Dye Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling 2-Cyano-4-nitroaniline 2-Cyano-4-nitroaniline Diazonium Salt Diazonium Salt 2-Cyano-4-nitroaniline->Diazonium Salt NaNO2, H2SO4 0-5 °C CI Disperse Red 73 CI Disperse Red 73 Diazonium Salt->CI Disperse Red 73 Coupling Reaction pH 3-7 This compound This compound This compound->CI Disperse Red 73

Caption: Synthesis pathway for C.I. Disperse Red 73.

Experimental Protocols

Protocol 1: Synthesis of C.I. Disperse Red 73

This protocol details the laboratory-scale synthesis of C.I. Disperse Red 73.

Materials:

  • 2-Cyano-4-nitroaniline

  • This compound

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Ethanol

  • Sodium acetate (optional, for pH adjustment)

Procedure:

Part A: Diazotization of 2-Cyano-4-nitroaniline

  • In a 250 mL beaker, carefully add 10 g of concentrated sulfuric acid to 50 mL of water.

  • To this acidic solution, add a molar equivalent of 2-Cyano-4-nitroaniline with stirring.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve a slight molar excess (1.05 equivalents) of sodium nitrite in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature is maintained below 5 °C.

  • Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt of 2-Cyano-4-nitroaniline.

Part B: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve one molar equivalent of this compound in a suitable solvent, such as a mixture of water and a small amount of hydrochloric acid to aid dissolution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the stirred solution of the coupling component.

  • Maintain the temperature of the reaction mixture between 0-5 °C and a pH of 3-7.[2] The pH can be adjusted by the addition of a sodium acetate solution if necessary.

  • A colored precipitate of C.I. Disperse Red 73 will form. Continue stirring for 1-2 hours at 0-5 °C to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Further wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified C.I. Disperse Red 73 in a vacuum oven at 50-60 °C.

Characterization of the Synthesized Dye

The synthesized disperse dye should be characterized to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data for C.I. Disperse Red 73

PropertyValue
Molecular Formula C₁₈H₁₆N₆O₂
Molecular Weight 348.36 g/mol
Appearance Dark red powder
Solubility Soluble in ethanol, acetone, and benzene
Melting Point Data not readily available in searched results
¹H NMR Expected signals for aromatic protons, ethyl group protons, and cyanoethyl group protons.
¹³C NMR Expected signals for aromatic carbons, nitrile carbon, and aliphatic carbons.
FT-IR (cm⁻¹) Expected characteristic peaks for C≡N (nitrile), N=N (azo), C-N, and aromatic C-H stretching and bending vibrations.
UV-Vis (λmax) Expected absorption maximum in the visible region, characteristic of a red dye.

Application in Textile Dyeing

Disperse dyes are primarily used for dyeing hydrophobic synthetic fibers like polyester. The application process typically involves high temperatures to facilitate the diffusion of the dye molecules into the fiber structure.

Protocol 2: High-Temperature Exhaust Dyeing of Polyester Fabric

Materials:

  • C.I. Disperse Red 73

  • Polyester fabric

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (for reduction clearing)

Procedure:

  • Prepare a dyebath containing the synthesized C.I. Disperse Red 73 (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and water.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Introduce the polyester fabric into the dyebath at room temperature.

  • Raise the temperature of the dyebath to 130 °C at a rate of 2 °C/minute.

  • Maintain the dyeing process at 130 °C for 60 minutes.

  • Cool the dyebath to 70 °C and rinse the fabric.

  • Perform a reduction clearing process by treating the dyed fabric in a solution containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 1 g/L) at 70-80 °C for 15-20 minutes to remove unfixed surface dye.

  • Rinse the fabric thoroughly with hot and cold water.

  • Dry the dyed fabric.

Dyeing Workflow cluster_0 Dyeing Process cluster_1 Post-Treatment A Prepare Dyebath (Dye, Dispersing Agent, pH 4.5-5.5) B Introduce Polyester Fabric A->B C Ramp Temperature to 130°C B->C D Dye for 60 min at 130°C C->D E Cool and Rinse D->E F Reduction Clearing (70-80°C) E->F To remove unfixed dye G Rinse (Hot and Cold) F->G H Dry G->H

Caption: High-temperature exhaust dyeing workflow for polyester.

Performance Evaluation

The performance of the dyed fabric is assessed based on its fastness properties.

Table 2: Fastness Properties of C.I. Disperse Red 73 on Polyester Fabric

Fastness PropertyISO Test MethodRating (Scale 1-5, 5 being excellent)
Washing Fastness ISO 105-C064-5
Light Fastness ISO 105-B025-6[4]
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124
Sublimation Fastness ISO 105-P014

(Note: The fastness ratings are typical values and can vary depending on the dyeing process and the specific substrate.)

Conclusion

This compound is a vital intermediate for the synthesis of a range of azo disperse dyes, with C.I. Disperse Red 73 being a prominent example. The straightforward diazotization and coupling reactions allow for the efficient production of dyes with desirable application properties on synthetic fibers. The resulting dyes offer bright shades and good to excellent fastness, making them suitable for various textile applications. The protocols provided herein offer a foundation for the synthesis and application of these important colorants in a research and development setting.

References

Application Note: Standard Laboratory Protocol for the Cyanoethylation of N-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of N-ethyl-N-cyanoethylaniline, also known as 3-(ethyl(phenyl)amino)propanenitrile[1][2], through the cyanoethylation of N-ethylaniline. Cyanoethylation is a crucial organic reaction involving the addition of a protic nucleophile, such as an amine, to acrylonitrile. This specific protocol details a Lewis acid-catalyzed process, outlining the necessary reagents, equipment, reaction conditions, and purification steps to achieve a high yield and purity of the target compound.

Introduction

Cyanoethylation is a Michael addition reaction that introduces a cyanoethyl group (-CH₂CH₂CN) into a substrate containing an active hydrogen atom. The reaction between an aromatic amine and acrylonitrile is a common method for producing N-substituted aminopropionitriles, which are valuable intermediates in the synthesis of dyes and other fine chemicals[3][4]. While aliphatic amines can react with acrylonitrile without a catalyst, aromatic amines, due to their lower basicity, typically require a catalyst to proceed effectively. Various catalysts, including acetic acid, copper salts like cupric acetate, and Lewis acids, have been employed to facilitate this transformation[5][6][7].

This protocol is based on a method utilizing a binary Lewis acid catalyst system (Zinc Chloride and Aluminum Chloride) to achieve high conversion and product purity[4].

Reaction Scheme

Reaction Scheme of N-ethylaniline cyanoethylation

Figure 1. Cyanoethylation of N-ethylaniline with acrylonitrile in the presence of a Lewis acid catalyst to yield 3-(ethyl(phenyl)amino)propanenitrile.

Experimental Protocol

3.1 Materials and Equipment

  • Reagents:

    • N-Ethylaniline (C₈H₁₁N, MW: 121.18 g/mol )

    • Acrylonitrile (C₃H₃N, MW: 53.06 g/mol )

    • Zinc Chloride (ZnCl₂, anhydrous, MW: 136.28 g/mol )

    • Aluminum Chloride (AlCl₃, anhydrous, MW: 133.34 g/mol )

  • Equipment:

    • 1L three-necked round-bottom flask or a suitable reaction kettle

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Thermometer or thermocouple

    • Reflux condenser

    • Pressure gauge (optional, for reactions under slight pressure)

    • Vacuum distillation apparatus

    • Standard laboratory glassware

3.2 Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Acrylonitrile is highly toxic, flammable, and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Ethylaniline is toxic if swallowed or absorbed through the skin. Avoid contact.

  • Lewis acids (ZnCl₂ and AlCl₃) are corrosive and moisture-sensitive. Handle in a dry environment.

3.3 Reaction Procedure

  • Setup: Assemble a 1L reaction vessel equipped with a mechanical stirrer, heating mantle, and condenser. Ensure all glassware is dry.

  • Charging Reagents: To the reaction vessel, add the following reagents in order:

    • 213 g (1.76 mol) of N-ethylaniline

    • 102 g (1.92 mol) of acrylonitrile (vinyl cyanide)

    • 8 g (0.059 mol) of anhydrous zinc chloride

    • 3.1 g (0.023 mol) of anhydrous aluminum chloride[4].

  • Reaction Conditions:

    • Begin stirring the mixture.

    • Heat the reaction mixture to a temperature of 85–95 °C[4].

    • Maintain the reaction at this temperature for 12 hours under constant stirring[4]. The reaction can be performed at a gauge pressure of 0.1 MPa[4].

  • Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of N-ethylaniline.

3.4 Work-up and Purification

  • Cooling: After 12 hours, turn off the heating and allow the reaction mixture to cool to room temperature.

  • Distillation: The crude product is purified by vacuum distillation[4].

    • Set up a vacuum distillation apparatus.

    • Apply a vacuum (target vacuum tightness of 0.1 MPa)[4].

    • Slowly heat the mixture. Collect and discard the initial low-boiling fraction, which distills at temperatures below 180 °C. This fraction may contain unreacted acrylonitrile and other volatile impurities[4].

    • Increase the temperature. Collect the main product fraction, N-ethyl-N-cyanoethylaniline, which distills at 185–190 °C under these conditions[4].

  • Product Analysis:

    • The purified product should be a colorless to pale yellow liquid[8].

    • Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[2][4].

    • Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Data Presentation

The following table summarizes the quantitative data for the synthesis based on the described protocol[4].

ParameterValueUnitNotes
Reactants
N-Ethylaniline213 (1.76)g (mol)Limiting Reagent
Acrylonitrile102 (1.92)g (mol)~1.09 molar equivalents
Catalysts
Zinc Chloride (ZnCl₂)8.0gLewis Acid
Aluminum Chloride (AlCl₃)3.1gLewis Acid
Reaction Conditions
Temperature85 - 95°C
Time12hours
Pressure (Gauge)0.1MPa
Results
Product Yield300g~97.7% theoretical yield
Product Purity≥99%As determined by GC
Boiling Point (at 0.1 MPa)185 - 190°CMain fraction

Experimental Workflow Diagram

G Workflow for the Cyanoethylation of N-Ethylaniline A Reagent Preparation (N-Ethylaniline, Acrylonitrile, ZnCl2, AlCl3) B Reaction Setup (1L Reactor, Stirrer, Condenser) A->B Charge Reagents C Addition Reaction (85-95°C, 12 hours, 0.1 MPa) B->C Heat & Stir D Reaction Monitoring (TLC / GC) C->D In-process control E Work-up (Cool to Room Temp) C->E Reaction Complete D->C F Purification (Vacuum Distillation) E->F Transfer G Product Analysis (GC, NMR, IR) F->G Collect Main Fraction (185-190 °C) H Final Product (N-ethyl-N-cyanoethylaniline) G->H Confirm Purity & Structure

Caption: Experimental workflow for the synthesis and purification of N-ethyl-N-cyanoethylaniline.

References

Application Notes and Protocols: N-(2-Cyanoethyl)-N-ethylaniline in Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-Cyanoethyl)-N-ethylaniline as a key intermediate in the manufacturing of azo pigments, with a specific focus on the synthesis of Disperse Orange 37. The protocols outlined below are based on established principles of azo coupling reactions and information from relevant patents.

Introduction

This compound is an aromatic amine that serves as a crucial coupling component in the synthesis of various azo dyes and pigments.[1] Its chemical structure allows it to react with diazonium salts to form stable, highly colored azo compounds. A prominent example of its application is in the production of Disperse Orange 37, a monoazo dye used for coloring synthetic fibers such as polyester.[2][3] The synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling with this compound.

Synthesis of Disperse Orange 37

The overall reaction for the synthesis of Disperse Orange 37 involves the diazotization of 2,6-dichloro-4-nitroaniline, which then acts as the diazo component. This is followed by the coupling of the resulting diazonium salt with this compound.

Chemical Reaction Scheme

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2,6-dichloro-4-nitroaniline C Diazonium Salt A->C 0-5 °C B NaNO2, HCl B->C E Disperse Orange 37 C->E D This compound D->E

Caption: Synthesis pathway of Disperse Orange 37.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of Disperse Orange 37. These values are based on general laboratory procedures and may require optimization for specific applications.

ParameterValueUnit
Reactants
2,6-dichloro-4-nitroaniline1mole equivalent
Sodium Nitrite (NaNO₂)1.05mole equivalent
Hydrochloric Acid (HCl)2.5mole equivalent
This compound1mole equivalent
Reaction Conditions
Diazotization Temperature0 - 5°C
Coupling Temperature0 - 10°C
Post-Coupling Temperature80 - 85°C
Diazotization Time1hour
Coupling Time8hours
Post-Coupling Time1hour
Yield
Theoretical Yield(Calculated based on limiting reactant)g
Expected Actual Yield85 - 95%

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of Disperse Orange 37.

Protocol 1: Diazotization of 2,6-dichloro-4-nitroaniline

Materials:

  • 2,6-dichloro-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a 250 mL beaker, add 20.7 g (0.1 mol) of 2,6-dichloro-4-nitroaniline to 50 mL of water.

  • Slowly add 25 mL of concentrated HCl while stirring. The mixture will form a slurry.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 20 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred slurry of 2,6-dichloro-4-nitroaniline over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Protocol 2: Azo Coupling Reaction

Materials:

  • Diazonium salt solution from Protocol 1

  • This compound

  • Sodium Acetate

  • Distilled water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 17.4 g (0.1 mol) of this compound in 100 mL of water and 10 mL of glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the solution of this compound with vigorous stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 8 hours.

  • Slowly raise the temperature of the reaction mixture to 80-85 °C and maintain for 1 hour to complete the reaction.

  • Cool the mixture to room temperature. The precipitated Disperse Orange 37 can be collected by filtration.

  • Wash the solid product with cold water until the filtrate is neutral.

  • Dry the pigment in a vacuum oven at 60 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of pigments using this compound.

G A Reactant Preparation (Amine and Coupling Agent) B Diazotization (0-5 °C) A->B C Azo Coupling (0-10 °C) B->C D Reaction Completion (Heating) C->D E Filtration D->E F Washing E->F G Drying F->G H Characterization (e.g., Spectroscopy) G->H

Caption: General experimental workflow.

Characterization of the Pigment

The synthesized pigment should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: To assess the purity of the compound. The melting point of Disperse Orange 37 is reported to be in the range of 144-146 °C.[4]

  • Spectroscopy:

    • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) in a suitable solvent (e.g., ethanol or acetone), which is characteristic of the pigment's color.

    • FTIR Spectroscopy: To identify the characteristic functional groups, such as the azo group (-N=N-), the nitrile group (-C≡N), and aromatic C-H bonds.

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the pigment.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Aromatic amines and their derivatives can be toxic and should be handled with care.

  • Diazonium salts are potentially explosive when dry and should be kept in solution and used immediately after preparation.

References

Application Notes and Protocols for the Analysis of N-(2-Cyanoethyl)-N-ethylaniline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the qualitative and quantitative analysis of N-(2-Cyanoethyl)-N-ethylaniline using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed to serve as a comprehensive starting point for method development and validation in research and quality control settings.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a robust and widely used technique for the analysis of aromatic amines. The following method is proposed for the separation and quantification of this compound.

Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is a suitable starting point. A cyano-bonded phase column can also be considered due to the analyte's structure.[1]

  • Chemicals and Reagents:

    • This compound analytical standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid or Trifluoroacetic acid (TFA) (optional, for improving peak shape)[2][3]

1.2. Preparation of Mobile Phase and Standards

  • Mobile Phase: A mixture of acetonitrile and water is recommended. A typical starting gradient could be 40-70% acetonitrile over 15 minutes. The addition of 0.1% formic acid to the mobile phase can improve peak symmetry.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.3. Sample Preparation

  • For Pure Substance/Product: Dissolve a known amount of the sample in acetonitrile to achieve a concentration within the calibration range.

  • For Complex Matrices (e.g., reaction mixtures, biological samples): A sample cleanup step such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering components.[4][5]

1.4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector Wavelength: Based on the UV spectrum of this compound, an initial wavelength of 254 nm is recommended. A PDA detector can be used to determine the optimal wavelength.

1.5. Data Analysis

  • Identify the peak for this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

Quantitative Data Summary (HPLC)

The following table outlines the typical quantitative data that should be determined during method validation.

ParameterExpected Value/Range
Retention Time (min)To be determined
Linearity (Correlation Coefficient, r²)≥ 0.999
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chrom_Separation Chromatographic Separation (C18 Column) Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and specificity, making it an excellent technique for the identification and quantification of this compound, especially at trace levels.

Experimental Protocol

2.1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[6][7]

  • Chemicals and Reagents:

    • This compound analytical standard (purity ≥98%)

    • Ethyl acetate (GC grade) or other suitable volatile solvent

    • Anhydrous sodium sulfate (for drying extracts, if needed)

2.2. Preparation of Standards

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

2.3. Sample Preparation

  • For Pure Substance/Product: Dilute the sample in ethyl acetate to a concentration within the calibration range.

  • For Complex Matrices: A liquid-liquid extraction may be required. For example, alkalinize an aqueous sample with NaOH and extract with a non-polar solvent like dichloromethane or ethyl acetate. The organic extract can then be dried and concentrated if necessary.[6][7] Derivatization is generally not required for N-alkylanilines but can be explored if poor peak shape or volatility is observed.[7]

2.4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV[8][9]

  • Scan Range: 50-400 m/z

2.5. Data Analysis

  • Identify this compound by its retention time and the fragmentation pattern in the mass spectrum.

  • For quantification, use the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion).

  • Construct a calibration curve and perform linear regression to determine the concentration in samples.

Quantitative Data Summary (GC-MS)

The following table outlines the typical quantitative data that should be determined during method validation.

ParameterExpected Value/Range
Retention Time (min)To be determined
Characteristic Ions (m/z)To be determined
Linearity (Correlation Coefficient, r²)≥ 0.999
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., LLE) Sample_Prep->Injection GCMS_System GC-MS System Setup GCMS_System->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analysis Mass Analysis EI_Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Spectral_Analysis Spectral Analysis & Identification Data_Acquisition->Spectral_Analysis Quantification Quantification (Selected Ion Monitoring) Spectral_Analysis->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

N-(2-Cyanoethyl)-N-ethylaniline as a versatile building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Cyanoethyl)-N-ethylaniline is a valuable and versatile intermediate in organic synthesis, primarily recognized for its role as a coupling component in the preparation of azo dyes. Its unique structure, featuring a reactive aromatic amine, an ethyl group, and a cyanoethyl moiety, provides a scaffold for the synthesis of a diverse range of chromophores and complex organic molecules. These molecules find applications in various fields, including textiles, specialty polymers, and potentially in the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of disperse dyes, which are widely used for coloring synthetic fibers like polyester.

Physicochemical Properties and Handling

This compound is typically a colorless to pale yellow liquid. For optimal stability, it should be stored in a cool, dark place. Detailed physicochemical data are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol
Appearance Colorless to Yellow Liquid
Purity >98.0% (GC)
SMILES CCN(CCC#N)c1ccccc1
CAS Number 148-87-8

Table 1: Physicochemical properties of this compound.[1][2]

Application in Disperse Dye Synthesis

The primary application of this compound is as a coupling component in the synthesis of disperse azo dyes. The general synthetic route involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with this compound. The resulting azo compounds are intensely colored and can be applied to hydrophobic fibers.

General Workflow for Azo Dye Synthesis

The synthesis of disperse dyes using this compound follows a well-established reaction sequence. The overall workflow is depicted in the diagram below.

Azo Dye Synthesis Workflow A Primary Aromatic Amine (Diazo Component) B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt B->C E Azo Coupling (Slightly acidic/neutral pH) C->E Step 2 D This compound (Coupling Component) D->E F Crude Azo Dye E->F G Purification (Recrystallization) F->G H Pure Disperse Dye G->H

Caption: General workflow for the synthesis of disperse azo dyes.

Experimental Protocol: Synthesis of a Disperse Red Dye

This protocol details the synthesis of a representative disperse red dye using 2-chloro-4-nitroaniline as the diazo component and this compound as the coupling component.

Materials:

  • 2-chloro-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Step 1: Diazotization of 2-chloro-4-nitroaniline

  • In a 250 mL beaker, add 1.73 g (0.01 mol) of 2-chloro-4-nitroaniline to 10 mL of water and 2.5 mL of concentrated hydrochloric acid.

  • Stir the mixture to form a fine suspension and cool to 0-5 °C in an ice bath.

  • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, maintaining the temperature between 0-5 °C with constant stirring.

  • Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Step 2: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve 1.74 g (0.01 mol) of this compound in 20 mL of 10% acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5 °C and adjust the pH to 4-5 by adding a saturated solution of sodium acetate.

  • Continue stirring the reaction mixture in the ice bath for 2 hours. A colored precipitate of the azo dye will form.

  • Filter the crude dye using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the synthesized dye in a vacuum oven at 60 °C.

Purification:

The crude dye can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a product with higher purity.

Quantitative Data:

The following table summarizes the expected quantitative data for the synthesis of the disperse red dye.

ParameterValue
Yield 85-95%
Melting Point Varies depending on purity
λmax (in acetone) ~500-530 nm

Table 2: Expected quantitative data for the synthesized disperse red dye.

Versatility in Synthesizing Various Colors

The versatility of this compound as a building block is demonstrated by its ability to produce a wide range of colors when coupled with different diazo components. The color of the resulting azo dye is dependent on the electronic properties of the substituents on the diazo component.

Color Variation with Diazo Component cluster_diazo Diazo Components cluster_dyes Resulting Disperse Dyes D1 2-Amino-5-nitrothiazole Coupling This compound D1->Coupling D2 2-Chloro-4-nitroaniline D2->Coupling D3 4-Nitroaniline D3->Coupling Dye1 Blue/Violet Coupling->Dye1 Dye2 Red Coupling->Dye2 Dye3 Orange/Red Coupling->Dye3

Caption: Production of various colored dyes using different diazo components.

Potential Applications in Other Fields

While the primary application of this compound is in dye synthesis, its structural features suggest potential for its use in other areas of organic synthesis.

  • Pharmaceutical Intermediates: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for the synthesis of more complex molecules with potential biological activity. The aniline moiety is a common scaffold in many pharmaceutical compounds.

  • Specialty Polymers: The cyano group can participate in polymerization reactions, and the aromatic ring can be functionalized to create monomers for specialty polymers with unique optical or electronic properties.

Further research is needed to fully explore the potential of this compound as a versatile building block in these and other areas of organic synthesis.

Conclusion

This compound is a key intermediate in the synthesis of a wide range of disperse azo dyes. The straightforward and high-yielding nature of the diazotization and azo coupling reactions makes it an attractive building block for both academic research and industrial applications. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and professionals working in the fields of organic synthesis, dye chemistry, and materials science. The potential for this molecule to be utilized in the development of pharmaceuticals and specialty polymers warrants further investigation, highlighting its versatility as a chemical building block.

References

Application Notes and Protocols for Azo Coupling Reactions Utilizing N-(2-Cyanoethyl)-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of azo dyes using N-(2-Cyanoethyl)-N-ethylaniline as a key coupling component. The protocols outlined below are based on established principles of azo coupling reactions and are exemplified by the synthesis of C.I. Disperse Red 73, a commercially relevant dye.

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). They are synthesized through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound. This compound is a versatile coupling component in the synthesis of various disperse dyes, which are primarily used for coloring synthetic fibers like polyester. Its chemical structure allows for the production of dyes with a range of colors and good fastness properties.

A prominent example of an azo dye synthesized using this compound is C.I. Disperse Red 73 (C.I. 11116; CAS No. 16889-10-4). This dye is produced by the diazotization of 2-cyano-4-nitroaniline and its subsequent coupling with this compound.[1][2]

Core Reaction Pathway: Azo Dye Synthesis

The synthesis of azo dyes using this compound follows a well-defined reaction pathway involving two main stages: Diazotization and Azo Coupling.

Diagram: General Azo Coupling Reaction Pathway

Azo_Coupling_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Diazo_Component Primary Aromatic Amine (e.g., 2-Cyano-4-nitroaniline) Reagents_D NaNO₂ + Strong Acid (e.g., HCl) 0-5 °C Diazo_Component->Reagents_D Diazonium_Salt Diazonium Salt Reagents_D->Diazonium_Salt Forms Coupling_Component This compound Diazonium_Salt->Coupling_Component Reacts with Azo_Dye Azo Dye (e.g., C.I. Disperse Red 73) Coupling_Component->Azo_Dye Couples with

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of C.I. Disperse Red 73, a representative azo dye utilizing this compound.

Protocol 1: Diazotization of 2-Cyano-4-nitroaniline

This protocol details the formation of the diazonium salt from the primary aromatic amine.

Materials:

  • 2-Cyano-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea or Sulfamic Acid (for quenching excess nitrous acid)

Procedure:

  • In a beaker, create a suspension of one molar equivalent of 2-cyano-4-nitroaniline in a mixture of water and 2.5-3.0 molar equivalents of concentrated acid.

  • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring to ensure a fine, uniform suspension.

  • Prepare a solution of 1.0-1.1 molar equivalents of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 30 minutes. It is crucial to maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30-60 minutes in the ice bath to ensure the diazotization reaction is complete.

  • (Optional) To remove any excess nitrous acid, a small amount of urea or sulfamic acid can be added until the reaction mixture no longer gives a positive test on starch-iodide paper.

  • The resulting cold diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with this compound

This protocol describes the coupling of the freshly prepared diazonium salt with this compound to form the final azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • This compound (1 molar equivalent)

  • Sodium Acetate or another suitable buffer

  • Suitable solvent (e.g., acetic acid, ethanol)

  • Ice

Procedure:

  • In a separate beaker, dissolve one molar equivalent of this compound in a suitable solvent such as acetic acid or ethanol.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.

  • Throughout the addition, maintain the temperature of the reaction mixture at 0-5 °C.

  • To optimize the coupling reaction with an aniline derivative, maintain a weakly acidic pH (around 4-5) by adding a buffer, such as sodium acetate.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours after the addition is complete. The formation of the colored azo dye precipitate should be observed.

  • Isolate the crude dye by vacuum filtration and wash the filter cake thoroughly with cold water.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified dye in a vacuum oven at a moderate temperature.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of C.I. Disperse Red 73. Please note that yields can vary based on the specific experimental conditions and scale of the reaction.

ParameterValueReference
Diazo Component 2-Cyano-4-nitroaniline[1][2]
Coupling Component This compound[1][2]
Molecular Formula C₁₈H₁₆N₆O₂[1]
Molecular Weight 348.36 g/mol [1]
CAS Number 16889-10-4[1]
Appearance Dark red powder[2]
Solubility Soluble in ethanol, acetone, and benzene[2]
Optimal Dyeing pH 3 - 7[2]

Note: Specific reaction yields and detailed spectroscopic data were not available in the public domain at the time of this writing. The provided information is based on general knowledge of azo dye synthesis and available data for C.I. Disperse Red 73.

Logical Workflow for Azo Dye Synthesis and Application

The following diagram illustrates the logical progression from starting materials to the final application of the synthesized azo dye.

Azo_Dye_Workflow Start Starting Materials: - Primary Aromatic Amine - this compound - Reagents Diazotization Diazotization (Protocol 1) Start->Diazotization Coupling Azo Coupling (Protocol 2) Diazotization->Coupling Isolation Isolation & Filtration Coupling->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (Spectroscopy, M.P.) Purification->Characterization Application Application (e.g., Dyeing Polyester) Characterization->Application

Caption: Logical workflow from synthesis to application of azo dyes.

Conclusion

The use of this compound as a coupling component provides a reliable route for the synthesis of a variety of disperse azo dyes. The protocols provided herein for the synthesis of C.I. Disperse Red 73 serve as a representative example of this class of reactions. Researchers and professionals in drug development and materials science can adapt these methodologies for the synthesis of novel azo compounds with tailored properties for a range of applications. Careful control of reaction parameters, particularly temperature and pH, is critical for achieving high yields and purity of the final product.

References

Application of N-(2-Cyanoethyl)-N-ethylaniline in the production of specialty polymers.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Cyanoethyl)-N-ethylaniline is a versatile aromatic amine derivative whose unique molecular structure, featuring a tertiary amine donor, a flexible ethyl group, and a polar cyanoethyl group, makes it a valuable precursor in the synthesis of specialty polymers. While its primary use has been in the production of dyes and as a pharmaceutical intermediate, its application is expanding into the realm of advanced materials, particularly in the formulation of electro-optic polymers and as a component in organic dyes for dye-sensitized solar cells (DSSCs).[1][2] The presence of the cyano group can enhance the dielectric constant, thermal stability, and mechanical strength of polymers.[3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a specialty dye for DSSCs, a key component in a type of thin-film solar cell.

Application in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, organic dyes with a donor-π-acceptor (D-π-A) architecture are crucial for light harvesting and electron injection into a semiconductor layer, typically titanium dioxide (TiO₂).[4][5] The this compound moiety can serve as a potent electron donor in such dyes. The following sections detail the synthesis and characterization of a custom organic dye, designated Dye-CN-Et , which incorporates this moiety.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 148-87-8
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.25 g/mol
Appearance Colorless to very pale yellow liquid
Boiling Point 176 °C
Purity >98.0%

Data compiled from various chemical suppliers.[4][6]

Table 2: Performance Characteristics of a DSSC Utilizing a Dye with an N-alkylaniline Donor
ParameterValue
Maximum Absorption (λmax) 450-500 nm
Molar Extinction Coefficient (ε) > 40,000 M⁻¹cm⁻¹
HOMO Energy Level -5.2 eV
LUMO Energy Level -3.4 eV
Power Conversion Efficiency (PCE) 5-7%

Typical values for organic dyes with similar donor structures.[7]

Experimental Protocols

Protocol 1: Synthesis of a D-π-A Organic Dye (Dye-CN-Et) using an this compound derivative

This protocol describes the synthesis of a donor-π-acceptor dye where the donor part is derived from this compound. The synthesis involves a Vilsmeier-Haack formylation to introduce an aldehyde group, which is then condensed with cyanoacrylic acid (the acceptor).

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Cyanoacrylic acid

  • Piperidine

  • Acetonitrile

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Formylation of the Donor Moiety:

    • In a round-bottom flask, cool DMF to 0 °C under a nitrogen atmosphere.

    • Slowly add POCl₃ dropwise with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Dissolve this compound in a minimal amount of DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.

    • Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude aldehyde intermediate.

    • Purify the intermediate by column chromatography on silica gel.

  • Knoevenagel Condensation to form Dye-CN-Et:

    • Dissolve the purified aldehyde intermediate and cyanoacrylic acid in acetonitrile.

    • Add a catalytic amount of piperidine to the solution.

    • Reflux the mixture for 8 hours. Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the resulting solid dye by recrystallization or column chromatography.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass

  • TiO₂ paste

  • Dye-CN-Et solution (0.3 mM in a 1:1 mixture of acetonitrile and tert-butanol)

  • Iodide/triiodide-based liquid electrolyte

  • Platinized counter electrode

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass by sonicating in detergent, deionized water, and ethanol.

    • Deposit a thin layer of TiO₂ paste onto the FTO glass using the doctor-blade technique.

    • Sinter the TiO₂ film at 500 °C for 30 minutes.

    • After cooling to 80 °C, immerse the TiO₂ electrode in the Dye-CN-Et solution and keep it at room temperature for 24 hours to ensure complete dye adsorption.

    • Rinse the dye-sensitized photoanode with acetonitrile to remove non-adsorbed dye molecules and dry it.

  • DSSC Assembly:

    • Assemble the dye-sensitized photoanode and the platinized counter electrode into a sandwich-type cell, separated by a thin spacer.

    • Introduce the iodide/triiodide electrolyte into the space between the electrodes via vacuum backfilling.

    • Seal the cell to prevent electrolyte leakage.

Visualizations

experimental_workflow cluster_synthesis Dye Synthesis cluster_fabrication DSSC Fabrication A N-(2-Cyanoethyl)- N-ethylaniline B Vilsmeier-Haack Formylation A->B C Aldehyde Intermediate B->C D Knoevenagel Condensation (+ Cyanoacrylic Acid) C->D E Purified Dye-CN-Et D->E G Dye Adsorption E->G F TiO2 Coated FTO Glass F->G H Dye-Sensitized Photoanode I Assembly with Counter Electrode H->I J Electrolyte Injection I->J K Sealed DSSC Device J->K dssc_pathway cluster_dssc DSSC Electron Transfer Pathway Dye Dye-CN-Et (Ground State) Dye_excited Dye-CN-Et* (Excited State) Dye->Dye_excited 1. Light Absorption (hν) TiO2_CB TiO2 Conduction Band Dye_excited->TiO2_CB 2. Electron Injection Electrolyte_ox Iodide (I-) Electrolyte_red Triiodide (I3-) Dye_ox Dye-CN-Et+ (Oxidized State) Electrolyte_ox->Dye_ox 3. Dye_ox->Dye 4. Dye Regeneration

References

Preparation of Disperse Orange and Red Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed, step-by-step protocols for the laboratory-scale synthesis of Disperse Orange and Disperse Red dyes. These protocols are based on established chemical principles, primarily the diazotization of an aromatic amine followed by an azo coupling reaction. The following application notes are intended to guide researchers in the preparation of these non-ionic dyes, which are of significant interest for various applications, including textile dyeing and scientific research.

I. Overview of Disperse Dye Synthesis

Disperse dyes are organic colorants with low water solubility, typically applied to hydrophobic fibers like polyester and cellulose acetate from an aqueous dispersion.[1] The synthesis of azo disperse dyes, which constitute a major class of these colorants, involves a two-step process:[1][2][3]

  • Diazotization: An aromatic primary amine, referred to as the diazo component, is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[1][2]

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the stable azo dye.[1] The specific choice of the diazo and coupling components determines the final color and properties of the dye.

II. Experimental Protocols

A. Protocol for the Preparation of Disperse Red 1

Disperse Red 1 is synthesized through the diazotization of 4-nitroaniline and its subsequent coupling with N-ethyl-N-(2-hydroxyethyl)aniline.[1]

Materials:

  • 4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N-ethyl-N-(2-hydroxyethyl)aniline

  • Distilled Water

  • Ice

Equipment:

  • Beakers (250 mL and 400 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Pipettes

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

Part 1: Diazotization of 4-nitroaniline

  • In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in a mixture of 3 mL of concentrated HCl and 10 mL of water. Gentle heating may be necessary for complete dissolution.[1]

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.[1]

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it to 0-5 °C.[1]

  • Slowly add the cold sodium nitrite solution dropwise to the 4-nitroaniline solution while maintaining the temperature below 5 °C.[1]

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[1]

Part 2: Azo Coupling

  • In a 400 mL beaker, dissolve 1.81 g (0.01 mol) of N-ethyl-N-(2-hydroxyethyl)aniline in 10 mL of a dilute HCl solution.[1]

  • Cool this solution to 0-5 °C in an ice bath.[1]

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the coupling component solution.[1]

  • Maintain the temperature below 5 °C during the addition. A colored precipitate of Disperse Red 1 will form immediately.[1]

  • Continue stirring for a period to ensure the completion of the reaction.

Part 3: Isolation and Purification

  • Collect the precipitated Disperse Red 1 by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • Dry the purified dye in a drying oven at an appropriate temperature.

Quantitative Data for Disperse Red 1 Synthesis:

ParameterValue
Molar Mass of 4-nitroaniline138.12 g/mol
Molar Mass of Sodium Nitrite69.00 g/mol
Molar Mass of N-ethyl-N-(2-hydroxyethyl)aniline181.23 g/mol
Molar Mass of Disperse Red 1314.34 g/mol [4]
Theoretical Yield3.14 g (for 0.01 mol scale)
Melting Point160-162 °C
λmax502 nm
B. Protocol for the Preparation of Disperse Orange 1

Disperse Orange 1 is prepared by the diazotization of 4-nitrobenzenamine (p-nitroaniline) and subsequent coupling with diphenylamine.[5]

Materials:

  • 4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Diphenylamine

  • Ethanol or Acetic Acid

  • Distilled Water

  • Ice

  • Sodium Acetate (optional, for pH adjustment)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Pipettes

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

Part 1: Diazotization of 4-nitroaniline

  • In a beaker, prepare a solution of 4-nitroaniline in an appropriate amount of concentrated hydrochloric acid or sulfuric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a cold solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the 4-nitroaniline solution, ensuring the temperature remains below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to complete the diazotization reaction.

Part 2: Azo Coupling

  • In a separate beaker, dissolve diphenylamine in a suitable solvent such as ethanol or acetic acid.

  • Cool the diphenylamine solution in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the diphenylamine solution with vigorous stirring.

  • If necessary, adjust the pH of the reaction mixture to facilitate the coupling reaction, typically by adding a solution of sodium acetate.

  • A precipitate of Disperse Orange 1 will form. Continue stirring in the ice bath to ensure complete precipitation.

Part 3: Isolation and Purification

  • Isolate the solid Disperse Orange 1 dye by vacuum filtration.

  • Wash the product with cold water to remove impurities.

  • Recrystallize the crude product from a suitable solvent, if necessary, to achieve higher purity.

  • Dry the final product in a drying oven.

Quantitative Data for Disperse Orange 1 Synthesis:

ParameterValue
Molar Mass of 4-nitroaniline138.12 g/mol
Molar Mass of Sodium Nitrite69.00 g/mol
Molar Mass of Diphenylamine169.22 g/mol
Molar Mass of Disperse Orange 1318.33 g/mol [5]
Theoretical YieldDependent on starting quantities
Melting Point151 °C[5]

III. Experimental Workflow Diagrams

Disperse_Red_1_Synthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_isolation Part 3: Isolation A Dissolve 4-nitroaniline in HCl and water B Cool to 0-5 °C in ice bath A->B D Add NaNO₂ solution dropwise to amine solution B->D C Prepare cold NaNO₂ solution C->D E Stir for 30 min at 0-5 °C D->E H Add diazonium salt solution to coupling component E->H Diazonium Salt Solution F Dissolve N-ethyl-N-(2-hydroxyethyl)aniline in dilute HCl G Cool to 0-5 °C F->G G->H I Precipitation of Disperse Red 1 H->I J Vacuum Filtration I->J K Wash with cold water J->K L Dry the product K->L

Caption: Workflow for the synthesis of Disperse Red 1.

Disperse_Orange_1_Synthesis cluster_diazotization_orange Part 1: Diazotization cluster_coupling_orange Part 2: Azo Coupling cluster_isolation_orange Part 3: Isolation A_O Prepare solution of 4-nitroaniline in acid B_O Cool to 0-5 °C A_O->B_O D_O Add NaNO₂ solution to amine solution B_O->D_O C_O Prepare cold NaNO₂ solution C_O->D_O E_O Stir for 30 min at 0-5 °C D_O->E_O H_O Add diazonium salt solution E_O->H_O Diazonium Salt Solution F_O Dissolve Diphenylamine in solvent G_O Cool solution F_O->G_O G_O->H_O I_O Precipitation of Disperse Orange 1 H_O->I_O J_O Vacuum Filtration I_O->J_O K_O Wash with cold water J_O->K_O L_O Dry the product K_O->L_O

Caption: Workflow for the synthesis of Disperse Orange 1.

References

Application Notes and Protocols: The Role of N-(2-Cyanoethyl)-N-ethylaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(2-Cyanoethyl)-N-ethylaniline, a versatile intermediate with established applications in the dye industry and potential utility in pharmaceutical synthesis. This document details the synthesis of this compound and explores its prospective role as a precursor in the generation of heterocyclic scaffolds relevant to drug discovery.

Introduction

This compound is an aromatic compound characterized by an N-ethylaniline core functionalized with a cyanoethyl group. While its primary documented use is as an intermediate in the synthesis of disperse dyes, its chemical structure presents several reactive sites that are of interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, and the substituted aniline ring can serve as a precursor for the construction of various heterocyclic systems. This document outlines a detailed protocol for the synthesis of this compound and proposes a subsequent, chemically plausible transformation into a quinoline derivative, a common scaffold in many pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 148-87-8[1]
Molecular Formula C₁₁H₁₄N₂[1]
Molecular Weight 174.25 g/mol [1]
Appearance Colorless to Yellow clear liquid[1]
Purity >98.0% (GC)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a condensation reaction to form N-ethylaniline, followed by an addition reaction with acrylonitrile. A detailed protocol based on a patented method is provided below.

Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from the method described in patent CN101307011B.[2]

Step 1: Condensation Reaction - Synthesis of N-ethylaniline

  • Reaction: Aniline reacts with ethanol in the presence of a binary catalyst to produce N-ethylaniline and N,N-diethylaniline. Pure N-ethylaniline is then obtained via rectification.

  • Materials:

    • Aniline

    • Ethanol

    • Binary Catalyst (e.g., a mixture of phosphorus oxychloride and an inorganic acid)

  • Procedure:

    • Charge the reactor with aniline, ethanol, and the binary catalyst.

    • Heat the mixture under pressure to the specified reaction temperature.

    • Maintain the reaction for the designated time to ensure complete conversion.

    • After the reaction, cool the mixture and separate the crude product.

    • Purify the crude product by rectification to obtain pure N-ethylaniline.

Step 2: Addition Reaction - Synthesis of N-ethyl-N-cyanoethylaniline

  • Reaction: The purified N-ethylaniline from Step 1 reacts with acrylonitrile in the presence of a binary catalyst to yield N-ethyl-N-cyanoethylaniline.

  • Materials:

    • N-ethylaniline (from Step 1)

    • Acrylonitrile

    • Binary Catalyst (e.g., a mixture of zinc chloride and aluminum chloride)

  • Procedure:

    • In a suitable reaction vessel, combine 213 g of N-ethylaniline, 102 g of acrylonitrile, 8 g of zinc chloride, and 3.1 g of aluminum chloride.[2]

    • Heat the reaction mixture to a temperature of 85-95 °C under a gauge pressure of 0.1 MPa.[2]

    • Maintain these conditions for 12 hours.[2]

    • After the reaction is complete, perform vacuum distillation. Collect the main fraction at a temperature of 185-190 °C.[2]

    • The resulting product is N-ethyl-N-cyanoethylaniline with a purity of ≥99% as determined by gas chromatography.[2]

Quantitative Data for Synthesis

ParameterValueReference(s)
N-ethylaniline (reactant) 213 g[2]
Acrylonitrile (reactant) 102 g[2]
Zinc Chloride (catalyst) 8 g[2]
Aluminum Chloride (catalyst) 3.1 g[2]
Reaction Temperature 85-95 °C[2]
Reaction Time 12 hours[2]
Yield of N-ethyl-N-cyanoethylaniline 300 g[2]
Purity ≥99% (GC)[2]

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of N-ethylaniline cluster_1 Step 2: Synthesis of this compound aniline Aniline condensation Condensation Reaction aniline->condensation ethanol Ethanol ethanol->condensation catalyst1 Binary Catalyst (e.g., POCl3 + Inorganic Acid) catalyst1->condensation rectification Rectification condensation->rectification n_ethylaniline Pure N-ethylaniline rectification->n_ethylaniline addition Addition Reaction n_ethylaniline->addition acrylonitrile Acrylonitrile acrylonitrile->addition catalyst2 Binary Catalyst (e.g., ZnCl2 + AlCl3) catalyst2->addition distillation Vacuum Distillation addition->distillation final_product This compound distillation->final_product

Caption: Workflow for the two-step synthesis of this compound.

Hypothetical Application in Pharmaceutical Synthesis: A Precursor to Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities. The structure of this compound makes it a plausible precursor for the synthesis of substituted quinolines through intramolecular cyclization, following the reduction of the cyano group and subsequent reaction.

Experimental Protocol 2: Hypothetical Synthesis of a Tetrahydroquinoline Derivative

This protocol describes a hypothetical, yet chemically feasible, pathway for the conversion of this compound to a tetrahydroquinoline derivative.

Step 1: Reduction of the Cyano Group

  • Reaction: The cyano group of this compound is reduced to a primary amine.

  • Materials:

    • This compound

    • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation)

    • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH₄)

  • Procedure (using LiAlH₄):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cautiously quench the reaction by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.

    • Filter the resulting precipitate and wash it with diethyl ether.

    • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-aminopropyl)-N-ethylaniline.

Step 2: Intramolecular Cyclization to form a Tetrahydroquinoline

  • Reaction: The resulting aminopropylaniline derivative undergoes an intramolecular cyclization to form a tetrahydroquinoline ring system. This can be achieved through various methods, such as a Pictet-Spengler type reaction or acid-catalyzed cyclization.

  • Materials:

    • N-(3-aminopropyl)-N-ethylaniline (from Step 1)

    • An aldehyde or ketone (for Pictet-Spengler) or a strong acid catalyst

  • Procedure (Acid-Catalyzed Cyclization):

    • Dissolve the crude N-(3-aminopropyl)-N-ethylaniline in a suitable solvent.

    • Add a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid).

    • Heat the reaction mixture to promote cyclization.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction and neutralize it with a base.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

    • Purify the crude product by column chromatography to obtain the desired tetrahydroquinoline derivative.

Proposed Signaling Pathway for Quinolines in Drug Action

Many quinoline-based drugs act as inhibitors of specific signaling pathways involved in disease pathogenesis. For example, they can function as kinase inhibitors in cancer therapy by blocking the ATP-binding site of a target kinase, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.

Caption: Hypothetical inhibition of a kinase signaling pathway by a quinoline-based drug.

Conclusion

This compound is a readily synthesized intermediate with significant potential for application in pharmaceutical research and development. The protocols provided herein offer a basis for the preparation of this compound and its further elaboration into more complex molecular architectures, such as the medicinally relevant quinoline scaffold. Researchers are encouraged to adapt and optimize these methodologies to explore the synthesis of novel compounds for drug discovery programs.

References

Troubleshooting & Optimization

Optimization of reaction conditions for synthesizing N-(2-Cyanoethyl)-N-ethylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of N-(2-Cyanoethyl)-N-ethylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the cyanoethylation of N-ethylaniline with acrylonitrile.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Ineffective catalystCupric acetate is a superior catalyst for the cyanoethylation of aniline, yielding up to 73%.[1] A binary catalyst system, such as zinc chloride and aluminum chloride, can also be effective.[2]
Reaction temperature is too lowThe addition reaction of N-ethylaniline and acrylonitrile can be carried out at temperatures between 85-95°C.[2]
Insufficient reaction timeA reaction time of 12 hours has been reported for the addition reaction.[2]
Formation of a White Precipitate or Gel (Polymerization) Acrylonitrile polymerizationThis is a common side reaction, especially in the presence of a base.[3] To mitigate this, add the acrylonitrile slowly and dropwise to the reaction mixture.[4] Maintaining a low temperature (0-10°C) during the addition of acrylonitrile can also help prevent polymerization.[4] Consider using a polymerization inhibitor like hydroquinone.[4]
Basicity of the amine reactantThe amine itself can catalyze polymerization. If using a base catalyst, reduce its concentration to the minimum effective amount. The addition of a weak acid can also temper the basicity.[4]
Presence of a Significant Amount of Bis-cyanoethylated Byproduct High molar ratio of acrylonitrile to N-ethylanilineUse an equimolar or slight excess of N-ethylaniline to acrylonitrile to favor the formation of the mono-cyanoethylated product.
Prolonged reaction time at high temperaturesMonitor the reaction progress using techniques like TLC or GC to avoid prolonged reaction times that could lead to the formation of the bis-adduct.
Difficult Purification of the Final Product Presence of unreacted starting materialsUnreacted N-ethylaniline and acrylonitrile can be removed by vacuum distillation.[1][2]
Contamination with polymerIf a polymer has formed, it can sometimes be removed by filtration if it is a solid.[4] Alternatively, dissolving the crude product in a suitable solvent may cause the polyacrylonitrile to precipitate, which can then be filtered off.[4] Vacuum distillation can also be effective as the polymer is typically non-volatile.[4] Column chromatography is another option for separating the product from the polymer.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the cyanoethylation of N-ethylaniline with acrylonitrile, typically in the presence of a catalyst. This is an example of a Michael addition.

Q2: What catalysts are recommended for this synthesis?

A2: Several catalysts can be used. Cupric acetate is reported to be a highly effective catalyst for the monocyanoethylation of aromatic amines.[5] A binary catalyst system of zinc chloride and aluminum chloride has also been used.[2] In some cases, a weak acid like glacial acetic acid is used.[4]

Q3: What are the typical reaction conditions?

A3: The reaction conditions can vary depending on the catalyst used. For the addition reaction using a zinc chloride and aluminum chloride catalyst system, a temperature of 85-95°C and a reaction time of 12 hours have been reported.[2] When using a protocol focused on preventing polymerization, the initial addition of acrylonitrile is performed at a lower temperature (0-10°C), followed by stirring at room temperature.[4]

Q4: How can I minimize the formation of polyacrylonitrile?

A4: To minimize the polymerization of acrylonitrile, it is crucial to control the reaction temperature, especially during the addition of acrylonitrile. Slow, dropwise addition of acrylonitrile into a cooled reaction mixture is recommended.[4] The use of a polymerization inhibitor, such as hydroquinone, can also be very effective.[4]

Q5: How is the product typically purified?

A5: The most common method for purifying this compound is vacuum distillation.[1][2] This allows for the separation of the desired product from less volatile impurities and any unreacted starting materials. If significant polymer formation has occurred, filtration or precipitation may be necessary prior to distillation.[4] Column chromatography can also be employed for purification.[6]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • N-ethylaniline

  • Acrylonitrile

  • Catalyst (e.g., Cupric Acetate or a mixture of Zinc Chloride and Aluminum Chloride)

  • Polymerization Inhibitor (e.g., Hydroquinone, optional but recommended)

  • Solvent (e.g., Toluene, optional)

  • Glacial Acetic Acid (optional, as a co-catalyst)

  • Sodium Hydroxide solution (for workup)

  • Chloroform or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, add N-ethylaniline and the chosen solvent (if any).

  • Addition of Catalyst and Inhibitor: Add the catalyst and polymerization inhibitor to the reaction mixture. If using acetic acid as a co-catalyst, it can also be added at this stage.

  • Cooling: Cool the mixture in an ice bath to 0-5°C with continuous stirring.

  • Addition of Acrylonitrile: Slowly add acrylonitrile dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction can be heated to a specific temperature (e.g., 85-95°C) depending on the catalyst and desired reaction rate.[2] Monitor the progress of the reaction by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture. If an acidic catalyst was used, neutralize it with a base. For example, add a 10% aqueous sodium hydroxide solution.[1]

  • Extraction: Extract the product into an organic solvent like chloroform.[1] Wash the combined organic extracts with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[1] Remove the solvent by distillation or rotary evaporation.[1]

  • Purification: Purify the crude product by vacuum distillation.[1][2] Collect the fraction at the appropriate boiling point and pressure.

Experimental Workflow

experimental_workflow start Start reactants 1. Charge Reactor: N-ethylaniline, Catalyst, Inhibitor (optional) start->reactants cool 2. Cool to 0-5 °C reactants->cool add_acrylonitrile 3. Add Acrylonitrile Dropwise (maintain T < 10 °C) cool->add_acrylonitrile reaction 4. Reaction (Stir at RT or Heat) add_acrylonitrile->reaction monitor 5. Monitor Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup 6. Workup: Quench/Neutralize, Extract monitor->workup Complete purification 7. Purification: Vacuum Distillation workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Identification of common side products in N-(2-Cyanoethyl)-N-ethylaniline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common side products during the synthesis of N-(2-Cyanoethyl)-N-ethylaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and reduction of common side products.

Problem Potential Cause Recommended Solution
Low yield of the desired product and isolation of a higher molecular weight byproduct. Formation of N,N-bis(2-cyanoethyl)-N-ethylaniline. This occurs when a second molecule of acrylonitrile reacts with the desired product.- Use a stoichiometric or slight excess of N-ethylaniline relative to acrylonitrile.- Maintain a lower reaction temperature to decrease the rate of the second addition.- Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the starting material is consumed.
The reaction mixture becomes viscous, solidifies, or forms a white precipitate. Polymerization of acrylonitrile. This is a common side reaction, especially in the presence of strong bases, high temperatures, or certain impurities.[1]- Temperature Control: Maintain a low reaction temperature (e.g., 0-10°C) during the addition of acrylonitrile.[1]- Slow Addition: Add acrylonitrile dropwise with vigorous stirring to prevent localized high concentrations and overheating.[1]- Inhibitors: Add a polymerization inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), to the acrylonitrile before starting the reaction. A typical concentration is 100-500 ppm.[1]
Presence of unreacted N-ethylaniline in the final product. Incomplete reaction.- Increase the reaction time.- Ensure the catalyst is active and present in the correct concentration.- A slight excess of acrylonitrile can be used, but this may increase the formation of the bis-cyanoethylated side product.
Crude product appears miscellaneous and requires extensive purification. Multiple side reactions occurring. This can be due to suboptimal reaction conditions.- Catalyst Optimization: The choice and concentration of the catalyst are crucial. For instance, cupric acetate has been shown to be an effective catalyst for the cyanoethylation of anilines.[2]- Solvent Selection: Use an appropriate solvent to ensure homogeneity and help control the reaction temperature.- Purification: Vacuum distillation is often necessary to purify the final product from various impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most frequently observed side product is N,N-bis(2-cyanoethyl)-N-ethylaniline. This compound is formed when the desired product, this compound, undergoes a second cyanoethylation reaction with another molecule of acrylonitrile.[2]

Q2: How can I prevent the formation of the bis-cyanoethylated side product?

A2: To minimize the formation of N,N-bis(2-cyanoethyl)-N-ethylaniline, it is recommended to control the stoichiometry of the reactants. Using N-ethylaniline in slight excess compared to acrylonitrile can favor the formation of the mono-cyanoethylated product. Additionally, lower reaction temperatures and shorter reaction times can help reduce the likelihood of the second addition reaction.

Q3: My reaction mixture turned into a solid. What happened and how can I avoid it?

A3: The solidification of the reaction mixture is likely due to the uncontrolled polymerization of acrylonitrile.[1] This can be triggered by high temperatures, the presence of strong bases, or other impurities. To prevent this, it is crucial to maintain a low reaction temperature during the addition of acrylonitrile, add it slowly and with vigorous stirring, and consider using a polymerization inhibitor like hydroquinone.[1]

Q4: What is a suitable catalyst for the cyanoethylation of N-ethylaniline?

A4: While the reaction can proceed without a catalyst, various catalysts can improve the reaction rate and yield. Acetic acid is commonly used.[2] Cupric acetate has also been reported as a superior catalyst for the cyanoethylation of anilines.[2] The choice of catalyst may influence the side product profile, so it should be selected based on the specific experimental goals.

Q5: How should I purify the crude this compound?

A5: The most common method for purifying this compound is vacuum distillation.[2] This technique is effective in separating the desired product from both lower-boiling starting materials and higher-boiling side products like the bis-cyanoethylated derivative.

Experimental Protocol: Synthesis of this compound

The following is a general experimental protocol for the synthesis of this compound.

Materials:

  • N-ethylaniline

  • Acrylonitrile (stabilized with a polymerization inhibitor like hydroquinone)

  • Glacial acetic acid (catalyst)

  • An appropriate solvent (e.g., toluene)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N-ethylaniline (1 equivalent) in the chosen solvent.

  • Add a catalytic amount of glacial acetic acid.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add acrylonitrile (1 to 1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Upon completion, quench the reaction by washing the mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Reaction Pathway and Side Product Formation

The following diagram illustrates the primary reaction for the synthesis of this compound and the formation of the two most common side products.

Synthesis_Pathway N_Ethylaniline N-Ethylaniline Target_Product This compound (Desired Product) N_Ethylaniline->Target_Product + Acrylonitrile (Catalyst) Acrylonitrile Acrylonitrile Acrylonitrile->Target_Product Side_Product_2 Polyacrylonitrile (Polymerization Side Product) Acrylonitrile->Side_Product_2 Acrylonitrile2 Acrylonitrile Side_Product_1 N,N-bis(2-cyanoethyl)-N-ethylaniline (Dicyanoethylated Side Product) Acrylonitrile2->Side_Product_1 Polymerization_Initiator Initiator (e.g., Base, Heat) Polymerization_Initiator->Side_Product_2 Initiates Target_Product->Side_Product_1 + Acrylonitrile (Excess Acrylonitrile, High Temp.)

Caption: Reaction scheme for this compound synthesis and major side products.

References

Effective purification techniques for crude N-(2-Cyanoethyl)-N-ethylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with effective purification techniques, troubleshooting advice, and frequently asked questions regarding crude N-(2-Cyanoethyl)-N-ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities originate from the synthesis process and subsequent degradation. These typically include:

  • Unreacted Starting Materials: Residual N-ethylaniline and acrylonitrile.

  • Side-Reaction Products: The most common byproduct is N,N-bis-(2-cyanoethyl)aniline, formed from the addition of a second acrylonitrile molecule to the nitrogen atom.[1][2] Other synthesis-specific byproducts like N,N-Diethyl Aniline may also be present.[3]

  • Catalyst Residues: Depending on the synthesis, catalysts such as zinc chloride or acetic acid may remain.[1][4]

  • Oxidation Products: Anilines are susceptible to air oxidation, which leads to the formation of colored impurities, often causing a yellow to brown discoloration.[5]

Q2: My this compound sample is yellow or brown. What causes this discoloration and how can I remove it?

A2: The discoloration is a classic sign of oxidation, a common issue with aniline-based compounds.[5] The amino group is sensitive to air and light, leading to colored polymeric byproducts.

  • Solution: For liquid compounds like this compound, vacuum distillation is the most effective method to remove these non-volatile, colored impurities.[5]

  • Prevention: To prevent future discoloration, store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Q3: What is the most effective industrial-scale purification technique for this compound?

A3: For achieving high purity (>99%) on a larger scale, vacuum distillation is the preferred method.[4] It efficiently separates the desired product from less volatile starting materials, high-boiling byproducts like the bis-cyanoethylated compound, and colored oxidation products. A patent for its preparation specifies collecting the main fraction at 185-190 °C under a vacuum of 0.1 MPa to achieve a purity of ≥99% as determined by gas chromatography.[4]

Q4: I'm using column chromatography, but my yield is low and the product is streaking on the column. Why is this happening?

A4: This is a common issue when purifying basic compounds like anilines on standard silica gel.[5] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption, poor separation (streaking), and subsequent loss of product.[5] To mitigate this, consider adding a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve elution.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms 3-(N-Ethyl-N-phenylamino)propionitrile, 3-(N-Ethylanilino)-propionitrile[6][7]
Molecular Formula C₁₁H₁₄N₂[6][8]
Molecular Weight 174.25 g/mol [6][9]
Appearance Colorless to Very Pale Yellow Liquid[6][9]
Purity (Commercial) ≥98.0% (GC)[6][7][9]
Specific Gravity 1.03[9]

Table 2: Example Vacuum Distillation Parameters for Cyanoethylated Anilines

CompoundBoiling Point (°C)PressureReported PurityReference(s)
This compound 185 - 190 °C0.1 MPa (absolute)≥99% (GC)[4]
N-2-Cyanoethylaniline 115 - 120 °C0.01 mmHgSolid product (m.p. 48-51°C)[1]

Note: The conditions for N-2-Cyanoethylaniline are included to illustrate the range of high vacuum conditions that may be effective for related structures.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Purified product is discolored (yellow/brown) Air oxidation of the aniline functional group.1. Re-purify using vacuum distillation.[5]2. Store the final product under an inert atmosphere (N₂ or Ar) in a sealed, amber vial and refrigerate.
Distillation yields a product with low purity 1. Inefficient fractional distillation.2. Vacuum level is insufficient to separate from high-boiling impurities.1. Use a fractionating column (e.g., Vigreux) for better separation.2. Ensure a stable, high vacuum is maintained throughout the distillation.3. Collect and discard a "forerun" fraction to remove more volatile impurities before collecting the main product fraction.[1]
Presence of N,N-bis-(2-cyanoethyl)aniline in final product This byproduct has a higher boiling point. Incomplete separation during distillation.Increase the efficiency of the distillation by using a longer fractionating column or a higher vacuum to increase the boiling point separation.
Product streaks during column chromatography Strong interaction between the basic aniline and acidic silica gel.1. Add 0.1-1% triethylamine or pyridine to the eluent to neutralize silica gel.2. Consider using a different stationary phase, such as alumina (basic or neutral) or end-capped silica.[10]
Poor separation of spots on TLC plate The chosen solvent system has incorrect polarity.Systematically test different solvent systems. A good starting point for anilines is a hexane/ethyl acetate or dichloromethane/methanol gradient.[5] Aim for an Rf value of ~0.3 for the desired compound.[11]

Experimental Protocols

Protocol 1: Purification by High-Vacuum Distillation

This protocol is based on established methods for purifying cyanoethylated anilines.[1][4]

  • Setup: Assemble a distillation apparatus suitable for high-vacuum operation, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump protected by a cold trap.

  • Charge: Place the crude this compound into the distillation flask. Adding a few boiling chips or a magnetic stir bar is recommended for smooth boiling.

  • Evacuation: Slowly and carefully apply vacuum to the system. A high vacuum (e.g., below 1 mmHg) is often necessary for aniline derivatives.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling distillate, which may contain residual solvents or volatile impurities, in a separate receiving flask.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of the product (see Table 2), switch to a clean receiving flask to collect the pure this compound.

    • Residue: Stop the distillation before the flask goes to dryness to avoid charring of high-boiling residues.

  • Storage: Once cooled to room temperature, transfer the purified liquid to an amber glass bottle, flush with nitrogen or argon, and seal tightly for storage.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general method for purifying aniline derivatives when distillation is not feasible or for smaller scales.[5][12]

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system should give the product an Rf value of approximately 0.3. To prevent streaking, add 0.5% triethylamine to the chosen solvent mixture.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a flat, stable bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting fractions in test tubes or flasks.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow crude Crude Product (Liquid) workup Aqueous Workup (Optional: e.g., Extraction) crude->workup Remove salts, water-solubles distillation Primary Purification: Vacuum Distillation workup->distillation Primary Route chromatography Alternative Purification: Column Chromatography workup->chromatography Alternative Route (Small Scale) analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis pure_dist High Purity Product (>99%) analysis->pure_dist From Distillation pure_chrom Pure Product analysis->pure_chrom From Chromatography

References

Troubleshooting and resolving low yields in the cyanoethylation of aromatic amines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the cyanoethylation of aromatic amines, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My cyanoethylation reaction is resulting in a low yield. What are the common causes?

Low yields in the cyanoethylation of aromatic amines can stem from several factors. The primary reasons include:

  • Steric Hindrance: Aromatic amines with bulky substituents on the ring, particularly in the ortho position, or on the nitrogen atom can react slowly or not at all under standard conditions.[1][2]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., nitro, chloro, bromo) on the aromatic ring deactivates the amine, making it less nucleophilic and thus less reactive towards acrylonitrile.[1]

  • Inappropriate Catalyst Selection: The choice of catalyst is crucial and depends on the specific aromatic amine being used. A catalyst that is effective for an electron-rich amine may be unsuitable for a sterically hindered or electron-deficient one.[1]

  • Formation of Side Products: Several side reactions can compete with the desired mono-cyanoethylation, leading to a mixture of products and reducing the yield of the target compound. Common side products include di-cyanoethylated amines and acetanilides (when using acetic acid as a catalyst).[1][2]

  • Polymerization of Acrylonitrile: Acrylonitrile can polymerize under certain conditions, especially in the presence of strong bases or some Lewis acids, which consumes the reagent and complicates purification.[3][4]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the reaction rate and yield. These parameters often need to be optimized for each specific substrate.[5]

Q2: I am working with a sterically hindered aromatic amine. How can I improve my yield?

Sterically hindered amines pose a significant challenge for cyanoethylation. Here are some strategies to overcome this:

  • Catalyst Choice: Cupric acetate has been shown to be a highly effective catalyst for the cyanoethylation of sterically hindered amines, as its action is less inhibited by the presence of ortho or N-substituents compared to other catalysts like acetic acid or cuprous chloride.[1][2]

  • Reaction Conditions: Elevated temperatures and longer reaction times may be necessary to drive the reaction to completion.[1][6] In some cases, conducting the reaction under pressure can also be beneficial.[6]

  • Alternative Reagents: Instead of acrylonitrile, using 3-chloropropionitrile as an alkylating agent can be an alternative method for introducing the cyanoethyl group.[7]

Q3: How can I prevent the formation of di-cyanoethylated byproducts?

The formation of N,N-bis(2-cyanoethyl)aniline is a common side reaction, especially when using catalysts like cuprous chloride.[1] To favor mono-cyanoethylation:

  • Use Cupric Acetate: Cupric acetate is known to be highly selective for mono-cyanoethylation, even under vigorous conditions with excess acrylonitrile.[1][2]

  • Control Stoichiometry: Using a stoichiometric amount or a slight excess of the aromatic amine relative to acrylonitrile can help minimize the second addition. However, this may lead to incomplete conversion of the amine.

  • Silica-Alumina Catalysts: The use of a silica-alumina catalyst has been reported to produce N-monocyanoethylated aromatic amines as the predominant product.[5]

Q4: My aromatic amine has an electron-withdrawing group, and the reaction is not proceeding. What should I do?

Electron-deficient aromatic amines are less reactive, but cyanoethylation is still possible with the right approach:

  • Catalyst Selection: Cupric acetate has demonstrated the ability to promote the cyanoethylation of even negatively-substituted anilines, such as chloranilines, p-bromoaniline, and m-nitroaniline, in good yields.[1][2]

  • Catalyst System: For very weakly basic anilines, strongly basic catalysts like the potassium salt of carbazole have been used.[6]

  • Yttrium Nitrate: Yttrium nitrate has been reported as a mild Lewis acid catalyst that can promote the selective mono-cyanoethylation of electron-rich aromatic amines, but it is less effective for electron-deficient ones.[3]

Q5: What is the best way to purify my cyanoethylated aromatic amine?

Purification of the final product can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues.

  • Distillation: For liquid products, vacuum distillation is a common and effective method for purification.[8][9]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be employed to obtain a pure compound.[6]

  • Column Chromatography: Flash column chromatography is a versatile technique for separating the desired product from impurities. For basic amine compounds, challenges can arise from interactions with acidic silica gel.[10] To mitigate this, several strategies can be employed:

    • Adding a competing amine (e.g., triethylamine, ammonia) to the mobile phase to neutralize the acidic silanols.[10]

    • Using a basic stationary phase like alumina or amine-functionalized silica.[10]

    • For reversed-phase chromatography, adjusting the mobile phase to an alkaline pH to keep the amine in its free-base form.[10]

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic amine product from non-basic impurities. The amine is protonated with an acid to make it water-soluble, washed with an organic solvent to remove impurities, and then the free amine is regenerated by adding a base and extracted with an organic solvent.[11]

Quantitative Data Summary

The following table summarizes reported yields for the cyanoethylation of various aromatic amines under different catalytic conditions.

Aromatic AmineCatalystReaction ConditionsYield (%)Reference
AnilineCupric AcetateNot specified73[9]
AnilineZinc Chloride / WaterHeated in a reaction vessel51[8]
N-acetyl-1,3-phenyldiamineZinc Chloride / Water30-94°C, 28 hours68[8]
o-ChloroanilineCupric AcetateNot specified-[1][9]
Negatively Substituted AnilinesCupric AcetateNot specified60-70[2]

Experimental Protocols

General Procedure for Cyanoethylation of Aniline using Cupric Acetate Catalyst (Adapted from Heininger) [9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 equivalent), acrylonitrile (1.1 equivalents), and cupric acetate monohydrate (0.05 equivalents).

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Purification: The solvent is removed by distillation. The residue is then subjected to vacuum distillation to yield the pure N-2-cyanoethylaniline.

General Procedure for Cyanoethylation using a Silica-Alumina Catalyst [5]

  • Reaction Setup: In a suitable reactor, charge the aromatic amine, acrylonitrile (typically a 10-100% stoichiometric excess), and the silica-alumina catalyst (1-20 wt% based on the aromatic amine). The preferred alumina content of the catalyst is 10-40 wt%.

  • Reaction: Heat the liquid phase reaction mixture to a temperature between 80°C and 300°C (preferably 100°C to 175°C) and maintain for 1 to 10 hours.

  • Work-up: After the reaction, the solid catalyst is removed by filtration.

  • Purification: The excess acrylonitrile is removed by distillation, and the crude product can be further purified by vacuum distillation or crystallization.

Visualizations

Troubleshooting_Low_Yields Start Low Yield in Cyanoethylation Check_Substrate Analyze Aromatic Amine Substrate Start->Check_Substrate Steric_Hindrance Is the amine sterically hindered (ortho or N-substituted)? Check_Substrate->Steric_Hindrance Electron_Withdrawing Does the amine have strong electron-withdrawing groups? Steric_Hindrance->Electron_Withdrawing No Solution_Hindrance Use Cupric Acetate catalyst. Increase temperature and reaction time. Steric_Hindrance->Solution_Hindrance Yes Check_Side_Products Analyze for Side Products Electron_Withdrawing->Check_Side_Products No Solution_EWG Use Cupric Acetate catalyst. Electron_Withdrawing->Solution_EWG Yes Di_Cyanoethylation Is di-cyanoethylation observed? Check_Side_Products->Di_Cyanoethylation Polymerization Is there evidence of acrylonitrile polymerization? Di_Cyanoethylation->Polymerization No Solution_Di_Cyano Use Cupric Acetate for selectivity. Use silica-alumina catalyst. Di_Cyanoethylation->Solution_Di_Cyano Yes Optimize_Conditions Optimize Reaction Conditions Polymerization->Optimize_Conditions No Solution_Polymer Use milder catalyst (e.g., Y(NO3)3). Control temperature. Polymerization->Solution_Polymer Yes Solution_Optimize Systematically vary temperature, time, and solvent. Optimize_Conditions->Solution_Optimize

Caption: Troubleshooting workflow for low yields.

Catalyst_Selection_Guide Start Select Catalyst for Cyanoethylation Amine_Type What is the nature of the aromatic amine? Start->Amine_Type Electron_Rich Electron-Rich / Unhindered Amine_Type->Electron_Rich Sterically_Hindered Sterically Hindered Amine_Type->Sterically_Hindered Electron_Deficient Electron-Deficient Amine_Type->Electron_Deficient Prevent_Di_Cyano Goal: Prevent Di-cyanoethylation Amine_Type->Prevent_Di_Cyano Acetic_Acid Acetic Acid: Simple, but low yield for hindered/deactivated amines. Electron_Rich->Acetic_Acid CuCl Cuprous Chloride: More active than acetic acid, but can lead to di-substitution. Electron_Rich->CuCl Cupric_Acetate Cupric Acetate: Highly effective for hindered and deactivated amines. Selective for mono-substitution. Sterically_Hindered->Cupric_Acetate Electron_Deficient->Cupric_Acetate Prevent_Di_Cyano->Cupric_Acetate Silica_Alumina Silica-Alumina: Good for selective mono-cyanoethylation. Prevent_Di_Cyano->Silica_Alumina

Caption: Catalyst selection guide for aromatic amines.

General_Reaction_Workflow Start Start Mix_Reagents Combine Aromatic Amine, Acrylonitrile, and Catalyst Start->Mix_Reagents Reaction Heat Reaction Mixture (Monitor by TLC) Mix_Reagents->Reaction Workup Cool and Perform Work-up (e.g., Filtration, Extraction) Reaction->Workup Purification Purify Product (Distillation, Crystallization, or Chromatography) Workup->Purification Product Pure Cyanoethylated Aromatic Amine Purification->Product

Caption: General experimental workflow.

References

Methods for removing unreacted acrylonitrile from the final reaction mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for the removal of unreacted acrylonitrile from final reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted acrylonitrile from my reaction mixture?

A1: Unreacted acrylonitrile can interfere with downstream processing and purification of your desired product. Due to its reactivity and toxicity, its removal is essential for the purity, stability, and safety of the final compound. Acrylonitrile is classified as a toxic substance and a potential occupational carcinogen.[1][2]

Q2: What are the primary methods for removing residual acrylonitrile at a laboratory scale?

A2: The main methods can be broadly categorized into physical and chemical techniques. Physical methods include distillation (vacuum and azeotropic), steam/gas stripping, and adsorption. Chemical methods involve using scavengers that react with the acrylonitrile to form a new, more easily separable compound.

Q3: I need to remove the polymerization inhibitor (like MEHQ) from my starting acrylonitrile before use. How can I do this?

A3: It is often necessary to remove inhibitors immediately before a polymerization reaction. Common lab-scale methods include passing the monomer through a column of basic alumina, washing with an aqueous base solution (e.g., NaOH) to extract the phenolic inhibitor, or careful vacuum distillation.[3] Once the inhibitor is removed, the acrylonitrile is highly susceptible to polymerization and should be used immediately.[3]

Q4: My reaction mixture is turning viscous and cloudy. What should I do?

A4: Increased viscosity and cloudiness are strong indicators of unwanted polymerization.[3] You should immediately cool the reaction vessel in an ice bath to slow the exothermic process. Diluting the mixture with a suitable solvent can also help dissipate heat and slow the reaction.[3] Review your procedure to ensure inhibitors were not prematurely removed or that reagents and glassware were free from contaminants like peroxides.

Troubleshooting Guides

Method 1: Adsorption using Activated Carbon
IssuePossible Cause(s)Suggested Solution(s)
Low removal efficiency 1. Insufficient adsorbent dose. 2. Inadequate contact time. 3. Adsorbent pores blocked or saturated. 4. Incorrect pH of the solution.1. Increase the amount of activated carbon used per volume of solution.[4][5] 2. Extend the stirring/agitation time to allow for equilibrium to be reached (typically several hours).[4][5] 3. Use fresh activated carbon. If regenerating, ensure the protocol is effective. 4. Adjust the pH of the aqueous solution. The point of zero charge (pHPZC) for activated carbon can influence surface interactions.[4]
Fine carbon particles are difficult to filter 1. Use of powdered activated carbon (PAC). 2. Inappropriate filter paper pore size.1. Consider using granular activated carbon (GAC) which is easier to filter.[4][5] 2. Use a finer porosity filter paper, a membrane filter, or a pad of celite on top of the filter paper to aid separation.
Product is adsorbing to the carbon along with acrylonitrile 1. Non-selective nature of activated carbon. 2. Product has similar polarity or size to acrylonitrile.1. Reduce the amount of activated carbon to the minimum required for acrylonitrile removal. 2. Test a small sample first to quantify product loss. If significant, consider an alternative removal method like distillation or scavenging.
Method 2: Chemical Scavenging
IssuePossible Cause(s)Suggested Solution(s)
Incomplete removal of acrylonitrile 1. Insufficient stoichiometric amount of scavenger. 2. Low reaction temperature or short reaction time. 3. Scavenger is not soluble in the reaction mixture.1. Increase the molar equivalent of the scavenger relative to the residual acrylonitrile. A slight excess is often required.[6] 2. Gently warm the reaction mixture (if thermally stable) or increase the reaction time. 3. Select a scavenger that is soluble in your reaction solvent. For aqueous systems, water-soluble scavengers like certain amines or thiols are necessary.[6]
Difficulty removing the scavenger-acrylonitrile adduct 1. The adduct has similar solubility properties to the desired product.1. Modify the adduct to alter its solubility (e.g., by protonating or deprotonating a basic or acidic group) to facilitate an aqueous extraction. 2. Purify the final product from the adduct using column chromatography.
Scavenger reacts with the desired product 1. The scavenger is not selective. 2. The desired product contains functional groups susceptible to reaction (e.g., electrophilic sites that can react with amine scavengers).1. Screen different types of scavengers for selectivity (e.g., thiols vs. amines). 2. Protect sensitive functional groups on your desired product before adding the scavenger, or choose a different acrylonitrile removal method.
Method 3: Vacuum Distillation
IssuePossible Cause(s)Suggested Solution(s)
"Bumping" or violent boiling of the mixture 1. Lack of smooth boiling initiation under vacuum. 2. Rapid heating.1. Crucially, do not use boiling stones as they are ineffective under vacuum. Use a magnetic stir bar for vigorous stirring.[7] 2. Employ a Claisen adapter to prevent bumped liquid from contaminating the distillate.[7] 3. Heat the distillation flask slowly and evenly using a water or oil bath.
Poor separation of acrylonitrile from the product 1. Boiling points are too close. 2. Inefficient distillation column. 3. Vacuum is not low enough to provide sufficient boiling point separation.1. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. 2. Ensure all joints are well-sealed with appropriate grease to achieve a lower, stable pressure.[7] 3. If boiling points are very close, consider azeotropic or extractive distillation.[8]
Product is degrading during distillation 1. The required distillation temperature is too high, even under vacuum.1. Use a lower pressure (higher vacuum) to further reduce the boiling point. 2. Ensure the distillation is performed as quickly as possible by using an appropriately sized flask and efficient heating. 3. If the product is highly sensitive, consider non-thermal methods like adsorption or scavenging.

Quantitative Data on Removal Methods

The efficiency of acrylonitrile removal is highly dependent on the specific conditions of the reaction mixture and the chosen method. Below is a summary of quantitative data primarily from adsorption studies, as this method is well-documented with precise measurements.

Table 1: Acrylonitrile Removal by Activated Carbon Adsorption Data synthesized from studies on aqueous solutions.

ParameterPowdered Activated Carbon (PAC)Granular Activated Carbon (GAC)Reference(s)
Max. Adsorption Capacity (q_max) 51.72 mg/g46.63 mg/g[4][5]
Optimal Adsorbent Dose ~20-25 g/L~20 g/L[4][5][9]
Equilibrium Time ~20 min - 5 hours~5 hours[4][5][9]
Optimal Temperature 30°C - 40°C30°C[4][10]
Achieved Removal Efficiency >92%Not specified[9]

Table 2: Acrylonitrile Removal by Chemical Scavenging Data from a study using m-xylylenediamine (MXDA) in an aqueous polymer latex.

Molar Ratio (MXDA:Acrylonitrile)Acrylonitrile Reduction (%)Reaction TimeReference
0.16 : 155%24 hours[6]
0.32 : 175%24 hours[6]
0.64 : 190%24 hours[6]

Experimental Protocols

Protocol 1: Removal of Acrylonitrile by Adsorption

This protocol is based on the effective removal of acrylonitrile from aqueous or mixed-solvent solutions using powdered activated carbon (PAC).

Materials:

  • Reaction mixture containing unreacted acrylonitrile

  • Powdered Activated Carbon (PAC)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter flask)

  • Filter paper or celite

Procedure:

  • Determine Adsorbent Dose: Based on the estimated concentration of residual acrylonitrile, calculate the required amount of PAC. A typical starting point is 20-25 grams of PAC per liter of solution.[9]

  • Adsorption: To the reaction mixture in a suitable flask, add the calculated amount of PAC. Add a magnetic stir bar and stir the suspension vigorously at room temperature (or a controlled temperature of ~30°C for optimal results) for at least 5 hours to ensure equilibrium is reached.[4][5]

  • Monitoring (Optional): To determine the optimal time, you can withdraw small aliquots of the mixture (e.g., at 1, 2, 4, and 6 hours), filter them, and analyze the filtrate for acrylonitrile content by a suitable method (e.g., GC, HPLC).

  • Filtration: Once the adsorption is complete, separate the PAC from the mixture by filtration. For fine particles, setting up a small pad of celite on top of the filter paper in a Büchner funnel is recommended to prevent clogging and ensure all carbon is removed.

  • Washing: Wash the filtered carbon cake with a small amount of clean solvent (the same as the reaction solvent) to recover any adsorbed product. Combine the washings with the main filtrate.

  • Analysis: Analyze the purified filtrate to confirm the absence or acceptable level of acrylonitrile.

Adsorption_Workflow cluster_setup Setup cluster_process Process cluster_separation Separation start Reaction Mixture (with Acrylonitrile) add_pac Add Powdered Activated Carbon (PAC) start->add_pac 1. Dosing stir Stir Suspension (e.g., 5 hours at 30°C) add_pac->stir 2. Adsorption filter Filter to Remove PAC stir->filter 3. Separation product Purified Product Solution filter->product 4. Collection

Caption: Experimental workflow for acrylonitrile removal by adsorption.
Protocol 2: Removal of Acrylonitrile by Chemical Scavenging with an Amine

This protocol describes a general procedure for scavenging acrylonitrile using a primary or secondary amine, such as benzylamine or a diamine, via a Michael addition reaction.

Materials:

  • Reaction mixture containing unreacted acrylonitrile

  • Scavenger (e.g., Benzylamine)

  • Reaction vessel with stirring

  • Separatory funnel and extraction solvents (e.g., ethyl acetate, water, dilute HCl)

  • Drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • Quantify Acrylonitrile: If possible, determine the approximate molar amount of residual acrylonitrile in your mixture using a method like qNMR or GC with an internal standard.

  • Scavenger Addition: To the stirred reaction mixture, add the scavenger. A starting point is to use 1.5-2.0 molar equivalents of the scavenger relative to the estimated acrylonitrile content.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The reaction can be monitored by GC or TLC to track the disappearance of the acrylonitrile spot/peak. Gentle warming can be applied if the reaction is slow, provided the product is stable.

  • Work-up and Extraction:

    • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to extract the unreacted amine scavenger and the basic amine-acrylonitrile adduct.

    • Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the purified organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

  • Analysis: Confirm the removal of acrylonitrile and the scavenger-adduct from the final product.

Scavenging_Workflow start Reaction Mixture (Product + Acrylonitrile) add_scavenger Add Amine Scavenger (1.5-2.0 equiv) start->add_scavenger react Stir at Room Temp (12-24h) add_scavenger->react workup Aqueous Work-up (Dilute HCl Wash) react->workup extract Separate Organic Layer workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry final_product Purified Product dry->final_product

Caption: Logical workflow for removing acrylonitrile via chemical scavenging.
Protocol 3: Removal of Acrylonitrile by Vacuum Distillation

This protocol is suitable for thermally stable products where the boiling point difference with acrylonitrile (77°C at atmospheric pressure) is sufficient for separation.

Materials:

  • Reaction mixture

  • Round-bottom flask

  • Claisen adapter

  • Short-path distillation head or fractionating column

  • Condenser and receiving flask

  • Thermometer

  • Vacuum source (pump or aspirator) with trap[7]

  • Stir plate and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus. Use a Claisen adapter on the distillation flask to prevent bumping.[7] Ensure all glass joints are lightly greased and sealed securely.

    • Place a magnetic stir bar in the distillation flask.

    • Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum source.[7]

  • Begin Distillation:

    • Place the reaction mixture in the distillation flask (no more than half-full).

    • Begin vigorous stirring.

    • Turn on the vacuum source and allow the pressure to stabilize. Note the pressure if a manometer is available.

    • Once a stable, low pressure is achieved, begin to gently heat the flask using a heating mantle or oil bath.[7]

  • Fraction Collection:

    • Acrylonitrile, being the more volatile component, will distill first. Collect this fraction in the receiving flask, which should be cooled in an ice bath to improve condensation efficiency.

    • Monitor the temperature at the distillation head. The temperature should hold steady during the collection of the pure acrylonitrile fraction and then rise as it is completely removed.

  • Stopping the Distillation:

    • Once the acrylonitrile has been removed, stop the heating and allow the apparatus to cool to room temperature.

    • Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. [7] This prevents oil from the pump from being sucked back into the system.

    • The purified, less volatile product remains in the distillation flask.

References

Strategies for improving the selectivity of mono-cyanoethylation of N-ethylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mono-cyanoethylation of N-ethylaniline. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the mono-cyanoethylation of N-ethylaniline?

The principal challenge is controlling the selectivity of the reaction to favor the formation of the desired mono-cyanoethylated product, N-ethyl-N-(2-cyanoethyl)aniline, over the di-cyanoethylated byproduct, N,N-bis(2-cyanoethyl)aniline.[1] This occurs because the initial product, a secondary amine, can react further with acrylonitrile.

Q2: What is the underlying mechanism of the cyanoethylation of N-ethylaniline?

The reaction proceeds via a Michael addition, a nucleophilic addition of the amine to the activated alkene (acrylonitrile).[2] The nitrogen atom of N-ethylaniline acts as the nucleophile, attacking the β-carbon of acrylonitrile. The reaction can be catalyzed by either acids or bases.

Q3: Which catalysts are commonly used for this reaction?

A variety of catalysts can be employed, including weak acids like acetic acid, Lewis acids such as zinc chloride, and copper salts like cupric acetate.[3][4][5] The choice of catalyst can significantly impact the selectivity and reaction rate. For sterically hindered amines, cupric acetate is often a superior catalyst.[5]

Q4: How can I purify the mono-cyanoethylated product?

Purification is typically achieved through vacuum distillation.[4] The different boiling points of N-ethylaniline, the mono-cyanoethylated product, and the di-cyanoethylated byproduct allow for their separation.

Troubleshooting Guide

Issue 1: Low Yield of Mono-cyanoethylated Product and High Formation of Di-cyanoethylated Byproduct

Possible Cause 1: Suboptimal Molar Ratio of Reactants. An excess of acrylonitrile will drive the reaction towards the formation of the di-cyanoethylated product.

Suggested Solution:

  • Control Stoichiometry: Carefully control the molar ratio of N-ethylaniline to acrylonitrile. Start with a stoichiometric ratio or a slight excess of N-ethylaniline.

  • Slow Addition: Add acrylonitrile dropwise to the reaction mixture containing N-ethylaniline and the catalyst. This maintains a low concentration of acrylonitrile throughout the reaction, favoring mono-addition.

Possible Cause 2: Inappropriate Reaction Temperature and Time. Higher temperatures and longer reaction times can provide the necessary activation energy for the second cyanoethylation step, leading to the di-adduct. This is a classic example of kinetic versus thermodynamic control. The mono-cyanoethylated product is often the kinetic product (formed faster at lower temperatures), while the di-cyanoethylated product can be the thermodynamic product (more stable and favored at higher temperatures with longer reaction times).

Suggested Solution:

  • Temperature Optimization: Conduct the reaction at a lower temperature to favor the kinetic product. A typical starting range is 85-90°C.[4]

  • Monitor Reaction Progress: Use techniques like GC or TLC to monitor the reaction progress and stop it once the maximum yield of the mono-adduct is achieved, before significant formation of the di-adduct occurs. Short reaction times generally favor kinetic control.

Possible Cause 3: Incorrect Catalyst Choice. Some catalysts may promote the formation of the di-cyanoethylated product more than others.

Suggested Solution:

  • Catalyst Screening: Experiment with different catalysts. Cupric acetate has been shown to be effective for mono-cyanoethylation, even with sterically hindered amines.[5] A combination of zinc chloride and an acid is also commonly used.[6]

Issue 2: Reaction Fails to Proceed or Proceeds Very Slowly

Possible Cause 1: Catalyst Inactivity. The catalyst may be of poor quality, deactivated, or used in an insufficient amount.

Suggested Solution:

  • Catalyst Quality: Ensure the catalyst is pure and anhydrous, as moisture can affect the activity of some catalysts like zinc chloride.

  • Catalyst Loading: Optimize the catalyst concentration. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions.

Possible Cause 2: Low Reaction Temperature. While lower temperatures favor mono-selectivity, a temperature that is too low may not provide sufficient energy for the reaction to proceed at a reasonable rate.

Suggested Solution:

  • Gradual Temperature Increase: Start at a lower temperature and gradually increase it while monitoring the reaction progress. A common temperature range is between 80-100°C.[4][6]

Issue 3: Formation of Polyacrylonitrile

Possible Cause: Base-Catalyzed Polymerization. In the presence of strong bases, acrylonitrile can undergo anionic polymerization.[7]

Suggested Solution:

  • Avoid Strong Bases: If possible, use acidic or neutral catalysts.

  • Slow Acrylonitrile Addition: As mentioned previously, the slow addition of acrylonitrile helps to keep its concentration low, minimizing polymerization.

  • Use of Inhibitors: A small amount of a polymerization inhibitor, such as hydroquinone, can be added to the reaction mixture.

Data Presentation

Table 1: Comparison of Catalysts and Reaction Conditions for Mono-cyanoethylation of Anilines

Catalyst SystemSubstrateTemperature (°C)Time (h)Yield of Mono-adduct (%)Reference
Acetic AcidAnilineReflux10Moderate (significant di-adduct)[1]
Cupric Acetateo-ChloroanilineReflux1290-94[5]
Zinc Chloride / Acetic AcidAniline95-10010-1594-95[6]
ResorcinolN-ethylaniline85-9012Not specified[4]

Experimental Protocols

Key Experiment: Selective Mono-cyanoethylation using Zinc Chloride and Hydrochloric Acid

This protocol is adapted from a patented method for the synthesis of N-cyanoethylaniline, which can be applied to N-ethylaniline with optimization.[6]

Materials:

  • N-ethylaniline

  • Acrylonitrile

  • Zinc Chloride (anhydrous)

  • Hydrochloric Acid (31%)

  • Sodium Bicarbonate

  • Benzene (for extraction, optional)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Charge the reactor with N-ethylaniline, zinc chloride, and a small amount of water.

  • Catalyst Activation: Add hydrochloric acid and stir the mixture.

  • Reactant Addition: Heat the mixture to 60°C. Begin the slow, dropwise addition of acrylonitrile over a period of several hours.

  • Reaction: After the addition is complete, slowly raise the temperature to 95°C and maintain for 10-15 hours.

  • Work-up:

    • Cool the reaction mixture and allow the layers to separate.

    • Remove the aqueous layer.

    • Neutralize the organic layer with a sodium bicarbonate solution to a pH of approximately 7.

  • Purification:

    • Remove any unreacted acrylonitrile and water under reduced pressure.

    • Purify the crude product by vacuum distillation, collecting the fraction corresponding to N-ethyl-N-(2-cyanoethyl)aniline.

Visualizations

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products reactants Charge Reactor: - N-ethylaniline - Catalyst (e.g., ZnCl2) - Water/Acid heating Heat to 60°C reactants->heating addition Slowly add Acrylonitrile heating->addition reaction Heat to 95°C (10-15h) addition->reaction separation Phase Separation reaction->separation neutralization Neutralize (NaHCO3) separation->neutralization distillation Vacuum Distillation neutralization->distillation product Mono-cyanoethylated Product distillation->product byproduct Di-cyanoethylated Byproduct distillation->byproduct

Caption: Experimental workflow for the mono-cyanoethylation of N-ethylaniline.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Selectivity for Mono-adduct? ratio Incorrect Reactant Ratio start->ratio Yes temp_time High Temp / Long Time start->temp_time Yes catalyst Wrong Catalyst start->catalyst Yes adjust_ratio Use excess N-ethylaniline Slow acrylonitrile addition ratio->adjust_ratio adjust_conditions Lower Temperature Monitor reaction progress temp_time->adjust_conditions change_catalyst Screen catalysts (e.g., Cu(OAc)2) catalyst->change_catalyst

Caption: Troubleshooting logic for improving mono-adduct selectivity.

References

Addressing catalyst deactivation and exploring regeneration in aniline cyanoethylation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the cyanoethylation of aniline. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and insights into catalyst deactivation and regeneration to help optimize your synthetic procedures.

Troubleshooting Guides

This section addresses common issues encountered during the cyanoethylation of aniline, providing potential causes and actionable solutions in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N-cyanoethylaniline (Mono-substituted Product) 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Catalyst: The chosen catalyst may not be efficient for mono-substitution. 3. Incorrect Stoichiometry: Molar ratio of aniline to acrylonitrile may not be optimal. 4. Catalyst Deactivation: The catalyst may have lost activity during the reaction.1. Optimize Reaction Conditions: Increase reaction time and/or temperature, monitoring for the formation of byproducts. 2. Catalyst Selection: Utilize a catalyst known to favor mono-cyanoethylation, such as cupric acetate.[1] 3. Adjust Stoichiometry: Experiment with varying the molar ratios of reactants. 4. Address Deactivation: Refer to the "Catalyst Deactivation and Regeneration" section for guidance.
High Percentage of N,N-bis(cyanoethyl)aniline (Di-substituted Product) 1. Excess Acrylonitrile: A high molar ratio of acrylonitrile to aniline favors di-substitution. 2. Prolonged Reaction Time: Extended reaction times can lead to the formation of the di-substituted product. 3. Catalyst Choice: Some catalysts, like cuprous chloride, may promote di-cyanoethylation.[2]1. Control Stoichiometry: Use a 1:1 molar ratio of aniline to acrylonitrile or a slight excess of aniline. 2. Monitor Reaction Progress: Track the reaction using techniques like TLC or GC to stop it once the desired mono-substituted product is maximized. 3. Select Appropriate Catalyst: Use cupric acetate, which is known to be highly selective for mono-cyanoethylation.[2]
Polymerization of Acrylonitrile (Formation of a white precipitate or viscous mixture) 1. Presence of Strong Bases: Strong bases can initiate the polymerization of acrylonitrile.[3] 2. High Reaction Temperature: The cyanoethylation reaction is exothermic, and high temperatures can trigger polymerization.[3] 3. Rapid Addition of Acrylonitrile: Localized high concentrations of acrylonitrile can lead to polymerization.[3] 4. Impurities: Impurities in the reactants or solvent can act as polymerization initiators.1. Catalyst Control: If using a basic catalyst, reduce its concentration to the minimum effective amount. Consider using an acidic catalyst if appropriate for your desired product.[3] 2. Temperature Management: Pre-cool the reaction mixture before adding acrylonitrile and maintain a low temperature (e.g., 0-10 °C) during the addition.[3] 3. Slow Reagent Addition: Add acrylonitrile dropwise with vigorous stirring.[3] 4. Use of Inhibitors: Add a polymerization inhibitor such as hydroquinone or 4-methoxyphenol (MEHQ) to the acrylonitrile before the reaction (typically 100-500 ppm).[3]
Difficult Product Isolation/Purification 1. Formation of Emulsions during Work-up: The presence of both organic and aqueous phases with surfactants or polymeric materials can lead to stable emulsions. 2. Co-elution of Product and Byproducts during Chromatography: Similar polarities of the desired product and impurities can make separation challenging. 3. Product is a Dark Oil or Solid: Presence of oxidized impurities or colored byproducts.1. Break Emulsions: Add a saturated brine solution or a small amount of a different organic solvent to disrupt the emulsion. Centrifugation can also be effective. 2. Optimize Chromatography: Adjust the eluent system, try a different stationary phase, or use a gradient elution. Adding a small amount of a basic modifier like triethylamine to the eluent can help when separating basic compounds on silica gel.[4] 3. Decolorize Product: Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for aniline cyanoethylation and how do they differ in selectivity?

A1: Several catalysts can be used for aniline cyanoethylation, with their selectivity for mono- versus di-substitution being a key differentiator.

  • Cupric Acetate (Cu(OAc)₂): This is a highly effective catalyst for the mono-cyanoethylation of aromatic amines, providing good yields and high selectivity for the N-cyanoethylaniline product.[1][2] Even under vigorous conditions, dicyanoethylation is less likely to occur.[2]

  • Cuprous Chloride (CuCl): Often used in conjunction with acetic acid, cuprous chloride can enhance catalytic activity but frequently leads to a mixture of mono- and di-cyanoethylated products.[2]

  • Zinc Chloride (ZnCl₂): Used in combination with acids like hydrochloric acid, zinc chloride is an effective Lewis acid catalyst for this reaction.[5]

  • Acidic Catalysts (e.g., Acetic Acid, p-Toluene Sulfonic Acid): Acetic acid can catalyze the reaction, but may not be active enough for deactivated or sterically hindered anilines.[2]

  • Basic Catalysts (e.g., Sodium Hydroxide, Potassium Carbonate): While basic catalysts are commonly used for cyanoethylation of alcohols and other nucleophiles, they can promote the polymerization of acrylonitrile, especially with highly basic amines.[3]

Q2: How can I prevent the formation of N,N-bis(cyanoethyl)aniline?

A2: To favor the formation of the mono-substituted product, N-cyanoethylaniline, you should:

  • Use a catalyst that is selective for mono-substitution, such as cupric acetate.[1][2]

  • Carefully control the stoichiometry, using a 1:1 molar ratio of aniline to acrylonitrile.

  • Monitor the reaction closely and stop it before significant di-substitution occurs.

  • Maintain a moderate reaction temperature, as higher temperatures can sometimes favor the second addition.

Q3: My reaction mixture turned into a thick, white sludge. What happened and can I salvage my product?

A3: This is a classic sign of acrylonitrile polymerization.[3] This side reaction competes with the desired cyanoethylation. To salvage your product, you may be able to dissolve the crude mixture in a suitable solvent in which your desired product is soluble but the polyacrylonitrile is not. Then, you can precipitate the polymer by adding a non-solvent for it. However, prevention is the best strategy. In future experiments, ensure you are controlling the temperature, adding the acrylonitrile slowly, and consider using a polymerization inhibitor.[3]

Q4: What is the mechanism of catalyst deactivation in this reaction?

A4: Catalyst deactivation in aniline cyanoethylation can occur through several mechanisms:

  • Fouling: The most likely cause is the deposition of polyacrylonitrile on the catalyst surface, blocking active sites.

  • Poisoning: Impurities in the starting materials or byproducts of the reaction can bind to the catalyst's active sites and inhibit their function. For Lewis acid catalysts, the aniline reactant itself, being a Lewis base, can coordinate to the active sites and inhibit catalysis.

  • Leaching: For solid-supported catalysts, the active catalytic species may dissolve into the reaction medium, leading to a loss of activity over time. This can be a problem for solid acid catalysts in liquid media.

Q5: Can I regenerate my deactivated catalyst?

A5: Yes, in many cases, catalyst regeneration is possible. The appropriate method depends on the type of catalyst and the deactivation mechanism.

  • For fouling by polymers: A common approach is to wash the catalyst with a solvent that can dissolve the polymer.[3] In some cases, a controlled burn-off of the organic deposits in air (calcination) can be effective for robust solid catalysts, followed by a reduction step if necessary.

  • For copper catalysts: Regeneration can sometimes be achieved by an oxidation step followed by reduction to restore the active metallic sites.[6] Electrochemical methods for in-situ regeneration of copper catalysts have also been reported.[7][8]

  • For solid acid catalysts: Washing with solvents to remove adsorbed species is a common first step. For more severe deactivation, acid or base washing may be employed, followed by drying and calcination.

Data Presentation

The following tables summarize quantitative data on the performance of various catalysts in aniline cyanoethylation and related reactions.

Table 1: Comparative Performance of Catalysts in Aniline Cyanoethylation

CatalystReactantsTemperature (°C)Time (h)Yield of N-cyanoethylaniline (%)SelectivityReference
Cupric AcetateAniline, AcrylonitrileReflux1073High for mono-substitution[1]
Zinc Chloride / HClAniline, Acrylonitrile90-10010-15High (not specified)Good[2][5]
Acetic AcidAniline, AcrylonitrileReflux10ModerateCan form di-substituted product[1]
Cuprous Chloride / Acetic AcidAniline, AcrylonitrileNot specifiedNot specifiedGoodMixture of mono- and di-substituted products[2]

Table 2: Catalyst Performance in the Synthesis of N,N-bis(cyanoethyl)aniline

CatalystReactantsTemperature (°C)Time (h)Yield of N,N-bis(cyanoethyl)aniline (%)Reference
Aluminum Chloride (60 mol%)Aniline, Acrylonitrile80-8416>90[9]
Zinc Chloride / Aluminum ChlorideN-ethylaniline, Acrylonitrile85-9512>99 (for N-ethyl-N-cyanoethylaniline)[6]

Experimental Protocols

Protocol 1: Synthesis of N-cyanoethylaniline using Cupric Acetate

This protocol is adapted from established procedures for the mono-cyanoethylation of aromatic amines.[1][2]

Materials:

  • Aniline

  • Acrylonitrile

  • Cupric acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 equivalent) and cupric acetate monohydrate (0.05 - 0.1 equivalents) in ethanol.

  • Heat the mixture to reflux with stirring.

  • Add acrylonitrile (1.0 - 1.1 equivalents) dropwise to the refluxing solution over 30-60 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Regeneration of a Fouled Solid Acid Catalyst

This is a general procedure that can be adapted for solid acid catalysts (e.g., zeolites, acidic resins) fouled by polymeric byproducts.

Materials:

  • Deactivated solid acid catalyst

  • Suitable organic solvent (e.g., acetone, toluene)

  • Dilute acid solution (e.g., 0.1 M HCl), if necessary

  • Dilute base solution (e.g., 0.1 M NaOH), if necessary

  • Deionized water

Procedure:

  • Solvent Wash: Wash the recovered catalyst thoroughly with a suitable organic solvent to remove any physisorbed organic material and soluble polymers. This can be done by stirring the catalyst in the solvent and then filtering, or by using a Soxhlet extractor for more efficient removal.

  • Drying: Dry the catalyst in an oven at 100-120 °C for several hours to remove the solvent.

  • (Optional) Acid/Base Wash: If the catalyst is suspected to be poisoned by basic or acidic species, a wash with a dilute acid or base solution may be beneficial. This should be done with caution, as it may affect the catalyst structure. Follow with a thorough wash with deionized water until the washings are neutral.

  • Calcination: Place the dried catalyst in a tube furnace.

    • Heat the catalyst under an inert atmosphere (e.g., nitrogen) to an intermediate temperature (e.g., 200-300 °C) to desorb any remaining volatile compounds.

    • Slowly introduce a stream of air or a mixture of air and nitrogen.

    • Gradually increase the temperature to 400-550 °C (the exact temperature depends on the thermal stability of the catalyst) and hold for 3-5 hours to burn off the carbonaceous deposits (coke).

  • Cool the catalyst to room temperature under an inert atmosphere. The regenerated catalyst is now ready for reuse.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Impure Impure? Check_Purity->Impure Check_Conditions Review Reaction Conditions Incorrect_Conditions Incorrect Conditions? Check_Conditions->Incorrect_Conditions Check_Catalyst Assess Catalyst Activity Inactive_Catalyst Catalyst Inactive? Check_Catalyst->Inactive_Catalyst Optimize_Purification Optimize Purification Strategy Product_Loss Product Loss During Work-up? Optimize_Purification->Product_Loss Impure->Check_Conditions No Purify Purify/Replace Starting Materials Impure->Purify Yes Purify->Check_Conditions Incorrect_Conditions->Check_Catalyst No Adjust_Conditions Adjust Temperature/Time/Solvent Incorrect_Conditions->Adjust_Conditions Yes Adjust_Conditions->Check_Catalyst Inactive_Catalyst->Optimize_Purification No Regen_Replace Regenerate or Replace Catalyst Inactive_Catalyst->Regen_Replace Yes Regen_Replace->Optimize_Purification Modify_Workup Modify Work-up/Chromatography Product_Loss->Modify_Workup Yes End Improved Yield Product_Loss->End No Modify_Workup->End

Caption: Troubleshooting workflow for low yield in aniline cyanoethylation.

Experimental Workflow for Aniline Cyanoethylation

Experimental_Workflow Start Start Setup Reaction Setup: - Aniline - Catalyst - Solvent Start->Setup Heat Heat to Reaction Temperature Setup->Heat Add_ACN Slow Addition of Acrylonitrile Heat->Add_ACN React Maintain Temperature and Stir Add_ACN->React Monitor Monitor Reaction Progress (TLC/GC) React->Monitor Workup Reaction Work-up: - Quench - Extract - Wash Monitor->Workup Reaction Complete Purify Purification: - Distillation or - Recrystallization Workup->Purify Analyze Product Characterization Purify->Analyze End End Analyze->End Deactivation_Pathways cluster_mechanisms Deactivation Mechanisms Active_Catalyst Active Catalyst Fouling Fouling (Polymer Deposition) Active_Catalyst->Fouling Poisoning Poisoning (Impurity Adsorption) Active_Catalyst->Poisoning Leaching Leaching (Loss of Active Sites) Active_Catalyst->Leaching Deactivated_Catalyst Deactivated Catalyst Fouling->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Leaching->Deactivated_Catalyst

References

Best practices for the long-term storage and handling of N-(2-Cyanoethyl)-N-ethylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage, handling, and troubleshooting of N-(2-Cyanoethyl)-N-ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed and causes skin and eye irritation. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Q2: What are the optimal long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored in a cool, dry, and dark place. It is sensitive to light and air. To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Q3: My sample of this compound has developed a yellow or brown color. Is it still usable?

A3: The appearance of a yellow to brown color indicates potential degradation. N-alkylanilines are susceptible to oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored impurities.[1] While minor discoloration may not significantly impact every application, it is a sign of reduced purity. For sensitive experiments, it is advisable to purify the compound or use a fresh, uncolored lot.

Q4: I suspect my sample has been contaminated. How can I check its purity?

A4: The purity of this compound can be effectively assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound.

Issue 1: Sample Discoloration
  • Observation: The normally colorless to pale yellow liquid has turned significantly yellow or brown.

  • Potential Cause: Oxidation or degradation due to exposure to air, light, or elevated temperatures.

  • Solution:

    • Prevention: Always store the compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark place.

    • Purification: If the discolored material needs to be used for a sensitive application, purification by vacuum distillation may be an effective method to remove colored impurities.

Issue 2: Inconsistent Experimental Results
  • Observation: Variability in reaction yields or analytical readouts when using different batches or ages of the compound.

  • Potential Cause: The presence of impurities or degradation products that interfere with the intended reaction or analysis. This can include hydrolysis of the cyano group or N-dealkylation.[1]

  • Solution:

    • Quality Control: Perform a purity check (e.g., by GC) on the starting material before use.

    • Purification: If impurities are detected, purify the compound. For non-polar impurities, column chromatography may be a suitable option.

    • Use Fresh Sample: Whenever possible, use a fresh batch of the reagent for critical experiments.

Issue 3: Formation of a Precipitate or Increased Viscosity
  • Observation: A solid precipitate has formed in the liquid, or the viscosity has noticeably increased.

  • Potential Cause: Unwanted polymerization of the cyanoethyl group. This can sometimes be initiated by basic or acidic contaminants, or by heat.

  • Solution:

    • Inhibitors: For reactions involving cyanoethyl compounds where polymerization is a risk, the addition of a radical inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) can be beneficial.

    • Purification: If polymerization has occurred, the polymer can often be removed by precipitation. This involves dissolving the mixture in a suitable solvent that keeps the desired product in solution while causing the polymer to precipitate. Subsequent filtration can then separate the components.

Data Presentation

Table 1: Recommended Storage and Handling Parameters

ParameterRecommendationRationale
Storage Temperature <15°C (Cool place)To minimize thermal degradation.
Atmosphere Inert gas (Nitrogen or Argon)To prevent oxidation.[1]
Light Exposure Store in the dark (amber vial)N-alkylanilines can be light-sensitive.[1]
Container Tightly sealedTo prevent exposure to air and moisture.
Incompatible Materials Strong oxidizing agents, strong acidsTo avoid vigorous reactions and degradation.

Experimental Protocols

Protocol 1: Quality Control by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.

  • Materials and Reagents:

    • This compound sample

    • Dichloromethane (DCM), HPLC grade or equivalent

    • N-Methylaniline (as an optional internal standard)

    • Autosampler vials with caps

  • Standard and Sample Preparation:

    • Sample Solution: Prepare a solution of approximately 1 mg/mL of the this compound sample in dichloromethane.

    • Internal Standard (IS) Stock Solution (Optional): Prepare a stock solution of N-methylaniline at 1 mg/mL in dichloromethane.

    • Sample with IS (Optional): Add a known amount of the internal standard stock solution to the sample solution.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL, split mode (e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector (MS):

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Scan Range: 40-400 amu.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

    • If an internal standard is used, quantitative analysis can be performed by creating a calibration curve.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting this compound Issues start Start: Encountered Issue issue_type What is the nature of the issue? start->issue_type discoloration Sample is Discolored (Yellow/Brown) issue_type->discoloration Visual Change inconsistent_results Inconsistent Experimental Results issue_type->inconsistent_results Performance precipitate Precipitate or Increased Viscosity issue_type->precipitate Physical Change cause_oxidation Probable Cause: Oxidation/Degradation discoloration->cause_oxidation cause_impurity Probable Cause: Impurities Present inconsistent_results->cause_impurity cause_polymerization Probable Cause: Polymerization precipitate->cause_polymerization solution_purify_distill Solution: Purify by Vacuum Distillation cause_oxidation->solution_purify_distill solution_qc Solution: Perform QC (GC/NMR) cause_impurity->solution_qc solution_inhibit Solution: Use Inhibitor in Future (e.g., MEHQ) cause_polymerization->solution_inhibit solution_prevent Prevention: Store Properly (Cool, Dark, Inert) solution_purify_distill->solution_prevent solution_qc->solution_prevent solution_inhibit->solution_prevent Experimental_Workflow GC Analysis Workflow for Purity Assessment prep Sample Preparation (~1 mg/mL in DCM) injection Inject 1 µL into GC-MS prep->injection separation Separation on HP-5ms Column injection->separation detection Detection by MS (Scan 40-400 amu) separation->detection analysis Data Analysis (Integrate Peaks, Calculate % Area) detection->analysis report Report Purity analysis->report

References

Considerations for scaling up the synthesis of N-(2-Cyanoethyl)-N-ethylaniline for industrial use.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of N-(2-Cyanoethyl)-N-ethylaniline. It includes frequently asked questions and troubleshooting guides to address common issues encountered during laboratory and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound on an industrial scale?

A1: The most common industrial synthesis route is the cyanoethylation of N-ethylaniline with acrylonitrile.[1] This is a Michael-type addition reaction where the secondary amine (N-ethylaniline) adds across the carbon-carbon double bond of acrylonitrile.[2] The reaction is typically catalyzed by an acid, such as acetic acid or a Lewis acid.[1]

Q2: What are the main reactants and their roles in this synthesis?

A2: The key reactants are N-ethylaniline, which serves as the nucleophile, and acrylonitrile, which acts as the electrophile or Michael acceptor.[1][3] A catalyst is often used to facilitate the reaction.

Q3: What are the critical safety concerns when scaling up this synthesis?

A3: The primary safety concerns are the high toxicity of the reactants and the exothermic nature of the reaction.

  • Acrylonitrile Toxicity: Acrylonitrile is a poisonous and carcinogenic compound.[4]

  • Cyanide Hazards: Cyanation reactions can potentially release highly toxic hydrogen cyanide (HCN) gas, especially in the presence of moisture or acidic conditions.[5] Engineering controls such as HCN gas detectors and multistage scrubbers are crucial.[5]

  • Exothermic Reaction: The cyanoethylation reaction is often exothermic, which can lead to runaway reactions and uncontrolled polymerization of acrylonitrile if not properly managed.[2][6] Adequate cooling and controlled addition of reagents are essential.[2]

Q4: What is the major byproduct that can form during the reaction?

A4: A significant byproduct is the N,N-bis(2-cyanoethyl)aniline, which forms when a second molecule of acrylonitrile reacts with the product, this compound.[7] Another potential side reaction is the polymerization of acrylonitrile.[6]

Q5: How can the product be purified at an industrial scale?

A5: The primary method for purifying this compound is distillation under reduced pressure (vacuum distillation).[7] This method is effective for separating the desired product from unreacted starting materials and less volatile impurities. If polymerization has occurred, purification can be complicated and may require filtration to remove solid polyacrylonitrile before distillation.[6]

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for side reactions.
Side Reaction Dominance The formation of N,N-bis(2-cyanoethyl)aniline can reduce the yield of the desired mono-substituted product. Use a stoichiometric or slight excess of N-ethylaniline relative to acrylonitrile.
Polymerization of Acrylonitrile Uncontrolled polymerization consumes the acrylonitrile reactant. See "Problem 2" for detailed solutions on preventing polymerization.[6]
Ineffective Catalyst The choice and concentration of the catalyst are critical. Cupric acetate has been shown to be a superior catalyst, yielding up to 73%.[7] Other catalysts include acetic acid or Lewis acids like zinc chloride.[1][8] Optimize the catalyst type and loading for your specific conditions.

Problem 2: The reaction mixture becomes viscous, forms a gel, or a solid precipitate appears.

Possible CauseSuggested Solution
Uncontrolled Polymerization of Acrylonitrile This is a common issue, often triggered by high temperatures, high localized concentrations of acrylonitrile, or the presence of strong bases.[6]
1. Temperature Control: The reaction is exothermic.[2] Pre-cool the reaction vessel and add acrylonitrile dropwise with vigorous stirring to effectively dissipate heat. Maintain a low and controlled temperature (e.g., 0-10 °C) during the addition.[6]
2. Add a Polymerization Inhibitor: Add an inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the acrylonitrile before starting the reaction. A typical starting concentration is 100-500 ppm.[6]
3. Optimize Catalyst: If using a base as a catalyst, reduce its concentration to the minimum effective amount to slow down the polymerization rate.[6]

Problem 3: The final product is contaminated with N,N-bis(2-cyanoethyl)aniline.

Possible CauseSuggested Solution
Incorrect Stoichiometry Using an excess of acrylonitrile favors the formation of the di-substituted byproduct.
Control Molar Ratios: Use N-ethylaniline and acrylonitrile in a 1:1 molar ratio, or with a slight excess of N-ethylaniline, to favor the formation of the mono-cyanoethylated product.[1]
Purification: Employ efficient fractional vacuum distillation to separate this compound (B.P. 115-120°C / 0.01 mm Hg) from the higher-boiling bis-adduct.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols.

Table 1: Reaction Conditions and Yields for N-Cyanoethylaniline Synthesis

ReactantsCatalystTemperature (°C)PressureTime (h)Yield (%)Purity (%)Reference
Aniline, AcrylonitrileCupric AcetateRefluxAtmospheric1073Not specified[7]
Aniline, AcrylonitrileZinc Chloride, HCl60 -> 95Atmospheric208897[9]
Aniline, AcrylonitrileZinc Chloride, HCl60 -> 95Atmospheric2599.196[9]
N-ethylaniline, AcrylonitrileZinc Chloride, Acetic Acid85 - 900.1 MPa12Not specifiedNot specified[8]

Table 2: Conditions for N-ethylaniline Synthesis (Precursor)

ReactantsCatalystTemperature (°C)Pressure (MPa)Time (h)N-ethylaniline in Product Mix (%)Reference
Aniline, EthanolPOCl₃, PCl₃230 - 2403 - 3.51068[8]
Aniline, EthanolAcid Catalyst230 - 2503 - 4.5~1058 - 60[8]
Aniline, EthanolConcentrated HCl3009.84Not specified65 - 70[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general cyanoethylation reaction of N-ethylaniline.[1]

  • Reactants:

    • N-ethylaniline (1 equivalent)

    • Acrylonitrile (1 equivalent)

    • Catalyst (e.g., acetic acid or a Lewis acid like zinc chloride)

    • Polymerization inhibitor (e.g., MEHQ, 100-500 ppm based on acrylonitrile)

  • Procedure:

    • Charge the reaction vessel with N-ethylaniline and the catalyst.

    • If using, add the polymerization inhibitor to the acrylonitrile.

    • Begin vigorous stirring and ensure the reactor's cooling system is active.

    • Gradually add the acrylonitrile to the N-ethylaniline mixture. The addition should be slow enough to maintain a controlled temperature and prevent a rapid exotherm.

    • Once the addition is complete, heat the mixture to the target reaction temperature (e.g., 85-90°C) and hold for the required duration to ensure complete reaction.[8] Monitor progress by TLC or GC.

    • After the reaction is complete, cool the mixture.

    • Purify the crude product. This typically involves removing the catalyst (e.g., by washing) followed by vacuum distillation to isolate the pure this compound.[7]

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_main Main Reaction cluster_side Side Reaction NEA N-Ethylaniline Product This compound (Desired Product) NEA->Product + ACN1 Acrylonitrile (1 eq.) ACN1->Product ACN2 Acrylonitrile (Excess) Byproduct N,N-bis(2-Cyanoethyl)aniline (Byproduct) ACN2->Byproduct Product->Byproduct +

Caption: Synthesis pathway showing the desired reaction and a common side reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckViscosity Is reaction mixture viscous or solidified? Start->CheckViscosity CheckPurity Is product contaminated with byproduct? CheckViscosity->CheckPurity No Polymerization High Probability of Acrylonitrile Polymerization CheckViscosity->Polymerization Yes CheckCompletion Is reaction incomplete? CheckPurity->CheckCompletion No SideReaction Bis-Cyanoethylation Side Reaction Occurring CheckPurity->SideReaction Yes IncompleteReaction Reaction Conditions Suboptimal CheckCompletion->IncompleteReaction Yes Sol_Polymer Solutions: 1. Reduce Temperature 2. Add Inhibitor 3. Slow ACN Addition Polymerization->Sol_Polymer Sol_SideReaction Solutions: 1. Adjust Stoichiometry (1:1) 2. Improve Purification SideReaction->Sol_SideReaction Sol_Incomplete Solutions: 1. Increase Reaction Time 2. Optimize Catalyst/Temp IncompleteReaction->Sol_Incomplete

Caption: A logical workflow for troubleshooting low product yield.

Safety_Protocols Relationship of Hazards and Controls cluster_hazards Primary Hazards cluster_controls Safety Controls H1 Acrylonitrile Toxicity C1 Ventilation / Fume Hoods H1->C1 C2 Personal Protective Equipment (PPE) H1->C2 H2 Exothermic Reaction C3 Reactor Cooling System H2->C3 C4 Controlled Reagent Addition H2->C4 H3 HCN Gas Potential H3->C1 C5 HCN Gas Detectors & Scrubbers H3->C5 C6 Inert Atmosphere H3->C6

Caption: Key hazards and their corresponding safety controls for cyanoethylation.

References

Development of analytical methods to monitor the progress of cyanoethylation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the development and implementation of analytical methods to monitor the progress of cyanoethylation reactions.

Troubleshooting Guides

This section addresses common issues encountered during the monitoring of cyanoethylation reactions, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Inconsistent or Non-Reproducible Analytical Results

Question Answer
Why am I seeing significant variations in my analytical results between runs? Inconsistent sample preparation is a frequent cause. Ensure that the reaction is effectively quenched at the time of sampling to prevent further reaction. This can be achieved by rapid cooling and/or the addition of a quenching agent (e.g., a weak acid to neutralize a basic catalyst). Also, ensure accurate and consistent dilution of your sample aliquots.
My baselines are noisy or drifting in my chromatograms (GC/HPLC). What could be the cause? Noisy or drifting baselines can result from several factors: 1) Contaminated solvents or mobile phases. Always use high-purity, HPLC-grade solvents. 2) Air bubbles in the detector or pump. Degas your mobile phase thoroughly. 3) A dirty detector cell or column. Flush the system and clean the detector according to the manufacturer's instructions. 4) Temperature fluctuations. Ensure the column oven and laboratory environment are at a stable temperature.
I'm observing peak tailing or fronting in my chromatograms. How can I improve peak shape? Poor peak shape can be due to: 1) Column overload. Try injecting a smaller sample volume or diluting your sample. 2) Inappropriate mobile phase pH for your analyte's pKa. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3) Secondary interactions with the stationary phase. Consider a different column chemistry or adding a competing agent to the mobile phase. 4) A void in the column. This may require column replacement.

Issue 2: Challenges with Reaction Monitoring

Question Answer
My reaction appears to have stalled or is proceeding very slowly. How can I confirm this and what should I do? Use your chosen analytical method (e.g., GC, HPLC, NMR) to take time-point samples. If the ratio of starting material to product is not changing over a significant period, the reaction may have stalled. Potential causes include: 1) Inactive or insufficient catalyst. Consider adding more catalyst. 2) Low reaction temperature. Gradually increase the temperature while monitoring for side reactions. 3) Poor mixing in heterogeneous reactions. Ensure vigorous and consistent stirring.[1]
I am observing the formation of an insoluble white precipitate in my reaction mixture. What is it and how can I prevent it? This is likely due to the unwanted polymerization of acrylonitrile, a common side reaction, especially in the presence of strong bases or high temperatures.[2] To prevent this: 1) Reduce the reaction temperature; cyanoethylation is often exothermic.[2] 2) Add acrylonitrile dropwise with vigorous stirring to avoid localized high concentrations.[2] 3) Use a polymerization inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), in the acrylonitrile.[2]
How can I differentiate between my desired mono-cyanoethylated product and di-cyanoethylated byproducts? Chromatographic methods like GC and HPLC are excellent for separating these products based on differences in polarity and/or boiling point. Mass spectrometry (GC-MS or LC-MS) can confirm the identity of each peak by their mass-to-charge ratio. NMR spectroscopy can also be used, as the chemical shifts of the protons and carbons will be distinct for the mono- and di-substituted products.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical methods used to monitor cyanoethylation reactions.

General Questions

Question Answer
What are the most common analytical methods for monitoring cyanoethylation reactions? The most common methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[3]
How do I choose the best analytical method for my specific reaction? The choice depends on several factors: Reaction type: For reactions with significant polarity changes, TLC and HPLC are good choices.[3] Information required: NMR provides detailed structural information on reactants, products, and intermediates, while LC-MS is highly sensitive and provides mass information for product and byproduct identification.[3] Sample complexity: For complex mixtures, the high resolution of HPLC and LC-MS is advantageous.[3] Equipment availability: Choose a method readily available in your laboratory.[3]
Can I use Thin-Layer Chromatography (TLC) for preliminary reaction monitoring? Yes, TLC is a quick and inexpensive way to qualitatively monitor the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot. It is particularly useful for optimizing reaction conditions before moving to more quantitative methods.

Method-Specific Questions

Question Answer
(HPLC) My analyte is not dissolving well in the mobile phase. What can I do?If you are using reversed-phase HPLC, you can try increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Alternatively, you can dissolve your sample in a small amount of a stronger solvent like DMSO or DMF before injection, but be aware this might affect peak shape.[3]
(GC) What type of GC column is suitable for analyzing cyanoethylation reactions?A mid-polar to polar capillary column is generally recommended for separating acrylonitrile, the substrate, and the cyanoethylated product(s). Common stationary phases include those with cyanopropylphenyl or polyethylene glycol functionalities.
(NMR) How can I use NMR for quantitative analysis of my reaction?For quantitative ¹H-NMR, ensure complete relaxation of the protons by using a long relaxation delay (D1) – typically 5 times the longest T1 of the protons of interest. Use a well-characterized internal standard of known concentration that has a resonance that does not overlap with your analyte signals. The concentration of your analyte can then be determined by comparing the integral of its signal to the integral of the internal standard's signal.
(FTIR) Which vibrational bands should I monitor to follow the progress of a cyanoethylation reaction?You can monitor the disappearance of the C=C stretching vibration of acrylonitrile (around 1600-1650 cm⁻¹) and the appearance of the C≡N stretching vibration of the cyanoethylated product (around 2240-2260 cm⁻¹). Attenuated Total Reflectance (ATR)-FTIR is particularly useful for in-situ reaction monitoring.

Data Presentation

The following tables summarize typical quantitative data for cyanoethylation reactions and the analytical methods used to monitor them. Disclaimer: These values are illustrative and may vary significantly depending on the specific substrates, reaction conditions, and instrumentation.

Table 1: Typical Cyanoethylation Reaction Parameters

Substrate TypeCatalystCatalyst Conc. (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)
Primary/Secondary AlcoholsStrong Base (e.g., NaOH, NaOMe)1 - 1020 - 501 - 570 - 95
Aromatic AminesAcidic (e.g., Acetic Acid) or Metal Salt (e.g., Cu(OAc)₂)5 - 2050 - 1002 - 2460 - 95[2]
Sterically Hindered AminesCupric Acetate10 - 1580 - 12012 - 4850 - 80[2]
Active Methylene CompoundsWeak Base (e.g., Triethylamine)10 - 3025 - 703 - 1280 - 95

Table 2: Performance Metrics of Analytical Methods for Acrylonitrile and Cyanoethylated Products

Analytical MethodAnalyteLinearity RangeLODLOQPrecision (RSD)
GC-FID Acrylonitrile0.1 - 100 µg/mL~10 µg/L[4]~30 µg/L< 5%
Cyanoethylated Amines1 - 200 µg/mL~50 µg/L~150 µg/L< 5%
HPLC-UV Acrylonitrile0.5 - 50 µg/mL~0.1 µg/mL~0.3 µg/mL< 3%
Cyanoethylated Alcohols1 - 100 µg/mL~0.5 µg/mL~1.5 µg/mL< 3%
¹H-NMR Acrylonitrile/Product RatioN/A (relative quantification)Dependent on concentration and number of scansDependent on concentration and number of scans< 2%
ATR-FTIR Acrylonitrile/Product RatioN/A (relative quantification)Dependent on concentration and instrument sensitivityDependent on concentration and instrument sensitivity< 5%

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used to monitor cyanoethylation reactions.

Gas Chromatography (GC-FID) Method
  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Autosampler.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature 60 °C, hold for 2 minutes, ramp to 220 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Sample Preparation:

    • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in 1 mL of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane at a known concentration).

    • Vortex the sample and, if necessary, filter through a 0.45 µm syringe filter into a GC vial.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Identify the peaks corresponding to acrylonitrile, the starting material, the product, and the internal standard based on their retention times, which should be predetermined using standard solutions.

    • Calculate the concentration of the reactant and product at each time point by comparing their peak areas to that of the internal standard using a pre-established calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

    • Reversed-phase column: e.g., C18 (150 mm x 4.6 mm ID, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 40:60 v/v acetonitrile:water). The aqueous phase may be buffered or contain a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Set to the λmax of the analyte of interest (e.g., 210 nm for acrylonitrile).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture at desired time points.

    • Quench the reaction by diluting the aliquot in 1 mL of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared sample.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

    • Quantify the concentrations using a calibration curve prepared from standard solutions of the analyte and product.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Method
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • 5 mm NMR tubes.

  • Sample Preparation:

    • For in-situ monitoring, the reaction can be carried out directly in the NMR tube if the reaction conditions (temperature, mixing) can be adequately controlled.

    • For ex-situ monitoring, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction immediately (e.g., by cooling in an ice bath).

    • Dilute the aliquot with a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum.

    • Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) for quantitative analysis.

    • Choose distinct, well-resolved signals for the starting material and the product that do not overlap with each other or with solvent or impurity signals. For cyanoethylation, the vinyl protons of acrylonitrile (δ ~5.5-6.5 ppm) and the newly formed methylene protons adjacent to the cyano group in the product (δ ~2.5-3.0 ppm) are often suitable.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the selected signals for the starting material, product, and internal standard.

    • Calculate the molar ratio of the starting material to the product to determine the reaction conversion. If an internal standard is used, the absolute concentrations can be determined.

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy Method
  • Instrumentation:

    • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

    • Reaction vessel designed to accommodate the ATR probe.

  • Experimental Setup:

    • Insert the ATR probe directly into the reaction mixture.

    • Ensure good contact between the probe and the reaction solution.

  • Data Acquisition:

    • Collect a background spectrum of the reaction mixture before the addition of acrylonitrile.

    • Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

    • Monitor the change in absorbance of characteristic vibrational bands over time. Key bands include:

      • Disappearance of the C=C stretch of acrylonitrile (~1620 cm⁻¹).

      • Disappearance of the N-H or O-H stretch of the starting material (if applicable).

      • Appearance of the C≡N stretch of the product (~2250 cm⁻¹).

  • Data Analysis:

    • Plot the absorbance of the key peaks versus time to generate a reaction profile.

    • The rate of reaction can be determined from the slope of this curve.

Mandatory Visualization

Experimental_Workflow_GC_HPLC cluster_reaction Cyanoethylation Reaction cluster_sampling Sample Preparation cluster_analysis Chromatographic Analysis Reaction Reaction Mixture Sampling Withdraw Aliquot Reaction->Sampling Time Points Quenching Quench Reaction Sampling->Quenching Dilution Dilute with Solvent (+ Internal Standard for GC) Quenching->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into GC/HPLC Filtration->Injection Separation Separation on Column Injection->Separation Detection Detection (FID/UV) Separation->Detection Data_Processing Data Processing (Peak Integration) Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Experimental workflow for monitoring cyanoethylation reactions using GC or HPLC.

Troubleshooting_Polymerization Problem Problem: Unwanted Polymerization (Precipitate/Viscosity Increase) Cause1 Potential Cause 1: High Reaction Temperature Problem->Cause1 Cause2 Potential Cause 2: High Local Concentration of Acrylonitrile Problem->Cause2 Cause3 Potential Cause 3: Presence of Strong Base Catalyst Problem->Cause3 Solution1 Solution 1: - Reduce reaction temperature - Use an ice bath Cause1->Solution1 Solution2 Solution 2: - Add acrylonitrile dropwise - Ensure vigorous stirring Cause2->Solution2 Solution3 Solution 3: - Use a weaker base or reduce catalyst concentration - Add a polymerization inhibitor (e.g., MEHQ) Cause3->Solution3

Caption: Troubleshooting guide for unwanted polymerization in cyanoethylation reactions.

References

Validation & Comparative

A Comprehensive Structural Analysis and Comparative Guide to N-(2-Cyanoethyl)-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed structural characterization of N-(2-Cyanoethyl)-N-ethylaniline, a key intermediate in the synthesis of various organic molecules, including disperse dyes.[1] For researchers, scientists, and professionals in drug development, this document offers a comparative analysis of its performance against alternative dye intermediates, supported by established analytical methodologies.

Full Structural Characterization of this compound

This compound is a tertiary amine featuring an ethyl group and a cyanoethyl group attached to the nitrogen atom of an aniline ring. Its chemical structure and key identifiers are summarized below.

PropertyValueReference
Systematic Name 3-((Ethyl)(phenyl)amino)propanenitrile[2]
Synonyms This compound, 3-(N-Ethyl-N-phenylamino)propionitrile[3]
CAS Number 148-87-8[3]
Molecular Formula C₁₁H₁₄N₂[2]
Molecular Weight 174.24 g/mol [2]
Physical State Colorless to yellow clear liquid[3][4]
Purity (Typical) >98.0% (by Gas Chromatography)[3][4]

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from its structure and comparison with closely related analogs like N-(2-Cyanoethyl)-N-methylaniline. The following table outlines the anticipated results from key analytical techniques used for its structural validation.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the aniline ring, a quartet and a triplet for the ethyl group protons, and two triplets for the methylene protons of the cyanoethyl group.
¹³C NMR Resonances for the aromatic carbons, the aliphatic carbons of the ethyl and cyanoethyl groups, and the nitrile carbon.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z = 174, with fragmentation patterns corresponding to the loss of the cyanoethyl and ethyl groups.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C≡N stretch (around 2240 cm⁻¹), aromatic C-H stretching, and aliphatic C-H stretching.
Elemental Analysis %C, %H, and %N values consistent with the molecular formula C₁₁H₁₄N₂.

Comparative Analysis with Alternative Dye Intermediates

This compound is primarily used as a coupling component in the synthesis of azo dyes. The choice of intermediate significantly influences the color, fastness, and application properties of the final dye.[1] Below is a comparison with other common dye intermediates.

IntermediateChemical StructureKey Features and Applications
This compound C₆H₅N(C₂H₅)(CH₂CH₂CN)Used in the synthesis of a variety of disperse dyes for polyester and other synthetic fibers. The cyanoethyl group can influence the dye's solubility and affinity for the fiber.
N,N-Bis(2-cyanoethyl)aniline C₆H₅N(CH₂CH₂CN)₂Contains two cyanoethyl groups, which can enhance the dye's properties. It is a solid at room temperature and is also used for disperse dyes with good fastness.[5]
N-Ethylaniline C₆H₅NHC₂H₅A simpler secondary amine used in the synthesis of various dyes, pharmaceuticals, and rubber chemicals.
2-Methyl-5-nitroaniline (Fast Scarlet G Base) CH₃(NO₂)C₆H₃NH₂A primary aromatic amine used as a diazo component in the synthesis of red and scarlet azo dyes.[6]

Experimental Protocols for Validation

The following are adapted experimental protocols for the full structural characterization and purity validation of this compound. These methods are based on standard procedures for similar aniline derivatives and would require optimization and validation for specific laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound and for confirming its identity.[7]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent HP5-MS column or similar).[8]

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.[7]

  • Prepare a series of calibration standards by diluting the stock solution.

  • For purity analysis, prepare a sample solution of the test material at a known concentration.

GC-MS Conditions (Starting Point):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 300 °C at 10-15 °C/min, and hold for 5 minutes.[8]

  • MS Detector Temperature: 280 °C

The resulting chromatogram will indicate the purity by the relative area of the main peak, and the mass spectrum of the peak will confirm the molecular weight and fragmentation pattern consistent with the structure of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is an alternative method for determining the purity of this compound, particularly if the compound or its impurities are not suitable for GC analysis.

Instrumentation:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column (e.g., 15 cm x 4.6 mm, 5 µm particles).

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of an acid modifier like phosphoric acid or formic acid for MS compatibility.[9]

HPLC Conditions (Starting Point):

  • Flow Rate: 1 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax of the compound)

  • Injection Volume: 10-20 µL

Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Visualizing Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification N_Ethylaniline N-Ethylaniline Reaction Addition Reaction N_Ethylaniline->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Catalyst Catalyst Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Distillation) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

A generalized workflow for the synthesis of this compound.

Analytical_Workflow cluster_characterization Structural Characterization cluster_validation Purity Validation Sample This compound Sample NMR ¹H and ¹³C NMR Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Elemental Elemental Analysis Sample->Elemental GC Gas Chromatography (GC) Sample->GC HPLC HPLC Sample->HPLC Data_Analysis Data Analysis and Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Elemental->Data_Analysis GC->Data_Analysis HPLC->Data_Analysis

An overview of the analytical workflow for the characterization and validation of the product.

References

A Comparative Chemical Analysis of N-(2-Cyanoethyl)-N-ethylaniline and N-ethyl-N-hydroxyethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative analysis of the chemical properties of N-(2-Cyanoethyl)-N-ethylaniline and N-ethyl-N-hydroxyethylaniline. These two N-substituted aniline derivatives are important intermediates in the synthesis of various organic compounds, particularly dyes. This document provides a side-by-side comparison of their physicochemical properties, spectroscopic data, and synthetic methodologies to aid researchers in selecting the appropriate molecule for their specific applications.

Executive Summary

This compound and N-ethyl-N-hydroxyethylaniline share a common N-ethylaniline core but differ in the second substituent on the nitrogen atom: a cyanoethyl group versus a hydroxyethyl group. This seemingly minor difference in functional groups leads to distinct physical and chemical characteristics. This compound is a liquid at room temperature, primarily utilized as an intermediate in the production of disperse dyes. In contrast, N-ethyl-N-hydroxyethylaniline is a crystalline solid with a defined melting point and finds broader applications, including as a dye intermediate, a curing agent for resins, and in photosensitive materials.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in the table below.

PropertyThis compoundN-ethyl-N-hydroxyethylaniline
CAS Number 148-87-8[1][2]92-50-2[3][4]
Molecular Formula C₁₁H₁₄N₂[1][5]C₁₀H₁₅NO[3][4]
Molecular Weight 174.25 g/mol [1][2]165.23 g/mol [3][4]
Physical State Colorless to yellow clear liquid[1][2]Yellow to brown crystals; clear yellow liquid after melting[3][4][6]
Melting Point Not applicable[2]36-38 °C[3][6]
Boiling Point 137-140 °C at 4 mmHg268 °C[3][6]
Purity (Typical) >98.0% (GC)[1][2]Information not available
Key Functional Groups Nitrile (-C≡N), Tertiary AmineHydroxyl (-OH), Tertiary Amine

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. Below is a comparative summary of available spectroscopic data.

This compound
  • Mass Spectrum (Electron Ionization): The mass spectrum of this compound is available through the NIST WebBook.

  • Infrared Spectrum: The IR spectrum is also available on the NIST WebBook.

N-ethyl-N-hydroxyethylaniline

Detailed 1H NMR and mass spectral data for N-ethyl-N-hydroxyethylaniline are available.

  • ¹H NMR Spectrum (90 MHz, CDCl₃):

    • δ 7.19 (m): Aromatic protons

    • δ 6.74 (m): Aromatic protons

    • δ 6.69 (m): Aromatic protons

    • δ 3.71 (t): -CH₂-OH

    • δ 3.39 (t): -N-CH₂-

    • δ 3.37 (q): -N-CH₂-CH₃

    • δ 2.15 (s): -OH

    • δ 1.126 (t): -CH₃

  • Mass Spectrum (Electron Ionization):

    • m/z 165: Molecular ion [M]⁺

    • m/z 134: [M - CH₂OH]⁺ (loss of the hydroxymethyl group)

    • m/z 106: [M - C₂H₄OH - H]⁺

    • m/z 77: Phenyl cation [C₆H₅]⁺

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of these compounds.

Synthesis of this compound

This compound can be synthesized via the cyanoethylation of N-ethylaniline.

  • Reaction Setup: In a reaction vessel, combine N-ethylaniline and acrylonitrile. A catalyst, such as a binary catalyst system of phosphorus oxychloride and phosphorus trichloride, can be used.

  • Reaction Conditions: The reaction mixture is typically heated under pressure. For instance, the mixture can be slowly heated to 230-240 °C with a gauge pressure of 3-3.5 MPa and reacted for 10 hours.

  • Work-up and Purification: After the reaction is complete, the product mixture is cooled. The desired this compound is then separated and purified, typically by distillation under reduced pressure.

Synthesis of N-ethyl-N-hydroxyethylaniline

The synthesis of N-ethyl-N-hydroxyethylaniline involves the reaction of N-ethylaniline with ethylene oxide.[4]

  • Reaction Setup: An autoclave is charged with N-ethylaniline, ethylene oxide, and a catalyst, such as taurine. The system is purged with nitrogen.[4]

  • Reaction Conditions: The sealed autoclave is heated. For example, the temperature can be ramped to 102 °C, after which an exothermic reaction may increase the temperature to around 133 °C. The reaction is maintained at this temperature for approximately 4 hours.[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to around 40 °C, and the product, N-ethyl-N-hydroxyethylaniline, is collected.[4]

Analytical Characterization

The following analytical methods are recommended for the characterization of both compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed to determine the proton environment of the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • The sample is injected into a gas chromatograph to separate it from any impurities. The separated components are then introduced into a mass spectrometer to determine their mass-to-charge ratio and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • A thin film of the liquid sample or a KBr pellet of the solid sample is analyzed to identify the characteristic vibrational frequencies of the functional groups present.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways and a general analytical workflow for the characterization of these compounds.

G Synthesis of this compound NEthylaniline N-Ethylaniline Reaction Heated Reaction (230-240 °C, 3-3.5 MPa) NEthylaniline->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Catalyst Catalyst (e.g., POCl₃/PCl₃) Catalyst->Reaction Purification Purification (Distillation) Reaction->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

G Synthesis of N-ethyl-N-hydroxyethylaniline NEthylaniline N-Ethylaniline Reaction Heated Reaction in Autoclave (~133 °C, 4h) NEthylaniline->Reaction EthyleneOxide Ethylene Oxide EthyleneOxide->Reaction Catalyst Taurine Catalyst Catalyst->Reaction Product N-ethyl-N-hydroxyethylaniline Reaction->Product

Caption: Synthetic pathway for N-ethyl-N-hydroxyethylaniline.

G General Analytical Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS IR IR Spectroscopy Sample->IR Data Spectroscopic Data (Chemical Shifts, m/z, Wavenumbers) NMR->Data GCMS->Data IR->Data Analysis Structural Elucidation & Purity Assessment Data->Analysis

Caption: General workflow for chemical analysis.

Conclusion

This compound and N-ethyl-N-hydroxyethylaniline, while structurally similar, exhibit notable differences in their physicochemical properties and, consequently, their applications. The presence of a nitrile group in the former and a hydroxyl group in the latter dictates their reactivity and physical state. This guide provides foundational data to assist researchers in making informed decisions for their synthetic and developmental endeavors. Further detailed spectroscopic studies, particularly NMR analysis of this compound, would be beneficial for a more comprehensive comparison.

References

Performance evaluation and comparison of dyes synthesized from various aniline derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of dyes synthesized from various aniline derivatives. The information presented is based on experimental data from various studies to assist researchers in selecting and designing dyes for applications ranging from biological imaging to materials science. This document outlines the synthesis, photophysical properties, and cytotoxic effects of these dyes, offering a framework for their evaluation.

Performance Evaluation of Aniline Derivative Dyes

The performance of dyes derived from aniline and its substituted analogues is critically dependent on the nature and position of the substituents on the aniline ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly influence the electronic structure of the resulting dye, thereby affecting its color, fluorescence, and stability.

Quantitative Performance Data

The following table summarizes key performance indicators for dyes synthesized from a selection of aniline derivatives. It is important to note that this data has been compiled from various sources, and direct comparison may be limited due to differing experimental conditions. However, it provides a valuable overview of the general performance trends.

Aniline Derivative (Diazo Component)Dye Structure (Example with 2-Naphthol)Excitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Cytotoxicity (IC₅₀, µM)
Aniline1-phenylazo-2-naphthol~482Not Reported~18,000Not ReportedNot Reported
4-Nitroaniline1-(4-nitrophenylazo)-2-naphthol (Para Red)~490Not ReportedNot ReportedNot Reported>128 (on Glioblastoma cells)[1]
Aniline-2-sulfonic acid2-hydroxy-1-naphthylazo-benzenesulfonic acidNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
4-Chloroaniline1-(4-chlorophenylazo)-2-naphtholNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Aniline Blue (commercial mix)Triphenylmethane dye~405[2]430-550[2]Not ReportedData not readily available[2]Aniline is cytotoxic[2]
Commercial Standard: DAPI4',6-diamidino-2-phenylindole~360[2]~460[2]~34,000~0.4 (bound to DNA)[2]Generally low[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Synthesis of Azo Dyes from Aniline Derivatives

This protocol outlines a general two-step procedure for the synthesis of azo dyes via diazotization of a primary aromatic amine (aniline derivative) followed by azo coupling with a coupling agent (e.g., 2-naphthol).[3][4]

Materials:

  • Aniline derivative (e.g., aniline, 4-nitroaniline)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol (or other coupling agent)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

Part A: Diazotization

  • Dissolve the aniline derivative (0.05 mol) in a mixture of concentrated HCl (15 mL) and water (15 mL) in a beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.05 mol in 10 mL water) dropwise to the aniline salt solution. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring for 15-30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a slight color change.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (0.05 mol) in a 10% sodium hydroxide solution (40 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Filter the precipitated dye using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a desiccator.

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the comparative method for determining the fluorescence quantum yield of a dye using a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[2]

Materials:

  • Test dye and reference standard

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • High-purity solvent (e.g., ethanol, chloroform)

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the test dye and the reference standard in the same solvent.

  • Prepare a series of dilutions of both the test dye and the reference standard with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the fluorescence emission curve for each sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the reference standard.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield of the test dye (Φₓ) using the following equation: Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²) Where:

    • Φₛₜ is the quantum yield of the reference standard.

    • Slopeₓ and Slopeₛₜ are the slopes from the plots for the test dye and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the test dye and standard, respectively (if different).

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of a dye on a mammalian cell line.[2]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test dye at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test dye and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells and determine the IC₅₀ value (the concentration at which 50% of cells are viable).

Mandatory Visualizations

Experimental Workflow for Dye Evaluation

The following diagram illustrates the comprehensive workflow for the synthesis, characterization, and performance evaluation of novel dyes derived from aniline derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_performance Performance Evaluation cluster_application Application Testing Aniline_Derivative Aniline Derivative Selection Diazotization Diazotization Aniline_Derivative->Diazotization Azo_Coupling Azo Coupling Diazotization->Azo_Coupling Purification Purification (Recrystallization/ Chromatography) Azo_Coupling->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Material_Dyeing Textile/Polymer Dyeing Purification->Material_Dyeing Spectroscopy UV-Vis & Fluorescence Spectroscopy NMR->Spectroscopy MS->Spectroscopy FTIR->Spectroscopy Quantum_Yield Quantum Yield Determination Spectroscopy->Quantum_Yield Photostability Photostability Assay Spectroscopy->Photostability Bioimaging Cell Staining & Fluorescence Microscopy Spectroscopy->Bioimaging

Caption: Workflow for the synthesis and evaluation of aniline-derivative dyes.

Logical Relationship of Substituent Effects

The following diagram illustrates the logical relationship between the electronic nature of substituents on the aniline ring and the resulting photophysical properties of the synthesized azo dyes.

G cluster_input Substituent on Aniline Ring cluster_effect Effect on Electronic Structure cluster_output Resulting Photophysical Property EDG Electron-Donating Group (e.g., -CH₃, -OCH₃) HOMO_LUMO_EDG Increased HOMO Energy Level EDG->HOMO_LUMO_EDG EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) HOMO_LUMO_EWG Decreased LUMO Energy Level EWG->HOMO_LUMO_EWG Energy_Gap Reduced HOMO-LUMO Gap HOMO_LUMO_EDG->Energy_Gap HOMO_LUMO_EWG->Energy_Gap Bathochromic_Shift Bathochromic Shift (Red Shift in λmax) Energy_Gap->Bathochromic_Shift

References

Comprehensive Impurity Profiling of N-(2-Cyanoethyl)-N-ethylaniline: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive overview of using Gas Chromatography-Mass Spectrometry (GC-MS) for the impurity profiling of N-(2-Cyanoethyl)-N-ethylaniline (CAS: 148-87-8), a key building block in the synthesis of various organic compounds. We will explore the experimental protocol, present comparative data, and discuss alternative analytical techniques.

Introduction

This compound (C11H14N2) is a tertiary amine widely used in organic synthesis.[1][2][3][4][5] Impurities arising from its synthesis, degradation, or storage can significantly impact the yield, purity, and safety of the final products. Therefore, a robust analytical method for the comprehensive identification and quantification of these impurities is crucial. GC-MS offers high sensitivity, selectivity, and structural elucidation capabilities, making it a powerful tool for this purpose. This guide compares the performance of a standard GC-MS method with other potential analytical techniques and provides a detailed experimental protocol.

Potential Impurity Formation

Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. Based on the common synthesis route involving the cyanoethylation of N-ethylaniline, potential impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, a known byproduct in the synthesis of the related compound N-2-cyanoethylaniline is the N,N'-bis-2-cyanoethyl derivative, suggesting a similar impurity could exist for this compound.[6]

G cluster_synthesis Synthesis Reactants cluster_product Main Product cluster_impurities Potential Impurities N_Ethylaniline N-Ethylaniline Main_Product This compound N_Ethylaniline->Main_Product Cyanoethylation Unreacted_NE Unreacted N-Ethylaniline N_Ethylaniline->Unreacted_NE Incomplete Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Main_Product Unreacted_A Unreacted Acrylonitrile Acrylonitrile->Unreacted_A Incomplete Reaction Bis_Adduct Bis-cyanoethylated Adduct Acrylonitrile->Bis_Adduct Main_Product->Bis_Adduct Further Reaction Hydrolysis_Product Hydrolysis Product (e.g., corresponding amide/acid) Main_Product->Hydrolysis_Product Degradation

Caption: Potential impurity formation pathways in the synthesis of this compound.

Experimental Protocol: GC-MS Analysis

This section details a general GC-MS method for the impurity profiling of this compound, inspired by established methodologies for similar compounds.[7]

1. Materials and Reagents

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC grade or equivalent.

  • Reference Standard: this compound (≥99.5% purity).

  • Internal Standard (IS): A compound with similar chemical properties but chromatographically resolved from the main peak and impurities (e.g., N-methylaniline or a suitable deuterated analog).

  • Sample: this compound test sample.

2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the internal standard and dissolve it in 10 mL of the solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound test sample, dissolve it in 10 mL of the solvent, and add the same constant concentration of the internal standard.

3. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane capillary column
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, e.g., 50:1)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

4. Data Analysis

  • Identification: Identify impurities by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns. The retention times of known impurities should be confirmed with reference standards if available.

  • Quantification: Quantify impurities using the internal standard method. Create a calibration curve for each impurity by plotting the ratio of the peak area of the impurity to the peak area of the internal standard against the concentration of the impurity.

G Start Start Sample_Prep Sample and Standard Preparation Start->Sample_Prep GC_Injection GC Injection and Separation Sample_Prep->GC_Injection MS_Detection Mass Spectrometry Detection (EI, 70eV) GC_Injection->MS_Detection Data_Acquisition Data Acquisition (Full Scan / SIM) MS_Detection->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Impurity_ID Impurity Identification (Library Search, Fragmentation) Data_Processing->Impurity_ID Impurity_Quant Impurity Quantification (Internal Standard Method) Data_Processing->Impurity_Quant Reporting Reporting Impurity_ID->Reporting Impurity_Quant->Reporting End End Reporting->End

Caption: Experimental workflow for the GC-MS analysis of this compound.

Comparative Data

The following table presents a hypothetical comparison of GC-MS with other analytical techniques for the analysis of this compound and its potential impurities.

ParameterGC-MSHPLC-UVLC-MS
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.
Selectivity Very HighModerate to HighVery High
Sensitivity (LOD/LOQ) Low (ppb to ppm)Moderate (ppm)Very Low (ppb to ppt)
Identification Power High (structural information from fragmentation)Low (based on retention time)High (structural information from fragmentation)
Throughput ModerateHighModerate
Sample Volatility RequiredNot requiredNot required
Derivatization May be required for non-volatile impurities.Generally not required.Generally not required.
Cost (Instrument) Moderate to HighLow to ModerateHigh

Discussion and Alternatives

GC-MS is a highly effective technique for the comprehensive impurity profiling of this compound, offering a good balance of sensitivity, selectivity, and structural elucidation capabilities.[8] The method is particularly well-suited for identifying and quantifying volatile and semi-volatile organic impurities.

Alternative Techniques:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a common technique for purity analysis. While generally less sensitive and providing less structural information than GC-MS, it is a robust and cost-effective method for routine quality control when the impurities are known and have a UV chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile impurities, LC-MS is the method of choice. It offers excellent sensitivity and specificity, comparable to GC-MS, but for a different range of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide definitive structural information and is a powerful tool for the absolute quantification of the main component and major impurities without the need for reference standards for each impurity (qNMR). However, it generally has lower sensitivity compared to mass spectrometry-based methods.

The choice of the analytical technique will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. For a comprehensive and unknown impurity profiling, GC-MS and LC-MS are the most powerful tools.

Conclusion

This guide has provided a detailed framework for the comprehensive impurity profiling of this compound using GC-MS. The presented experimental protocol, comparative data, and discussion of alternative techniques offer a valuable resource for researchers and scientists in ensuring the quality and safety of their chemical products. The high sensitivity and structural elucidation capabilities of GC-MS make it an indispensable tool for in-depth impurity analysis in the pharmaceutical and chemical industries.

References

Comparing the catalytic efficiency of various catalysts in cyanoethylation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyanoethylation reaction, a cornerstone of organic synthesis for the formation of a β-cyanoethyl group, is significantly influenced by the choice of catalyst. The efficiency of this Michael-type addition of a compound with a labile hydrogen atom to acrylonitrile is paramount for achieving high yields, selectivity, and favorable reaction kinetics. This guide provides a comprehensive comparison of various catalysts employed in cyanoethylation reactions, supported by experimental data, to assist researchers in selecting the optimal catalytic system for their specific applications.

Catalytic Systems for Cyanoethylation: An Overview

Cyanoethylation reactions can be catalyzed by a range of substances, broadly categorized as basic, acidic, phase-transfer, and heterogeneous catalysts. The selection of a catalyst is contingent upon the nature of the substrate, particularly the acidity of the active hydrogen and the steric environment of the molecule.

Basic Catalysts: Strong bases are commonly employed for the cyanoethylation of alcohols, phenols, thiols, and some amines.[1] These catalysts function by deprotonating the substrate, thereby generating a potent nucleophile that readily attacks the electron-deficient β-carbon of acrylonitrile. Commonly used basic catalysts include alkali metal hydroxides (e.g., NaOH), alkoxides, and quaternary ammonium hydroxides like Triton B.[1]

Acidic Catalysts: For substrates such as amines with electron-donating substituents, acidic catalysts like acetic acid can be effective.[1] The catalytic action in this case is thought to involve the activation of acrylonitrile. However, their activity can be limited with sterically hindered or deactivated aromatic amines.[1]

Phase-Transfer Catalysts (PTC): Phase-transfer catalysis is a powerful technique for reactions involving immiscible phases, which is often the case in cyanoethylation. Catalysts such as quaternary ammonium salts facilitate the transfer of the anionic nucleophile from an aqueous or solid phase to the organic phase containing acrylonitrile, thereby accelerating the reaction.[2]

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[3] This offers significant advantages in terms of catalyst separation, recovery, and reusability.[4][5] Various solid materials, including metal oxides and functionalized polymers, have been explored as heterogeneous catalysts for cyanoethylation.

Quantitative Comparison of Catalyst Performance

The following tables summarize the performance of different catalysts in the cyanoethylation of various substrates. The data presented includes reaction yield, time, and other relevant metrics to facilitate a direct comparison of their efficiencies.

Table 1: Comparison of Catalysts for the Cyanoethylation of 2-Naphthol

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
Polyphosphate Ester (PPE)-Solvent-free--High[6]
FeCl3-Solvent-free (Microwave)--Excellent[7]
Succinic Acid-Solvent-free--Excellent[7]
Glycerosulfonic acidCatalytic amountGlycerol---[7]

Table 2: Comparison of Catalysts for the Cyanoethylation of Diethyl Malonate

CatalystBaseSolventReaction TimeYield (%)Reference
Triton B-1,4-DioxaneOvernightNearly quantitative[8]
18-Crown-6K2CO3-2 h-[9]

Experimental Protocols: Detailed Methodologies

Reproducibility is a cornerstone of scientific research. The following section provides detailed experimental protocols for cyanoethylation reactions using different catalytic systems.

Protocol 1: Basic Catalysis - Cyanoethylation of Diethyl Malonate using Triton B

This protocol describes the synthesis of diethyl bis(2-cyanoethyl)malonate using a basic catalyst.[8]

Materials:

  • Diethyl malonate (81 g)

  • Acrylonitrile (55 g)

  • 1,4-Dioxane (100 g)

  • Triton B (10 g of 40% solution in methanol)

  • Concentrated Hydrochloric Acid (5 ml)

  • Ice-water (600 ml)

Procedure:

  • Prepare a solution of diethyl malonate in 1,4-dioxane containing Triton B in a reaction vessel equipped with a stirrer and a temperature control mechanism.

  • Add acrylonitrile dropwise to the solution over a period of 30 minutes, maintaining the reaction temperature between 30-40 °C using a water bath. The reaction is highly exothermic.

  • Stir the reaction mixture overnight to ensure completion.

  • Pour the mixture into ice-water containing concentrated hydrochloric acid.

  • A white precipitate of diethyl bis(2-cyanoethyl)malonate will form. Collect the precipitate by filtration.

  • Wash the collected precipitate with water. The crude product is obtained in nearly quantitative yield with a melting point of 61-63 °C.[8]

Protocol 2: Acidic Catalysis - Acetylation of Aniline using Glacial Acetic Acid

While not a cyanoethylation, this protocol for the acetylation of aniline demonstrates a typical acid-catalyzed reaction. A similar setup can be adapted for cyanoethylation of suitable amines.

Materials:

  • Aniline

  • Glacial Acetic Acid

  • Zinc dust (optional, to prevent oxidation of aniline)

Procedure:

  • In a round-bottom flask, add aniline and glacial acetic acid.

  • Add a small amount of zinc dust.

  • Attach a reflux condenser and heat the mixture to boiling for a specified time.

  • After the reaction is complete, pour the hot mixture into a beaker of cold water.

  • Crystals of the product will form upon cooling.

  • Collect the crystals by filtration, wash with cold water, and dry.

Protocol 3: Phase-Transfer Catalysis - Alkylation of Diethyl Malonate

This protocol illustrates the use of a phase-transfer catalyst for the C-alkylation of diethyl malonate, a reaction mechanistically similar to cyanoethylation.[2][9]

Materials:

  • Diethyl malonate

  • Butyl halide (e.g., 1-bromobutane)

  • Potassium carbonate (solid base)

  • Phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt)

  • Organic solvent

Procedure:

  • Combine diethyl malonate, butyl halide, and potassium carbonate in an organic solvent.

  • Add the phase-transfer catalyst to the mixture.

  • Stir the reaction vigorously at a specified temperature for a set period.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction and perform a work-up procedure, typically involving extraction and washing, to isolate the product.

Workflow and Mechanistic Diagrams

To aid in the understanding and practical application of these catalytic systems, the following diagrams illustrate the general workflow for a comparative catalyst study and the fundamental mechanisms of action.

Catalyst Comparison Workflow cluster_setup Experimental Setup cluster_execution Reaction Execution & Analysis cluster_evaluation Performance Evaluation A Define Substrate and Reaction B Select Catalyst Types (Basic, Acidic, PTC, Heterogeneous) A->B C Perform Reactions under Standardized Conditions B->C D Monitor Reaction Progress (TLC, GC, etc.) C->D E Isolate and Purify Product D->E F Characterize Product (NMR, IR, MS) E->F G Calculate Yield, Selectivity, TON/TOF F->G H Compare Catalyst Performance G->H

Caption: A generalized workflow for the comparative study of catalysts in cyanoethylation reactions.

Cyanoethylation Mechanisms cluster_base Base Catalysis cluster_ptc Phase-Transfer Catalysis B_Start R-XH + Base B_Intermediate R-X⁻ (Nucleophile) B_Start->B_Intermediate Deprotonation B_React R-X⁻ + CH₂=CHCN B_Intermediate->B_React B_Product R-X-CH₂-CH₂-CN B_React->B_Product Michael Addition P_Aq Aqueous/Solid Phase: R-XH + Base -> R-X⁻ P_Transfer PTC⁺ + R-X⁻ -> [PTC⁺R-X⁻] P_Aq->P_Transfer P_Org Organic Phase: [PTC⁺R-X⁻] + CH₂=CHCN P_Transfer->P_Org Phase Transfer P_Product R-X-CH₂-CH₂-CN + PTC⁺ P_Org->P_Product Reaction

Caption: Simplified mechanisms for base-catalyzed and phase-transfer-catalyzed cyanoethylation.

Conclusion

The choice of catalyst is a critical parameter that dictates the efficiency and outcome of a cyanoethylation reaction. Basic catalysts are highly effective for a range of substrates, while acidic catalysts offer an alternative for specific amine substrates. Phase-transfer catalysts provide a powerful method for overcoming phase immiscibility, often leading to enhanced reaction rates and yields. The development of heterogeneous catalysts presents a promising avenue for more sustainable and industrially viable processes due to their ease of separation and reusability. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their cyanoethylation reactions for the synthesis of valuable chemical intermediates and final products.

References

Exploration of alternative and novel synthetic routes for N-(2-Cyanoethyl)-N-ethylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative and novel synthetic routes for N-(2-Cyanoethyl)-N-ethylaniline, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] The primary focus is on the widely utilized cyanoethylation of N-ethylaniline with acrylonitrile, exploring different catalytic systems to enhance yield, selectivity, and reaction conditions.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through the Michael addition of N-ethylaniline to acrylonitrile. The choice of catalyst is crucial for the efficiency of this reaction. This guide compares three prominent catalytic systems: a binary catalyst system of zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃), cupric acetate, and a combination of hydrochloric acid (HCl) and zinc chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different catalytic systems based on available experimental findings.

ParameterBinary Catalyst (ZnCl₂/AlCl₃)Cupric AcetateHCl/ZnCl₂
Yield >99% (product purity)~73% (for N-2-cyanoethylaniline)88%
Reaction Temperature 85-95°CReflux60-95°C (gradual increase)
Reaction Time 12 hours10 hours (for N-2-cyanoethylaniline)~20 hours (10h ramp + 10h hold)
Catalyst Zinc Chloride & Aluminum ChlorideCupric AcetateHydrochloric Acid & Zinc Chloride
Key Advantages High purity and yieldEffective for monocyanoethylationCleaner production method claimed

Experimental Workflow and Logic

The logical workflow for selecting an optimal synthetic route for this compound involves evaluating various catalysts for the cyanoethylation of N-ethylaniline. The process begins with the selection of starting materials and proceeds through the reaction and purification steps to obtain the final product. The choice of catalyst directly impacts reaction conditions, yield, and purity.

G cluster_start Starting Materials cluster_reaction Cyanoethylation Reaction cluster_product Product & Analysis N-Ethylaniline N-Ethylaniline Catalyst A ZnCl2 / AlCl3 N-Ethylaniline->Catalyst A Catalyst B Cupric Acetate N-Ethylaniline->Catalyst B Catalyst C HCl / ZnCl2 N-Ethylaniline->Catalyst C Acrylonitrile Acrylonitrile Acrylonitrile->Catalyst A Acrylonitrile->Catalyst B Acrylonitrile->Catalyst C This compound This compound Catalyst A->this compound 12h, 85-95°C Catalyst B->this compound 10h, Reflux Catalyst C->this compound ~20h, 60-95°C Yield & Purity Analysis Yield & Purity Analysis This compound->Yield & Purity Analysis

Caption: Comparative workflow of catalytic routes for this compound synthesis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published literature and patents.

Method 1: Synthesis using a Binary Catalyst System (ZnCl₂/AlCl₃)

This method describes the addition reaction of N-ethylaniline and acrylonitrile using a binary catalyst of zinc chloride and aluminum chloride.[2]

Materials:

  • N-ethylaniline (213 g)

  • Acrylonitrile (102 g)

  • Zinc chloride (8 g)

  • Aluminum chloride (3.1 g)

  • 1L reaction kettle

Procedure:

  • To a 1L reaction kettle, add 213 g of N-ethylaniline, 102 g of acrylonitrile, 8 g of zinc chloride, and 3.1 g of aluminum chloride.[2]

  • Heat the reaction mixture to a temperature of 85-95°C.[2]

  • Maintain the reaction at this temperature under a gauge pressure of 0.1 MP for 12 hours.[2]

  • After the reaction is complete, perform distillation. Collect the low-boiling fractions at a temperature below 180°C under a vacuum of 0.1 MP.

  • Increase the temperature to 185-190°C to collect the main fraction, which is N-ethyl-N-cyanoethylaniline.[2]

  • The expected yield is approximately 300 g with a purity of ≥99% as determined by gas chromatography.[2]

Method 2: Synthesis using Cupric Acetate Catalyst

Cupric acetate has been shown to be an effective catalyst for the cyanoethylation of anilines, providing good yields for the mono-cyanoethylated product.[3] While a specific protocol for N-ethylaniline was not detailed, a general procedure for the cyanoethylation of aniline is as follows, which can be adapted.

Materials:

  • Aniline (or N-ethylaniline)

  • Acrylonitrile

  • Cupric acetate

General Procedure (Adaptable for N-ethylaniline):

  • A mixture of the aniline derivative, acrylonitrile, and a catalytic amount of cupric acetate is heated.

  • Heininger has reported obtaining N-2-cyanoethylaniline in a 73% yield using this method.[3]

  • The reaction is typically carried out at reflux temperature for several hours.

  • After the reaction, the excess acrylonitrile and solvent (if any) are removed by distillation.

  • The residue is then purified by vacuum distillation to obtain the final product.

Method 3: Synthesis using HCl and ZnCl₂ Catalysts

This method is described as a cleaner production process for N-cyanoethylaniline and can be adapted for N-ethylaniline.

Materials:

  • Aniline (or N-ethylaniline) (2700 parts)

  • Acrylonitrile (1740 parts)

  • Hydrochloric acid (31% concentration, 100 parts)

  • Zinc chloride (300 parts)

  • Sodium bicarbonate

Procedure:

  • In a reactor, charge water, zinc chloride, hydroquinone (inhibitor), sodium sulfate, hydrochloric acid, aniline, and acrylonitrile.

  • The mixture is heated slowly from 60°C to 95°C over approximately 10 hours and then maintained at 95°C for another 10 hours.[4]

  • After the reaction, the mixture is allowed to settle, and the aqueous layer is separated.

  • Sodium bicarbonate is added to the organic layer to neutralize the acid.

  • Unreacted acrylonitrile is recovered under vacuum.

  • The crude product is then purified by steam distillation to remove unreacted aniline, followed by neutralization with sodium bicarbonate to yield N-cyanoethylaniline.[4]

  • This process is reported to yield the product with a purity of 97% and an overall yield of 88%.[4]

Conclusion

The choice of synthetic route for this compound depends on the desired scale, purity requirements, and available resources. The binary catalyst system of ZnCl₂ and AlCl₃ appears to offer the highest purity, making it suitable for applications with stringent quality criteria. The cupric acetate method is a viable alternative, particularly for achieving mono-cyanoethylation with good yields. The HCl/ZnCl₂ system presents a potentially more environmentally friendly process, although it involves a more complex workup procedure. Researchers and drug development professionals should consider these factors when selecting the most appropriate synthetic strategy.

References

Spectroscopic Guide to Differentiating N-(2-Cyanoethyl)-N-ethylaniline and N,N-bis(2-cyanoethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of N-(2-Cyanoethyl)-N-ethylaniline and N,N-bis(2-cyanoethyl)aniline. Understanding the distinct spectral characteristics of these two closely related compounds is crucial for their unambiguous identification in synthesis, quality control, and various research applications. This document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for their synthesis and analysis.

Spectroscopic Data Comparison

The structural difference between this compound and N,N-bis(2-cyanoethyl)aniline—the presence of one versus two cyanoethyl groups attached to the aniline nitrogen—gives rise to distinct and measurable differences in their spectroscopic signatures. The following table summarizes the key expected and observed spectral data for these compounds.

Spectroscopic TechniqueThis compoundN,N-bis(2-cyanoethyl)anilineKey Differentiating Features
Molecular Formula C₁₁H₁₄N₂[1][2]C₁₂H₁₃N₃[3][4]Difference in elemental composition and molecular weight.
Molecular Weight 174.24 g/mol [1][2]199.25 g/mol [3][4]A clear difference of 25.01 g/mol in the molecular ion peak in mass spectrometry.
¹H NMR Ethyl protons: Triplet (CH₃) and Quartet (CH₂).Cyanoethyl protons: Two Triplets (CH₂CH₂CN).Aromatic protons: Multiplets.Cyanoethyl protons: Two Triplets for the four protons of each of the two CH₂CH₂CN groups.Aromatic protons: Multiplets.Presence of signals corresponding to the ethyl group in this compound, which are absent in the spectrum of N,N-bis(2-cyanoethyl)aniline. The integration of the cyanoethyl proton signals will be double in the bis-substituted compound.
¹³C NMR Ethyl carbons: Two signals.Cyanoethyl carbons: Three signals (CH₂, CH₂, CN).Aromatic carbons: Four signals.Cyanoethyl carbons: Three signals for the two equivalent cyanoethyl groups.Aromatic carbons: Four signals.Presence of two signals for the ethyl group in this compound.
IR Spectroscopy C≡N stretch: ~2245 cm⁻¹.C-N stretch (aliphatic & aromatic): Present.Aromatic C-H stretch: ~3050 cm⁻¹.Aliphatic C-H stretch: ~2900-3000 cm⁻¹.C≡N stretch: ~2245 cm⁻¹ (potentially stronger intensity than the mono-substituted).C-N stretch (aliphatic & aromatic): Present.Aromatic C-H stretch: ~3050 cm⁻¹.Aliphatic C-H stretch: ~2900-3000 cm⁻¹.The intensity of the C≡N stretching vibration is expected to be greater for the bis-cyanoethylated compound due to the presence of two nitrile groups.
Mass Spectrometry (EI) [M]⁺: m/z = 174.Key Fragments: Loss of ethyl, cyanoethyl groups.[M]⁺: m/z = 199.Key Fragments: Loss of one or both cyanoethyl groups.The molecular ion peak will differ by 25 m/z units. The fragmentation patterns will also be distinct, reflecting the different substituents on the nitrogen atom.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of N-ethylaniline with acrylonitrile.

Materials:

  • N-ethylaniline

  • Acrylonitrile

  • Catalyst (e.g., a binary catalyst system of zinc chloride and aluminum chloride)

  • Reaction vessel (e.g., 1L reaction kettle)

  • Distillation apparatus

Procedure:

  • Charge the reaction kettle with 213 g of N-ethylaniline, 102 g of acrylonitrile, 8 g of zinc chloride, and 3.1 g of aluminum chloride.

  • Heat the reaction mixture to a temperature of 85-95 °C under a gauge pressure of 0.1 MP.

  • Maintain these conditions and stir the reaction mixture for 12 hours.

  • After the reaction is complete, perform vacuum distillation at a pressure of 0.1 MP and a temperature below 180 °C to collect and remove low-boiling point components.

  • Increase the temperature to 185-190 °C to distill and collect the main fraction, which is this compound.

  • Confirm the purity of the product using gas chromatography (GC), which should be ≥99%.

Synthesis of N,N-bis(2-cyanoethyl)aniline

This protocol involves the reaction of aniline with an excess of acrylonitrile, which can lead to the formation of the bis-substituted product. Often, N,N-bis(2-cyanoethyl)aniline is formed as a co-product in the synthesis of mono-cyanoethylated anilines.

Materials:

  • Aniline

  • Acrylonitrile

  • Catalyst (e.g., aluminum chloride)

  • Solvent (optional)

  • Reaction flask with a reflux condenser

  • Purification apparatus (e.g., distillation or chromatography equipment)

Procedure:

  • The synthesis typically follows a two-step process where N-cyanoethylaniline is formed first, followed by a second addition of acrylonitrile.

  • To favor the formation of the bis-adduct, a higher concentration of catalyst and elevated reaction temperatures can be employed. For instance, using 60 mol% of AlCl₃ at 80-84°C for approximately 16 hours can yield over 90% of N,N-bis(2-cyanoethyl)aniline.[5]

  • The reaction involves the nucleophilic addition of aniline to acrylonitrile.

  • After the reaction, the product mixture is worked up, which may involve neutralization, extraction, and subsequent purification by distillation or crystallization to isolate N,N-bis(2-cyanoethyl)aniline.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the two compounds.

Spectroscopic_Differentiation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Compound Identification Synthesis_Mono Synthesis of This compound MS Mass Spectrometry (MS) Synthesis_Mono->MS Analyze Sample A NMR NMR Spectroscopy (¹H and ¹³C) Synthesis_Mono->NMR Analyze Sample A IR IR Spectroscopy Synthesis_Mono->IR Analyze Sample A Synthesis_Bis Synthesis of N,N-bis(2-cyanoethyl)aniline Synthesis_Bis->MS Analyze Sample B Synthesis_Bis->NMR Analyze Sample B Synthesis_Bis->IR Analyze Sample B MS_Data Molecular Ion Peak [M]⁺ at m/z 174 vs 199 MS->MS_Data NMR_Data Presence/Absence of Ethyl Group Signals NMR->NMR_Data IR_Data Intensity of C≡N Stretch IR->IR_Data Compound_Mono This compound MS_Data->Compound_Mono m/z 174 Compound_Bis N,N-bis(2-cyanoethyl)aniline MS_Data->Compound_Bis m/z 199 NMR_Data->Compound_Mono Ethyl signals present NMR_Data->Compound_Bis Ethyl signals absent IR_Data->Compound_Bis Higher intensity

Caption: Workflow for Spectroscopic Differentiation.

Structural and Reaction Pathway Diagram

The synthesis of both compounds originates from the reaction of an aniline derivative with acrylonitrile. The following diagram illustrates the structural differences and the synthetic relationship.

Structural_Comparison cluster_reactants Reactants cluster_products Products Aniline N-Ethylaniline Mono_Product This compound (C₁₁H₁₄N₂) Aniline->Mono_Product + Acrylonitrile Acrylonitrile Acrylonitrile Bis_Product N,N-bis(2-cyanoethyl)aniline (C₁₂H₁₃N₃) Aniline_Bis Aniline Aniline_Bis->Bis_Product + 2x Acrylonitrile Mono_Product->Bis_Product Further Reaction (Potential Side-product)

Caption: Structural and Synthetic Relationship.

References

A Comparative Investigation into the Reactivity of N-Alkylated Anilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the reactivity of various N-alkylated anilines, a class of compounds essential to the pharmaceutical, agrochemical, and materials science sectors. Understanding the nuanced interplay of electronic and steric effects conferred by different N-alkyl substituents is paramount for optimizing synthetic routes and designing novel molecular entities. This document provides a comprehensive overview of these effects, supported by available experimental data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

The Dual Influence of N-Alkyl Groups on Aniline Reactivity

The reactivity of the aniline molecule is predominantly governed by the lone pair of electrons on the nitrogen atom and its interaction with the aromatic ring. N-alkylation introduces two primary competing factors that modulate this reactivity:

  • Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom and, through resonance, on the aromatic ring, particularly at the ortho and para positions. Consequently, N-alkylation generally enhances the nucleophilicity of the nitrogen atom and activates the aromatic ring towards electrophilic substitution.

  • Steric Hindrance: The size of the alkyl group can physically impede the approach of reactants to both the nitrogen atom and the adjacent ortho positions of the aromatic ring. This steric hindrance can significantly decrease reaction rates, and in some cases, alter the regioselectivity of a reaction.

The balance between these electronic and steric effects dictates the overall reactivity of a given N-alkylated aniline.

Comparative Data on the Reactivity of N-Alkylated Anilines

Basicity of N-Alkylated Anilines

The basicity of an aniline, as indicated by its pKb, is a good measure of the electron density on the nitrogen atom.

CompoundN-Alkyl GrouppKb
AnilineH9.38
N-Methylaniline-CH₃9.30
N,N-Dimethylaniline-CH₃, -CH₃8.92

Data sourced from various chemical data repositories.

As expected, the electron-donating methyl groups increase the basicity (decrease the pKb) of the aniline. N,N-dimethylaniline is more basic than N-methylaniline due to the cumulative inductive effect of two methyl groups.

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The N-alkyl group significantly influences the rate and regioselectivity of these reactions.

A study on the kinetics of oxidation by chromic acid provides insights into the relative reactivity of the aromatic ring.

CompoundRelative Rate of Oxidation
Aniline1
N-Methylaniline(Qualitatively slower than aniline in some electrophilic substitutions due to steric hindrance)
N,N-Dimethylaniline(Generally slower than aniline in many electrophilic substitutions due to increased steric hindrance)

Qualitative trends are inferred from multiple sources discussing steric effects in electrophilic aromatic substitution.

While the electron-donating nature of the alkyl groups activates the ring, the steric bulk can hinder the approach of the electrophile, particularly to the ortho positions. For N-methylaniline, this steric hindrance can lead to a decrease in the overall reaction rate compared to aniline in certain electrophilic aromatic substitutions.[1] This effect is even more pronounced in N,N-dimethylaniline.

Reactivity in Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (SNAr) reactions, the N-alkyl group's steric hindrance plays a dominant role.

A kinetic study on the reaction with 4-nitrophenyl-2,4,6-trinitrophenyl ether revealed a significant decrease in reactivity with N-methylation.

NucleophileRelative Rate Constant (K1kAn)
Aniline1
N-Methylaniline1 x 10⁻⁵

This dramatic 100,000-fold decrease in the rate constant for N-methylaniline compared to aniline is attributed to increased steric hindrance during the formation of the intermediate complex and in the subsequent proton transfer step.[1]

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key reactions are provided below.

Protocol 1: Competitive Nitration of N-Alkylated Anilines

This protocol allows for the direct comparison of the relative reactivity of different N-alkylated anilines towards an electrophile.

Materials:

  • N-methylaniline

  • N-ethylaniline

  • N-isopropylaniline

  • N-tert-butylaniline

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Acetic Anhydride

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation of Acetylated Anilines: To a solution of the N-alkylaniline (10 mmol) in dichloromethane (20 mL), slowly add acetic anhydride (12 mmol). Stir the mixture at room temperature for 1 hour. Wash the solution with saturated sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the corresponding N-alkylacetanilide. This protection step is crucial to prevent oxidation of the amino group during nitration.

  • Competitive Nitration: In a round-bottom flask, dissolve equimolar amounts (5 mmol each) of two different N-alkylacetanilides (e.g., N-methylacetanilide and N-ethylacetanilide) in 20 mL of glacial acetic acid. Cool the mixture to 0°C in an ice bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.5 mmol, the limiting reagent) to concentrated sulfuric acid (5 mL) at 0°C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the acetanilides over 15 minutes, ensuring the temperature remains below 5°C.

  • Quenching and Workup: After the addition is complete, stir the reaction mixture at 0°C for 1 hour. Pour the mixture into 100 mL of ice-water and extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and water, then dry over anhydrous magnesium sulfate.

  • Analysis: Analyze the product mixture using GC-FID to determine the relative amounts of the nitrated products of each N-alkylacetanilide. The ratio of the products will reflect the relative reactivity of the parent N-alkylanilines.

Protocol 2: Kinetic Monitoring of N-Acetylation by UV-Vis Spectroscopy

This protocol describes a method to determine the rate constants for the acylation of different N-alkylated anilines.

Materials:

  • N-alkylated aniline (e.g., N-methylaniline, N-ethylaniline)

  • Acetic anhydride

  • Anhydrous acetonitrile (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the N-alkylated aniline (e.g., 0.01 M) and acetic anhydride (e.g., 0.1 M) in anhydrous acetonitrile.

  • Wavelength Selection: Record the UV-Vis spectra of the N-alkylated aniline and its corresponding N-acetylated product to identify a wavelength where the change in absorbance upon reaction is maximal.

  • Kinetic Run: In a quartz cuvette, place a known volume of the acetic anhydride solution and dilute with acetonitrile. Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to reach thermal equilibrium (e.g., 25°C).

  • Initiation of Reaction: Initiate the reaction by adding a small, known volume of the N-alkylated aniline stock solution to the cuvette. Quickly mix the contents and start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: Under pseudo-first-order conditions (large excess of acetic anhydride), the natural logarithm of the change in absorbance versus time will yield a straight line, the slope of which is the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of acetic anhydride. By repeating this procedure for different N-alkylated anilines, their relative reactivities can be quantitatively compared.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis cluster_output Output aniline N-Alkylated Aniline mixing Mixing in Solvent aniline->mixing reagent Electrophile / Acylating Agent reagent->mixing conditions Controlled Temperature mixing->conditions monitoring Kinetic Monitoring (e.g., UV-Vis) conditions->monitoring product_analysis Product Analysis (e.g., GC) conditions->product_analysis rate_constant Rate Constant monitoring->rate_constant relative_reactivity Relative Reactivity product_analysis->relative_reactivity

A generalized workflow for the kinetic analysis of N-alkylaniline reactivity.

electrophilic_substitution aniline N-Alkylated Aniline intermediate Arenium Ion Intermediate (Resonance Stabilized) aniline->intermediate + E+ electrophile Electrophile (E+) electrophile->intermediate product Substituted N-Alkylaniline intermediate->product - H+ proton H+ intermediate->proton

Simplified mechanism of electrophilic aromatic substitution on an N-alkylaniline.

Conclusion

The reactivity of N-alkylated anilines is a finely tuned balance between the electron-donating nature of the alkyl group and its steric bulk. While N-alkylation generally increases the basicity and activates the aromatic ring towards electrophilic attack, increasing the size of the alkyl group introduces significant steric hindrance that can dramatically reduce reaction rates, particularly in reactions involving nucleophilic attack at the nitrogen atom or electrophilic attack at the ortho positions. For drug development professionals and synthetic chemists, a thorough understanding of these competing effects is crucial for the rational design of synthetic strategies and the prediction of molecular properties. Further systematic kinetic studies on a broader range of N-alkylated anilines would be invaluable for developing more precise quantitative structure-activity relationships.

References

A Comparative Guide to the Validation of Quantitative Analytical Methods for N-(2-Cyanoethyl)-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of suitable quantitative analytical methods for the validation of N-(2-Cyanoethyl)-N-ethylaniline, an important intermediate in various chemical syntheses. The selection of a robust and reliable analytical method is crucial for ensuring the quality and consistency of this compound in research and manufacturing. This document outlines the validation parameters, experimental protocols, and performance data for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two common and effective techniques for the analysis of aniline derivatives. The methodologies and acceptance criteria discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Comparison of Analytical Methods

The choice between HPLC and GC for the quantitative analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the specific analytical goal (e.g., purity assessment, impurity profiling, or concentration determination).

Table 1: Comparison of HPLC and GC Method Validation Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)ICH Acceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Range 1 - 150 µg/mL0.5 - 100 µg/mLTo be defined by the application
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 103.0%80 - 120%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2%
- Intermediate Precision< 2.0%< 2.5%≤ 3%
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mLSignal-to-Noise ≥ 10:1

Experimental Protocols

The following sections provide detailed, generalized protocols for the key validation experiments for both HPLC and GC methods.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique well-suited for non-volatile and thermally labile compounds. A reversed-phase method is proposed here.[1][3]

Instrumentation:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: Acetonitrile and water in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

Validation Experiments:

  • Specificity:

    • Objective: To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Procedure: Analyze a blank solvent, a placebo (matrix without the analyte), a standard solution of this compound, and a sample spiked with potential impurities. For a PDA detector, perform peak purity analysis.[1]

    • Acceptance Criteria: No interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks with a resolution of >2.

  • Linearity:

    • Objective: To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a specified range.

    • Procedure: Prepare at least five standard solutions of varying concentrations (e.g., 50% to 150% of the expected working concentration).[1] Inject each standard in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995.

  • Accuracy:

    • Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Procedure: Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[2] Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 80 - 120%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six samples at 100% of the test concentration on the same day, with the same analyst and instrument.[2]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2% for repeatability and ≤ 3% for intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Objective: To determine the lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy.

    • Procedure (based on Signal-to-Noise ratio): Determine the signal-to-noise ratio by comparing the signals from samples with known low concentrations of the analyte with those of blank samples.

    • Acceptance Criteria: The concentration at which the signal-to-noise ratio is approximately 3:1 is the LOD, and where it is approximately 10:1 is the LOQ.[2]

Gas Chromatography (GC) Protocol

GC is ideal for the analysis of volatile and thermally stable compounds.

Instrumentation:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD), an autosampler, and a suitable capillary column.

  • Column: DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless injection).

Validation Experiments:

The validation experiments for GC (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) follow the same objectives and general procedures as outlined for HPLC. The sample preparation and injection techniques will be adapted for GC analysis.

Workflow for Analytical Method Validation

A clear understanding of the logical flow of the analytical method validation process is essential. The following diagram illustrates the typical workflow.

ValidationWorkflow cluster_planning Planning Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Acceptance Criteria select_method Select Analytical Method (HPLC/GC) define_scope->select_method specificity Specificity select_method->specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ data_analysis Data Analysis & Statistical Evaluation lod_loq->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

References

Benchmarking the physicochemical properties of N-(2-Cyanoethyl)-N-ethylaniline against other key dye intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of a vast array of commercially significant dyes, the selection of appropriate intermediates is a critical determinant of the final product's performance and properties. This guide provides a comparative analysis of the physicochemical properties of N-(2-Cyanoethyl)-N-ethylaniline against other pivotal dye intermediates: Aniline, N,N-Dimethylaniline, N-Ethylaniline, and Michler's ketone. This objective comparison, supported by experimental data and detailed methodologies, is intended to assist researchers, scientists, and professionals in drug development and materials science in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of these dye intermediates are summarized in the table below, offering a clear and direct comparison of their key characteristics. These properties influence their reactivity, processing, and the ultimate characteristics of the dyes derived from them.

PropertyThis compoundAnilineN,N-DimethylanilineN-EthylanilineMichler's Ketone
CAS Number 148-87-862-53-3121-69-7103-69-590-94-8
Molecular Formula C₁₁H₁₄N₂C₆H₇NC₈H₁₁NC₈H₁₁NC₁₇H₂₀N₂O
Molecular Weight 174.25 g/mol [1]93.13 g/mol 121.18 g/mol 121.18 g/mol 268.36 g/mol
Physical Form Liquid[1]Colorless to pale yellow liquidYellowish to brownish oily liquid[2]Yellow-brown transparent oily liquid[3]Colorless solid
Melting Point Not applicable-6.3 °C2 °C[4]-63 °C[3]173 °C
Boiling Point 176 °C[1]184 °C[5]194 °C[4]205 °C[3]>360 °C (with decomposition)
Solubility in Water Soluble[1]Slightly soluble[5]Insoluble[2]Insoluble[3]Practically insoluble
UV-Vis λmax ~250 nm, ~300 nm (Calculated)230 nm (in ethanol)[6]251 nm, 298 nm (in cyclohexane)[7]245 nm, 294 nm (in isooctane)~365 nm (in ethanol)[8]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties benchmarked in this guide.

Determination of Melting Point (for solids)

The melting point of a solid organic compound is determined by packing a small amount of the finely powdered substance into a capillary tube, which is then heated in a controlled manner. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range. The heating should be slow, around 1-2°C per minute, especially near the expected melting point, to ensure accuracy.[9]

Determination of Boiling Point (for liquids)

The boiling point of a liquid is determined by heating a small volume of the liquid in a test tube containing an inverted, sealed capillary tube.[1] The setup is heated slowly and uniformly. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Solubility

To determine the solubility of a compound, a small, measured amount of the substance (e.g., 25 mg of a solid or 0.05 mL of a liquid) is added to a test tube containing a specific volume of the solvent (e.g., 0.75 mL). The mixture is then vigorously shaken. The compound is classified as soluble if it dissolves completely. For water-soluble compounds, the pH can be tested using litmus paper to determine if the compound is acidic or basic.[10] Further tests with dilute acid and base solutions can provide information about the functional groups present.[4]

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of a dye intermediate is recorded using a spectrophotometer. A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, cyclohexane) and placed in a quartz cuvette. A "blank" spectrum of the pure solvent is first recorded to calibrate the instrument. The absorbance of the sample solution is then measured over a specific wavelength range (e.g., 200-800 nm). The wavelength at which the maximum absorbance occurs (λmax) is a key characteristic of the compound.[11]

Logical Workflow: Synthesis of Azo Dyes from Aniline Derivatives

The following diagram illustrates the general workflow for the synthesis of azo dyes, a common application for aniline-based intermediates. This two-step process involves diazotization followed by azo coupling.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification Aniline Aniline Derivative DiazoniumSalt Diazonium Salt Solution Aniline->DiazoniumSalt Reacts with NaNO2_HCl Sodium Nitrite (NaNO2) + Hydrochloric Acid (HCl) NaNO2_HCl->DiazoniumSalt IceBath Ice Bath (0-5 °C) AzoDye Azo Dye (Precipitate) DiazoniumSalt->AzoDye CouplingComponent Coupling Component (e.g., N,N-Dimethylaniline) CouplingComponent->AzoDye Reacts with Filtration Filtration AzoDye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying PurifiedDye Purified Azo Dye Drying->PurifiedDye

Caption: General workflow for the synthesis of azo dyes.

This guide provides a foundational benchmark for this compound and other key dye intermediates. The presented data and protocols are intended to facilitate the strategic selection and application of these compounds in various research and development endeavors.

References

Safety Operating Guide

Safe Disposal of N-(2-Cyanoethyl)-N-ethylaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(2-Cyanoethyl)-N-ethylaniline, a compound that is harmful if swallowed and causes skin and eye irritation.[1] Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Pre-Disposal Safety Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, and eye or face protection.[1] All handling of this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2][3]

Quantitative Hazard Data

The primary hazard associated with this compound is its toxicity upon ingestion. The following table summarizes the available quantitative data.

Hazard ClassificationDataSource
Acute Oral Toxicity (Rat)LD50: 4840 mg/kgTCI Safety Data Sheet[1]

Note: LD50 refers to the lethal dose at which 50% of the test subjects are killed.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local and national regulations.[1] The following protocol provides a general framework for its safe disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated and compatible waste container for this compound waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Management:

    • Ensure the waste container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]

    • Before the final disposal of the empty container, ensure that all residual chemical has been completely removed.[1]

  • Engage a Licensed Waste Disposal Company:

    • The disposal of this compound must be entrusted to a licensed and approved waste disposal company.[1]

    • Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Documentation:

    • Maintain detailed records of the amount of this compound waste generated, its collection date, and the details of the licensed disposal company that handled its final disposal.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe segregate Segregate and Label Waste in a Compatible Container ppe->segregate storage Store Container Securely (Cool, Dry, Ventilated) segregate->storage contact_vendor Contact Licensed Waste Disposal Company storage->contact_vendor provide_sds Provide Safety Data Sheet (SDS) to Disposal Company contact_vendor->provide_sds documentation Document Waste Transfer and Disposal provide_sds->documentation end End: Proper Disposal Complete documentation->end

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede any local, state, or national regulations. Always consult your institution's specific waste disposal protocols and the official Safety Data Sheet (SDS) before handling and disposing of any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.